Product packaging for N-Benzylbenzenesulfonamide(Cat. No.:CAS No. 837-18-3)

N-Benzylbenzenesulfonamide

Cat. No.: B181559
CAS No.: 837-18-3
M. Wt: 247.31 g/mol
InChI Key: GRTPAOVVVLZLDP-UHFFFAOYSA-N
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Description

N-Benzylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25016. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2S B181559 N-Benzylbenzenesulfonamide CAS No. 837-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-10,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTPAOVVVLZLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232531
Record name Benzenesulfonamide, N-benzyl-
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Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

837-18-3
Record name N-(Phenylmethyl)benzenesulfonamide
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Record name Benzenesulfonamide, N-benzyl-
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Record name 837-18-3
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Record name Benzenesulfonamide, N-benzyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Benzylbenzenesulfonamide from Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Benzylbenzenesulfonamide, a valuable scaffold in medicinal chemistry. The document details established synthetic protocols, including reaction conditions, purification methods, and characterization data. The information is intended to equip researchers with the necessary knowledge to efficiently synthesize and characterize this compound for applications in drug discovery and development.

Synthetic Pathways and Reaction Mechanisms

The synthesis of this compound from benzenesulfonyl chloride and benzylamine is a classic example of nucleophilic acyl substitution at a sulfonyl group. The reaction proceeds via the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom by a base to yield the stable sulfonamide. This reaction is analogous to the Hinsberg test for primary amines.

Two primary synthetic routes are commonly employed for the synthesis of this compound and its derivatives:

  • Direct Sulfonylation of Benzylamine: This is the most straightforward approach, involving the direct reaction of benzenesulfonyl chloride with benzylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Two-Step Synthesis via Benzenesulfonamide: This method involves the initial synthesis of benzenesulfonamide from benzenesulfonyl chloride and ammonia, followed by N-alkylation with benzyl bromide or a related benzylating agent.[1][2]

A more recent development involves the manganese-catalyzed N-alkylation of benzenesulfonamide using benzyl alcohol, which offers a more atom-economical and environmentally benign alternative.

Below is a graphical representation of the direct synthesis pathway.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products BSC Benzenesulfonyl Chloride Mix Reaction Mixture (Solvent: Dichloromethane) BSC->Mix BA Benzylamine BA->Mix Base Base (e.g., Pyridine) Base->Mix Product This compound Mix->Product Salt Pyridinium Hydrochloride Mix->Salt

Caption: Direct synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Method 1: Direct Synthesis from Benzenesulfonyl Chloride and Benzylamine

This protocol is a generalized procedure based on the common practices for the synthesis of N-substituted sulfonamides.

Materials:

  • Benzenesulfonyl chloride

  • Benzylamine

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add pyridine (1.2 eq.) at room temperature.

  • Addition of Benzenesulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise to the solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Method 2: Manganese-Catalyzed N-Alkylation of Benzenesulfonamide

This method utilizes a manganese catalyst for the N-alkylation of benzenesulfonamide with benzyl alcohol.

Materials:

  • Benzenesulfonamide

  • Benzyl alcohol

  • Mn(I) PNP pincer precatalyst

  • Potassium carbonate (K₂CO₃)

  • Xylenes

Procedure:

  • Reaction Setup: In a reaction vessel, combine benzenesulfonamide (1.0 mmol), benzyl alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %) in xylenes (1 M concentration of benzenesulfonamide).

  • Reaction: Stir the mixture vigorously at 150 °C for 24 hours.

  • Work-up:

    • Cool the reaction vessel.

    • Add water and ethyl acetate to the reaction mixture.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over MgSO₄, and filter.

    • Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation

Reagent and Product Properties
CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
Benzenesulfonyl ChlorideC₆H₅ClO₂S176.62Colorless viscous oil14.5
BenzylamineC₇H₉N107.15Colorless liquid-10
This compoundC₁₃H₁₃NO₂S247.31White solid77-79[3], 85-86
Reaction Conditions and Yields
MethodReactantsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzenesulfonyl chloride, BenzylaminePyridineDichloromethane0 to RT12-16-General Protocol
2Benzenesulfonamide, Benzyl alcoholK₂CO₃Xylenes1502493[3]
Characterization Data for this compound
TechniqueData
¹H NMR (CDCl₃)Predicted values based on similar structures: δ 7.85 (d, 2H, Ar-H), 7.55-7.40 (m, 3H, Ar-H), 7.30-7.15 (m, 5H, Ar-H), 4.90 (t, 1H, NH), 4.20 (d, 2H, CH₂)
¹³C NMR (CDCl₃)Predicted values based on similar structures: δ 140.0 (Ar-C), 137.5 (Ar-C), 132.8 (Ar-CH), 129.0 (Ar-CH), 128.6 (Ar-CH), 128.2 (Ar-CH), 127.7 (Ar-CH), 127.1 (Ar-CH), 47.5 (CH₂)
Melting Point 77-79 °C[3], 85-86 °C

Purification

The choice of purification method depends on the purity of the crude product and the scale of the reaction.

Recrystallization

Recrystallization is an effective method for purifying solid this compound.

  • Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for sulfonamides include:

    • Ethanol

    • Ethanol/water mixture

    • Acetone/hexane mixture

  • General Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If using a two-solvent system, add the second solvent (in which the compound is less soluble) dropwise until the solution becomes cloudy. Reheat to obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

Flash column chromatography is a suitable technique for purifying larger quantities or for separating the product from impurities with similar solubility.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute the product. A common starting point is a 20% ethyl acetate in petroleum ether mixture.[3]

  • Procedure:

    • Pack a column with silica gel slurried in the initial, less polar eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflows

Experimental Workflow for Direct Synthesis

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Benzylamine in DCM B Add Pyridine A->B C Cool to 0°C B->C D Add Benzenesulfonyl Chloride C->D E Stir at RT for 12-16h D->E F Wash with 1M HCl E->F G Wash with sat. NaHCO₃ F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Recrystallization or Column Chromatography J->K

Caption: Workflow for the direct synthesis of this compound.

Purification Workflow

G cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude Product R1 Dissolve in min. hot solvent Crude->R1 C1 Load on Silica Gel Crude->C1 R2 Cool to crystallize R1->R2 R3 Filter and dry R2->R3 Pure Pure this compound R3->Pure C2 Elute with Hexane/ Ethyl Acetate Gradient C1->C2 C3 Collect & Combine Pure Fractions C2->C3 C4 Evaporate Solvent C3->C4 C4->Pure

References

An In-depth Technical Guide to N-Benzylbenzenesulfonamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of N-Benzylbenzenesulfonamide. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations of synthetic workflows and potential biological interactions.

Core Chemical Properties

This compound is a sulfonamide compound that serves as a key structural motif in various biologically active molecules.[1] Its physicochemical properties are fundamental to its behavior in chemical and biological systems.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO₂S[2][3]
Molecular Weight 247.31 g/mol [2]
Melting Point 77-79 °C[4]
Appearance White to yellow solid[4][5]
Solubility Soluble in polar organic solvents like ethanol and chloroform; slightly soluble in water.[6]
CAS Registry Number 837-18-3[2][3]
Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. The following tables summarize the key spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance) [5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.87-7.93m2HAr-H
7.54-7.69m3HAr-H
7.17-7.30m5HAr-H
4.12s2H-CH₂-

Solvent: CDCl₃, Frequency: 300.1 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [5]

Chemical Shift (δ, ppm)Assignment
140.05Ar-C
136.32Ar-C
132.83Ar-C
129.27Ar-C
128.83Ar-C
128.10Ar-C
127.99Ar-C
127.23Ar-C
47.41-CH₂-

Solvent: CDCl₃, Frequency: 75.5 MHz

Mass Spectrometry (MS) [5]

m/zInterpretation
106[C₇H₈N]⁺

Chemical Structure and Crystallography

The three-dimensional structure of this compound derivatives has been elucidated through single-crystal X-ray diffraction, revealing key details about bond lengths, angles, and intermolecular interactions. While the specific crystal structure for the parent this compound is not detailed in the provided results, data for a closely related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, offers significant insights into the structural characteristics of this class of compounds.[1]

Selected Bond Lengths and Angles for a Representative this compound Derivative [1]

ParameterBond/AngleValue
Bond Lengths (Å) S1=O11.4290 (18)
S1=O21.4342 (18)
S1-N11.636 (2)
S1-C11.763 (2)
N1-C111.466 (3)
N1-C81.471 (3)
Bond Angle (°) N1-S1-O1107.46 (10)
Torsion Angle (°) C1-S1-N1-C1184.2 (2)

In the crystal lattice of N-allyl-N-benzyl-4-methylbenzenesulfonamide, molecules are linked through C-H···N hydrogen bonds and C-H···π interactions.[1][7] The aryl groups are oriented gauche about the S1-N1 bond.[1] The sulfur atom exhibits a slightly distorted tetrahedral geometry.[1]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of this compound and its derivatives.

Synthesis of this compound

A common method for the synthesis of this compound is the N-alkylation of a sulfonamide using an alcohol, catalyzed by manganese.[4]

Manganese-Catalyzed N-Alkylation Protocol [4]

  • Reaction Setup: In a suitable reaction vessel, combine benzenesulfonamide (1.00 mmol), benzyl alcohol (1.00 mmol), a manganese(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (10 mol %) in xylenes to achieve a final concentration of 1 M.

  • Reaction Conditions: Heat the reaction mixture to 150 °C and stir for 24 hours.

  • Workup and Purification: After cooling the reaction to room temperature, purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (20% ethyl acetate) as the eluent.

  • Product Isolation: The final product, this compound, is obtained as a yellow solid.[4]

Spectroscopic and Crystallographic Analysis

General Analytical Procedures

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[4][5]

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, often using an Attenuated Total Reflectance (ATR) accessory for thin films.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data can be acquired on a time-of-flight (TOF) mass spectrometer with electrospray ionization (ESI).[4] Gas chromatography-mass spectrometry (GC-MS) can also be used for analysis.[3][5]

  • Single-Crystal X-ray Diffraction: For crystallographic analysis, a suitable single crystal is mounted on a diffractometer.[1] Data collection is performed at a controlled temperature (e.g., 173.15 K).[1] The structure is then solved and refined using appropriate software.[1]

Biological Activity and Signaling Pathways

The this compound moiety is present in a variety of biologically significant compounds.[1] Derivatives have shown potential as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease, and as nonsteroidal modulators of the glucocorticoid receptor (GR), which are of interest for their anti-inflammatory properties.[1][7]

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

G start Start Materials: Benzenesulfonamide, Benzyl Alcohol reaction Manganese-Catalyzed N-Alkylation start->reaction Combine with catalyst and base purification Flash Column Chromatography reaction->purification Crude product product This compound (Solid Product) purification->product Purified product analysis Spectroscopic & Crystallographic Analysis (NMR, IR, MS, X-ray) product->analysis Sample for analysis end Characterized Product Data analysis->end Final data

Caption: Workflow for the synthesis and analysis of this compound.

Potential Biological Interaction Pathway

This diagram illustrates a simplified hypothetical signaling pathway where an this compound derivative acts as an inhibitor.

G inhibitor This compound Derivative target Target Protein (e.g., γ-Secretase) inhibitor->target Inhibition product Product (e.g., Amyloid-β) target->product Cleavage substrate Substrate substrate->target Binds to downstream Downstream Pathological Effects product->downstream

Caption: Inhibition of a target protein by an this compound derivative.

References

An In-Depth Technical Guide to N-Benzylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzylbenzenesulfonamide, including its chemical identity, physicochemical properties, synthesis protocols, and an exploration of the biological activities characteristic of the benzenesulfonamide class of compounds.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: 837-18-3[1]

This section summarizes the key physicochemical and spectral properties of this compound. While experimental data for some properties are limited, predicted values from computational models are included to provide a more complete profile.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂S[1]
Molecular Weight 247.31 g/mol [1]
Melting Point 85-86 °C[1]
Boiling Point (Predicted) 409.5 ± 38.0 °C[1]
Appearance White to off-white granular crystalline powder[2]
Solubility Insoluble in water; Soluble in ethanol, ether, and alkali[2]
¹H NMR Spectral data available[3]
¹³C NMR Spectral data available
¹⁵N NMR Spectral data available[3]
FTIR Spectral data available[3]
Mass Spectrometry (GC-MS) Spectral data available[3]

Synthesis of this compound

The synthesis of this compound and its derivatives is well-documented in the scientific literature. The primary methods involve the reaction of a benzenesulfonyl chloride with benzylamine or the N-alkylation of a primary benzenesulfonamide.

Experimental Protocol: Synthesis via Reaction of Benzenesulfonyl Chloride with Benzylamine

This protocol describes a common method for the synthesis of this compound.

Materials:

  • Benzenesulfonyl chloride

  • Benzylamine

  • Pyridine (or another suitable base)

  • Acetone (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of benzylamine in a mixture of acetone and pyridine, add benzenesulfonyl chloride dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Biological Activity of Benzenesulfonamide Derivatives

While specific quantitative biological activity data for this compound is not extensively available in the public domain, the benzenesulfonamide scaffold is a well-established pharmacophore with a broad range of biological activities. The following table summarizes the activities of various benzenesulfonamide derivatives to provide context for the potential therapeutic applications of this class of compounds.

Compound ClassBiological ActivityTarget/MechanismRepresentative Data
Substituted BenzenesulfonamidesAnticancerCarbonic Anhydrase IX (CA IX) InhibitionKᵢ values in the nanomolar range for some derivatives
DibenzenesulfonamidesAnticancerInduction of apoptosis and autophagyCytotoxicity against various cancer cell lines (HCC1937, MCF7, HeLa, A549)
N-phenylsulfonamide DerivativesEnzyme InhibitionInhibition of Carbonic Anhydrases (CA I, CA II) and Cholinesterases (AChE, BChE)Kᵢ values in the nanomolar range for potent inhibitors
Carbohydrate-based SulfonamidesAntitumorInhibition of tumor-associated hCA IXIC₅₀ value of 7 nM for a highly effective derivative

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental processes and potential mechanisms of action for sulfonamides, the following diagrams have been generated.

experimental_workflow General Experimental Workflow for Sulfonamide Drug Discovery cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., Benzenesulfonyl Chloride, Amine) reaction Chemical Reaction (e.g., N-Alkylation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) characterization->in_vitro in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vivo->admet sar Structure-Activity Relationship (SAR) Studies admet->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->start Iterative Design

Caption: General experimental workflow for sulfonamide drug discovery.

carbonic_anhydrase_inhibition General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ His Histidine Residues Zn->His Coordination Water H₂O Zn->Water Coordination Product Product (HCO₃⁻) Water->Product Hydration Sulfonamide Sulfonamide (R-SO₂NH₂) Sulfonamide->Zn Sulfonamide group coordinates to Zn²⁺, displacing water and inhibiting the reaction Substrate Substrate (CO₂) Substrate->Zn Binds to Zn²⁺-bound H₂O

References

A Comprehensive Spectroscopic Guide to N-Benzylbenzenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for N-Benzylbenzenesulfonamide, a molecule of interest in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
7.87-7.93m2H, Aromatic (Benzenesulfonamide)
7.54-7.69m3H, Aromatic (Benzenesulfonamide)
7.17-7.30m5H, Aromatic (Benzyl)
4.12s2H, -CH₂-

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
140.05Quaternary C (Benzenesulfonamide)
136.32Quaternary C (Benzyl)
132.83Aromatic CH (Benzenesulfonamide)
129.27Aromatic CH (Benzenesulfonamide)
128.83Aromatic CH (Benzyl)
128.10Aromatic CH (Benzyl)
127.99Aromatic CH (Benzyl)
127.23Aromatic CH (Benzenesulfonamide)
47.41-CH₂-

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3300MediumN-H Stretch
~3000-3100MediumAromatic C-H Stretch
~1330-1370StrongAsymmetric SO₂ Stretch
~1150-1180StrongSymmetric SO₂ Stretch
~1450-1600MediumAromatic C=C Stretch

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
247[M]⁺, Molecular Ion
183[M - SO₂]⁺
91[C₇H₇]⁺, Tropylium ion (from Benzyl group)
77[C₆H₅]⁺, Phenyl ion (from Benzenesulfonyl group)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Record the spectra on a 300 MHz or 400 MHz NMR spectrometer.[1]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: 4.0 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-2048.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: 1.5 s.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C) or the TMS internal standard (δ 0.00).

Infrared (IR) Spectroscopy

FT-IR Spectrum Acquisition:

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of this compound with dry KBr powder and press it into a thin, transparent disk.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet. The characteristic absorption bands for the sulfonamide and benzyl functional groups should be identified and assigned.[2]

Mass Spectrometry (MS)

Mass Spectrum Acquisition:

  • Sample Introduction: Introduce a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Acquisition Parameters (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of N-phenyl benzenesulfonamides is known to involve the loss of a neutral SO₂ molecule.[3]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Benzenesulfonyl Chloride product This compound start->product Reaction reagent Benzylamine reagent->product purification Column Chromatography/ Recrystallization product->purification nmr NMR (¹H & ¹³C) purification->nmr ir IR purification->ir ms MS purification->ms interpretation Structural Elucidation nmr->interpretation ir->interpretation ms->interpretation

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry compound This compound h_nmr ¹H NMR (Proton Environment) compound->h_nmr c_nmr ¹³C NMR (Carbon Skeleton) compound->c_nmr ir Functional Groups (SO₂, N-H, C=C) compound->ir ms Molecular Weight & Fragmentation Pattern compound->ms

Caption: Logical relationship of spectroscopic techniques for structural analysis.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of N-Benzylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzylbenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Understanding the three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount for rational drug design, polymorphism screening, and elucidating structure-activity relationships. This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of this compound derivatives, presenting key crystallographic data, detailed experimental protocols, and visualizations of experimental workflows and intermolecular interactions.

Crystallographic Data of Selected this compound Derivatives

The following tables summarize the key crystallographic parameters for a selection of this compound derivatives, facilitating a comparative analysis of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)ZT (K)Ref.
N-allyl-N-benzyl-4-methylbenzenesulfonamideC₁₇H₁₉NO₂SOrthorhombicPna2₁18.6919(18)10.5612(10)8.1065(8)9090901600.3(3)4173.15[1]
4-methyl-N-(4-methylbenzyl)benzenesulfonamideC₁₅H₁₇NO₂SMonoclinicP2₁9.655(2)5.8820(15)12.345(3)90109.55(3)90660.4(3)2293[2]
N-(3-fluorobenzoyl)benzenesulfonamideC₁₃H₁₀FNO₃SMonoclinicP2₁/c10.880(3)8.651(2)13.565(3)90109.04(2)901207.5(5)4293[3]
N-(3-fluorobenzoyl)-4-methylbenzenesulfonamideC₁₄H₁₂FNO₃SMonoclinicP2₁/c11.025(2)8.784(2)14.281(3)90108.98(2)901307.2(5)4293[3]

Selected Bond Lengths and Torsion Angles

The geometry of the sulfonamide linkage is a critical determinant of the overall molecular conformation. Below is a comparison of selected bond lengths and torsion angles for the featured compounds.

Compound NameS=O (Å)S-N (Å)S-C (Å)C1-S1-N1-C8 Torsion Angle (°)Ref.
N-allyl-N-benzyl-4-methylbenzenesulfonamide1.4290(18), 1.4342(18)1.636(2)1.763(2)84.2(2)[1]
4-methyl-N-(4-methylbenzyl)benzenesulfonamide1.424(2), 1.429(2)1.608(2)1.764(3)57.9(2)[2]

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process, from synthesis to data analysis.

Synthesis and Crystallization

A general and efficient method for the synthesis of this compound derivatives involves a two-step process.[1] The first step is the reaction of a primary amine with a benzenesulfonyl chloride to form the corresponding benzenesulfonamide. The subsequent benzylation of the sulfonamide yields the desired this compound derivative.[1]

Typical Synthesis of a primary benzenesulfonamide: To a stirred solution of a primary amine and a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane, the corresponding benzenesulfonyl chloride is added dropwise at room temperature. The reaction mixture is stirred for a specified period until completion, monitored by thin-layer chromatography (TLC). Upon completion, the mixture is typically acidified and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude sulfonamide, which can be purified by recrystallization.[2]

Typical Benzylation of a primary benzenesulfonamide: The synthesized benzenesulfonamide is dissolved in a suitable solvent such as tetrahydrofuran (THF). A base, for instance, sodium hydroxide solution, is added, followed by the dropwise addition of benzyl bromide. The reaction is stirred at room temperature for several hours. The resulting product can often be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol to obtain single crystals suitable for X-ray diffraction.[1]

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected on a diffractometer, commonly equipped with a CCD area detector and using MoKα radiation (λ = 0.71073 Å).[1] The data collection is typically performed at a low temperature (e.g., 173.15 K or 293 K) to minimize thermal vibrations.[1][2] The collected data is then processed, and the structure is solved and refined using specialized software packages. The positions of hydrogen atoms are often determined from difference Fourier maps or placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow and Intermolecular Interactions

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow from the synthesis of this compound derivatives to their crystal structure determination.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Crystal Structure Analysis start Starting Materials (Amine, Benzenesulfonyl Chloride) reaction1 Sulfonamide Formation start->reaction1 sulfonamide Primary Sulfonamide reaction1->sulfonamide reaction2 Benzylation sulfonamide->reaction2 Benzyl Bromide, Base product This compound Derivative reaction2->product recrystallization Recrystallization product->recrystallization crystals Single Crystals recrystallization->crystals xray X-ray Diffraction crystals->xray data_collection Data Collection xray->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

A generalized workflow for the synthesis and crystal structure analysis of this compound derivatives.
Common Intermolecular Interactions

The crystal packing of this compound derivatives is often governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of these compounds.

intermolecular_interactions cluster_interactions Key Intermolecular Interactions molecule1 Molecule A (this compound) h_bond N-H···O Hydrogen Bond molecule1->h_bond Sulfonamide group molecule2 Molecule B (this compound) ch_pi C-H···π Interaction molecule2->ch_pi Aromatic Ring molecule3 Molecule C (this compound) h_bond->molecule2 Sulfonamide group ch_pi->molecule3 C-H group

A schematic representation of common intermolecular interactions in this compound crystals.

In the crystal structures of many this compound derivatives, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains or ribbons.[2] Additionally, C—H⋯π interactions between an aromatic ring of one molecule and a C-H bond of a neighboring molecule often play a significant role in stabilizing the three-dimensional network structure.[2] For instance, in the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, molecules are linked through C-H···N hydrogen bonds and C-H···π interactions.[1] Similarly, the crystal packing of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is characterized by N—H⋯O hydrogen bonds that form ribbons, which are then interconnected into a three-dimensional network by C—H⋯π interactions.[2]

This guide provides a foundational understanding of the crystal structure analysis of this compound derivatives. The presented data and methodologies offer a valuable resource for researchers in the field of drug discovery and materials science, enabling a deeper insight into the solid-state properties of this important class of compounds.

References

Synthesis of Novel N-Benzylbenzenesulfonamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The N-benzylbenzenesulfonamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] These derivatives have garnered significant interest from researchers and drug development professionals due to their potential as therapeutic agents. Their utility spans various fields, including oncology, infectious diseases, and neurology. The development of efficient, versatile, and scalable synthetic routes is paramount for conducting extensive structure-activity relationship (SAR) studies and advancing promising candidates through the drug discovery pipeline.[1] This technical guide provides an in-depth overview of key synthetic methodologies, detailed experimental protocols, and a summary of the biological significance of this important class of compounds.

Biological Significance and Therapeutic Potential

This compound derivatives have demonstrated a remarkable diversity of pharmacological effects, primarily by targeting specific enzymes and receptors. Their versatility makes them a cornerstone for developing novel therapeutics.

  • Anticancer Activity: A significant area of research focuses on the anticancer properties of these derivatives. Many act as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[3][4] Under hypoxic conditions typical of solid tumors, CA IX helps maintain a stable intracellular pH, promoting cancer cell survival and proliferation.[3] Inhibition of CA IX by benzenesulfonamide derivatives disrupts this pH balance, leading to apoptosis.[4][5] Certain derivatives have also shown antiproliferative activity against various cancer cell lines, including breast cancer, leukemia, and neuroblastoma, with some compounds exhibiting greater potency than established drugs like etoposide and doxorubicin.[6][7]

  • Antimicrobial Activity: The sulfonamide group is famously associated with the first generation of antibacterial "sulfa drugs." Novel this compound derivatives continue this legacy, showing promising activity against a range of bacterial and fungal pathogens.[8][9][10] Compounds have been identified with potent activity against E. coli, S. aureus, P. aeruginosa, and the fungi C. albicans and A. niger.[8][9] The mechanism often involves the inhibition of essential microbial enzymes.[4]

  • Enzyme Inhibition: Beyond carbonic anhydrases, these derivatives are effective inhibitors of other key enzymes. For example, specific scaffolds have been optimized as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, thrombosis, and cancer.[11] Additionally, they have been investigated as inhibitors of γ-secretase for potential Alzheimer's disease treatment and as glucocorticoid receptor (GR) modulators.[2][12]

  • Cardiovascular and Neurological Applications: Some benzenesulfonamide derivatives have been shown to exert effects on the cardiovascular system, including lowering perfusion pressure.[13] Furthermore, selective inhibition of carbonic anhydrase isoform VII (CA VII), which is prevalent in the brain, has been linked to the relief of neuropathic pain, opening avenues for new neurological treatments.[14][15]

Synthetic Methodologies

The synthesis of this compound derivatives can be accomplished through several key strategies, ranging from classical multi-step procedures to modern, highly efficient catalytic methods.

Method 1: Classical Two-Step Synthesis

The most traditional and widely employed route involves a two-step process.[2][12] The first step is the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide intermediate. The second step is the N-alkylation of this intermediate with a benzyl halide (e.g., benzyl bromide) in the presence of a base to yield the final this compound product. While reliable, this method requires the isolation of the intermediate, which can lower the overall yield and extend the synthesis time.[1]

reagents1 Benzenesulfonyl Chloride + Primary/Secondary Amine step1 Step 1: Sulfonamide Formation reagents1->step1 intermediate Sulfonamide Intermediate step1->intermediate Isolate step2 Step 2: N-Benzylation (Alkylation) intermediate->step2 reagents2 Benzyl Halide + Base reagents2->step2 product Final N-Benzyl- benzenesulfonamide Product step2->product

Caption: Workflow for the classical two-step synthesis.

Method 2: One-Pot Synthesis

To improve efficiency, a one-pot synthesis has been developed.[1] This approach combines the sulfonamide formation and N-benzylation steps in a single reaction vessel without the need to isolate the intermediate sulfonamide. This method typically results in shorter reaction times and can improve overall yields by minimizing product loss during purification steps.[1]

reagents Benzenesulfonyl Chloride + Amine + Benzyl Halide + Base reaction One-Pot Reaction reagents->reaction product Final N-Benzyl- benzenesulfonamide Product reaction->product

Caption: Workflow for the efficient one-pot synthesis.

Method 3: Manganese-Catalyzed N-Alkylation via Borrowing Hydrogen

A modern and highly atom-economical approach utilizes a manganese-based pincer catalyst in a "borrowing hydrogen" (BH) process.[16] In this elegant method, a commodity alcohol (benzyl alcohol) serves as the alkylating agent. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate and a metal hydride. The sulfonamide then condenses with the aldehyde to form an imine, which is subsequently reduced by the metal hydride to afford the N-benzylated product, regenerating the catalyst and releasing water as the only byproduct. This method avoids the use of toxic alkyl halides and requires only catalytic amounts of base.[16]

Experimental Protocols

The following are generalized protocols adapted from the literature. Researchers should optimize conditions for their specific substrates.

Protocol 1: Two-Step Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide[2]

Step A: Synthesis of N-Allyl-4-methylbenzenesulfonamide

  • Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF).

  • Add allylamine (1.1 eq) dropwise to the stirring mixture.

  • Follow with the dropwise addition of aqueous potassium carbonate (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring progress by TLC.

  • Upon completion, acidify the mixture with 5 M HCl and dilute with dichloromethane.

  • Separate the organic layer, wash with water and brine, and back-extract the aqueous layers.

  • Combine organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonamide intermediate.

Step B: Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide

  • Dissolve the N-allyl-4-methylbenzenesulfonamide intermediate (1.0 eq) and benzyl bromide (1.0 eq) in THF.

  • Add aqueous sodium hydroxide (1.25 eq) dropwise to the stirring solution.

  • Stir the mixture for 24 hours at room temperature.

  • Isolate the resulting white precipitate via vacuum filtration and wash with cold ethanol to yield the pure product.

Protocol 2: Manganese-Catalyzed N-Benzylation of Benzenesulfonamide[16]
  • To an oven-dried reaction vessel, add benzenesulfonamide (1.0 eq), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).

  • Add benzyl alcohol (1.0 eq) and xylenes as the solvent.

  • Seal the vessel and heat the reaction mixture to 150 °C for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., 20% ethyl acetate/petroleum ether) to obtain the pure this compound.

Data Presentation

Quantitative data from the synthesis and biological evaluation of various this compound derivatives are summarized below.

Table 1: Summary of Synthetic Yields and Physical Data
Compound NameSynthetic MethodYield (%)m.p. (°C)Reference
N-Allyl-N-benzyl-4-methylbenzenesulfonamideTwo-Step73% (Step B)88-91[12]
This compoundMn-Catalyzed BH93%77-79[16]
N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)ButanamideBase-promoted reaction followed by Pd-mediated amidation100%124-126[8]
N-Butyl-3-Hydroxy-2-[(Phenylsulphonyl)Amino]ButanamideBase-promoted reaction followed by Pd-mediated amidation90.6%140-142[8]
1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazineOne-Pot93%125-127[17]
Table 2: Spectroscopic Data for Representative Derivatives
Compound Name1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spec (m/z)Reference
N-Allyl-N-benzyl-4-methylbenzenesulfonamide 7.73 (d, 2H), 7.34-7.20 (m, 7H), 5.45 (m, 1H), 5.05 (dq, 1H), 4.98 (dq, 1H), 4.32 (s, 2H), 3.74 (dt, 2H), 2.43 (s, 3H)143.7, 136.9, 135.5, 133.1, 129.8, 128.8, 128.0, 127.3, 119.5, 52.0, 50.8, 21.7302.11 [M+H]+[12]
N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide (DMSO-d6) 7.69–7.46 (m, 4H, ArH), other aliphatic signals(DMSO-d6) 172.08 (C=O), 143.00, 137.84, 130.00, 127.28, multiple aliphatic signals357.1310 [M-H][8]
N-benzyl-n-arylsulfonamide derivative (CDCl3) 8.06 (s, 1H), 7.71-7.65 (m, 3H), 7.57 (t, 2H), 7.28-7.22 (m, 4H), 7.22-7.19 (m, 2H), 7.06 (d, 1H), 6.82 (d, 1H)Not ProvidedNot Provided[18]
Table 3: Summary of Biological Activity Data
Compound Class/DerivativeTarget/OrganismActivity MetricValueReference
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i)T-47D (Breast Cancer)IC5019.7 µM[6]
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i)SK-N-MC (Neuroblastoma)IC5025.2 µM[6]
Benzenesulfonamide-Thiazolone derivative (4e)Carbonic Anhydrase IXIC5010.93 nM[4]
Benzenesulfonamide-Thiazolone derivative (4g)Carbonic Anhydrase IXIC5015.22 nM[4]
Benzenesulfonamide-Thiazolone derivative (4e)MDA-MB-231 (Breast Cancer)IC501.52 µM[19]
Triazinyl benzenesulfonamide (12i)Carbonic Anhydrase IXKI38.8 nM[3]
Triazinyl benzenesulfonamide (12d)MDA-MB-468 (Breast Cancer)IC503.99 µM[3]
Benzenesulfonamide derivative (4e)C. albicansMIC6.63 mg/mL[8][9]
Benzenesulfonamide derivative (4e)A. nigerMIC6.28 mg/mL[8][9]

Mechanism Visualization: CA IX Inhibition in Cancer

The inhibition of carbonic anhydrase IX is a key anticancer mechanism for many benzenesulfonamide derivatives. The following diagram illustrates this pathway. In the hypoxic tumor microenvironment, the transcription factor HIF-1α is stabilized, leading to the overexpression of CA IX. CA IX then catalyzes the hydration of CO₂, acidifying the extracellular space while maintaining a neutral intracellular pH, which promotes tumor survival and metastasis. This compound inhibitors block CA IX activity, leading to intracellular acidification and subsequent apoptosis.[3][5]

hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a induces ca9_exp CA IX Overexpression hif1a->ca9_exp promotes ca9_act CA IX Activity (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺) ca9_exp->ca9_act leads to ext_acid Extracellular Acidosis ca9_act->ext_acid results in int_ph Intracellular pH Maintained (Alkaline) ca9_act->int_ph results in int_acid Intracellular Acidification ca9_act->int_acid inhibitor This compound Inhibitor inhibitor->ca9_act inhibits survival Tumor Cell Survival, Proliferation, Metastasis int_ph->survival apoptosis Apoptosis int_acid->apoptosis induces

Caption: Role of CA IX in tumor pH regulation and its inhibition.

Conclusion

The this compound scaffold remains a highly valuable platform in the pursuit of novel therapeutic agents. The synthetic methodologies available, from classical two-step procedures to modern catalytic one-pot reactions, provide chemists with a robust toolkit to generate diverse libraries of compounds for biological screening. The wide range of demonstrated activities, particularly in oncology and infectious diseases, ensures that this class of molecules will continue to be a major focus of research and development efforts. This guide provides a foundational resource for professionals aiming to synthesize and explore the vast potential of this compound derivatives.

References

Reaction mechanism of N-alkylation of benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the N-Alkylation of Benzenesulfonamide for Researchers and Drug Development Professionals

Introduction

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2][3][4][5] The synthesis of N-substituted sulfonamides is a critical transformation, as the nature of the substituent on the nitrogen atom profoundly influences the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. N-alkylation of the parent benzenesulfonamide is a fundamental method for introducing this diversity.

This technical guide provides an in-depth exploration of the reaction mechanisms, experimental protocols, and critical factors governing the N-alkylation of benzenesulfonamide. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital synthetic transformation.

Core Reaction Mechanisms

The N-alkylation of benzenesulfonamide can be achieved through several distinct mechanistic pathways. The choice of method depends on the nature of the alkylating agent, the complexity of the substrate, and the desired reaction conditions.

SN2 Pathway with Alkyl Halides

The most traditional method for N-alkylation involves the reaction of a benzenesulfonamide with an alkyl halide in the presence of a base. The mechanism proceeds in two main steps:

  • Deprotonation: The sulfonamide proton (pKa ≈ 10) is acidic due to the strong electron-withdrawing effect of the sulfonyl group. A suitable base deprotonates the nitrogen atom to form a resonance-stabilized sulfonamide anion.

  • Nucleophilic Attack: The resulting anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the N-alkylated product and a salt byproduct.

SN2_Mechanism Reactants PhSO₂NH₂ + Base Anion [PhSO₂NH]⁻ (Sulfonamide Anion) Reactants->Anion Deprotonation TransitionState [Anion---R---X]‡ (SN2 Transition State) Anion->TransitionState Nucleophilic Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TransitionState Products PhSO₂NHR + [Base-H]⁺ + X⁻ TransitionState->Products C-N Bond Formation Halide Departure

Figure 1: S~N~2 mechanism for N-alkylation with alkyl halides.
Mitsunobu Reaction

The Mitsunobu reaction enables the N-alkylation of sulfonamides using alcohols, which are often more readily available and less hazardous than alkyl halides.[6][7] This reaction involves a redox process mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The key feature is the inversion of stereochemistry at the alcohol's carbon center.

The mechanism is complex but can be summarized as follows:

  • The phosphine attacks the azodicarboxylate to form a betaine intermediate.

  • The acidic sulfonamide protonates the betaine.

  • The resulting sulfonamide anion displaces the phosphine oxide precursor from the activated alcohol-phosphine complex.

Mitsunobu_Workflow cluster_reactants Reactants cluster_process Core Process cluster_products Products & Byproducts PhSO2NH2 Benzenesulfonamide Betaine Formation of Phosphonium Betaine (PPh₃-DIAD) ROH Alcohol (R-OH) PPh3 Triphenylphosphine (PPh₃) DIAD Azodicarboxylate (DIAD) Activation Alcohol Activation & Oxyphosphonium Salt Formation Betaine->Activation SN2 SN2 Attack by Sulfonamide Anion Activation->SN2 Product N-Alkylated Sulfonamide (PhSO₂NHR) SN2->Product TPPO Triphenylphosphine Oxide (TPPO) SN2->TPPO Hydrazide Hydrazide byproduct SN2->Hydrazide

Figure 2: Logical workflow of the Mitsunobu reaction for N-alkylation.
"Borrowing Hydrogen" Catalysis

A greener and more atom-economical approach is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology, which uses alcohols as alkylating agents with transition-metal catalysts (e.g., based on Mn, Ru, Ir).[8][9][10] This process avoids the stoichiometric byproducts of the Mitsunobu reaction and the use of alkyl halides.

The catalytic cycle generally involves:

  • Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde or ketone in situ.

  • Condensation: The aldehyde/ketone undergoes condensation with the benzenesulfonamide to form an N-sulfonylimine intermediate, releasing water.

  • Reduction: The metal-hydride returns the borrowed hydrogen to the imine intermediate, reducing it to the final N-alkylated product and regenerating the active catalyst.

Borrowing_Hydrogen Catalyst [M] Catalyst MetalHydride [M]-H (Metal Hydride) Catalyst->MetalHydride Oxidation Alcohol RCH₂OH Aldehyde RCHO Alcohol->Aldehyde Dehydrogenation Imine PhSO₂N=CHR (N-Sulfonylimine) Aldehyde->Imine Condensation Sulfonamide PhSO₂NH₂ Sulfonamide->Imine Product PhSO₂NHCH₂R Imine->Product Reduction (Hydrogenation) Water H₂O Imine->Water MetalHydride->Catalyst Regeneration

Figure 3: Catalytic cycle for "Borrowing Hydrogen" N-alkylation.

Factors Influencing N-Alkylation

Optimizing the N-alkylation reaction requires careful consideration of several parameters.

  • Base Selection: For SN2 reactions, the base must be strong enough to deprotonate the sulfonamide but not so strong as to promote side reactions like elimination with secondary or tertiary alkyl halides.[11] Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). For BH catalysis, weaker bases like K₂CO₃ are often sufficient.[8]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation, leaving a highly reactive "naked" sulfonamide anion that favors N-alkylation.[11]

  • Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. Steric hindrance on the alkylating agent can significantly slow the reaction rate.[11] Bulky alkylating agents can also help suppress the undesired second alkylation.[11]

  • Stoichiometry: A slight excess (1.05-1.1 equivalents) of the alkylating agent is often used to ensure complete consumption of the sulfonamide.[11] However, a large excess can promote N,N-dialkylation. Slow, portion-wise addition of the alkylating agent can favor mono-alkylation.[11]

  • Temperature: Lowering the reaction temperature can improve the selectivity for mono-alkylation over dialkylation by reducing the rate of the second, often slower, alkylation step.[11]

Experimental Protocols

The following are representative protocols for key N-alkylation methods.

Protocol: N-Alkylation with Alkyl Halide and K₂CO₃
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add benzenesulfonamide (1.0 mmol, 1 eq.).

  • Reagents: Add anhydrous potassium carbonate (1.5 mmol, 1.5 eq.) and a polar aprotic solvent (e.g., DMF or acetonitrile, ~0.5 M).

  • Addition: Add the alkyl halide (1.1 mmol, 1.1 eq.) to the suspension.

  • Reaction: Heat the mixture (typically 60-80 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol: Mitsunobu Reaction
  • Setup: To a solution of benzenesulfonamide (1.0 mmol, 1 eq.), the desired alcohol (1.1 mmol, 1.1 eq.), and triphenylphosphine (1.2 mmol, 1.2 eq.) in an anhydrous solvent (e.g., THF, ~0.2 M), cool the flask to 0 °C in an ice bath.[12]

  • Addition: Add DIAD or DEAD (1.2 mmol, 1.2 eq.) dropwise to the cooled solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.[12]

  • Workup: Concentrate the reaction mixture in vacuo.

  • Purification: The crude product contains triphenylphosphine oxide and the hydrazide byproduct. Purification is typically achieved via flash column chromatography to isolate the desired N-alkylated sulfonamide.

Protocol: Manganese-Catalyzed Borrowing Hydrogen N-Alkylation

Adapted from Reed-Berendt, et al. (2019)[8]

  • Setup: In a glovebox or under an inert atmosphere, combine the aryl sulfonamide (1.0 mmol, 1 eq.), the primary alcohol (1.1 mmol, 1.1 eq.), the Mn(I) PNP pincer precatalyst (e.g., 5 mol %), and K₂CO₃ (10 mol %) in a vial.

  • Solvent: Add anhydrous xylenes (~1 M concentration of the sulfonamide).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture at 150 °C for 24 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the pure mono-N-alkylated product.[8]

Quantitative Data Summary

The efficiency of N-alkylation is highly dependent on the chosen methodology and substrates. The following tables summarize representative data from the literature.

Table 1: Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide with Various Alcohols [8]

EntryAlcohol (Alkylating Agent)ProductIsolated Yield (%)
1Benzyl alcoholN-Benzyl-4-methylbenzenesulfonamide86
24-Methoxybenzyl alcoholN-(4-Methoxybenzyl)-4-methylbenzenesulfonamide95
34-(Trifluoromethyl)benzyl alcoholN-(4-(Trifluoromethyl)benzyl)-4-methylbenzenesulfonamide70
42-Thiophenemethanol4-Methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide73
51-ButanolN-Butyl-4-methylbenzenesulfonamide82
61-HexanolN-Hexyl-4-methylbenzenesulfonamide80

Reaction Conditions: p-Toluenesulfonamide (1 mmol), alcohol (1.1 mmol), Mn(I) PNP precatalyst (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h.

Table 2: N-Alkylation of Sulfonamides with Trichloroacetimidates [13]

EntrySulfonamideTrichloroacetimidateProductIsolated Yield (%)
1p-Toluenesulfonamide1-Phenylethyl trichloroacetimidateN-(1-Phenylethyl)-4-methylbenzenesulfonamide86
2Benzenesulfonamide1-Phenylethyl trichloroacetimidateN-(1-Phenylethyl)benzenesulfonamide87
3Methanesulfonamide1-Phenylethyl trichloroacetimidateN-(1-Phenylethyl)methanesulfonamide79
4Ethanesulfonamide1-Phenylethyl trichloroacetimidateN-(1-Phenylethyl)ethanesulfonamide76
5Saccharin1-Phenylethyl trichloroacetimidate2-(1-Phenylethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide98

Reaction Conditions: Sulfonamide (1 mmol), trichloroacetimidate (1.1 mmol), refluxing toluene, no additives.

Common Side Reactions and Mitigation

  • N,N-Dialkylation: This is a common side reaction, especially with unhindered primary sulfonamides and reactive alkylating agents like methyl iodide.[11]

    • Mitigation: Use a bulky alkylating agent, carefully control stoichiometry (minimal excess of alkylating agent), perform a slow addition of the alkylating agent, or lower the reaction temperature.[11]

  • O-Alkylation: The sulfonamide anion is an ambident nucleophile, with negative charge density on both nitrogen and oxygen. While N-alkylation is generally favored, O-alkylation can sometimes occur.

    • Mitigation: Using polar aprotic solvents (DMF, DMSO) generally favors N-alkylation by solvating the cation and leaving the more nucleophilic nitrogen atom more accessible.[11]

  • Elimination (E2): When using secondary or tertiary alkyl halides, the basic sulfonamide anion can act as a base, leading to an E2 elimination reaction to form an alkene instead of the desired SN2 product.[11]

    • Mitigation: Use the mildest possible base and avoid a large excess. Using methods like the Mitsunobu or BH reactions with the corresponding alcohols can circumvent this issue entirely.

Applications in Drug Development

The sulfonamide functional group is a privileged scaffold in drug discovery.[4] Its ability to act as a hydrogen bond donor and acceptor, along with its tetrahedral geometry, allows it to mimic the transition state of various enzymatic reactions, notably as an inhibitor of carbonic anhydrase and proteases.[2][4] N-alkylation is a primary tool used by medicinal chemists to:

  • Modulate Lipophilicity: Introducing alkyl groups can increase a compound's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Explore Structure-Activity Relationships (SAR): Systematically varying the N-alkyl substituent allows for the rapid generation of compound libraries to probe the target's binding pocket and optimize potency and selectivity.[14]

  • Block Metabolism: N-alkylation can block potential sites of metabolic degradation, thereby increasing the half-life of a drug candidate.

Examples of marketed drugs containing an N-alkyl sulfonamide motif are numerous and span various therapeutic areas, underscoring the importance of this synthetic transformation in the pharmaceutical industry.[15]

Conclusion

The N-alkylation of benzenesulfonamide is a versatile and indispensable reaction in modern organic and medicinal chemistry. From the classic SN2 reaction with alkyl halides to more advanced, catalytic "Borrowing Hydrogen" methodologies, researchers have a powerful toolkit to synthesize diverse N-substituted sulfonamides. A thorough understanding of the underlying mechanisms, influencing factors, and potential side reactions is critical for the successful design and execution of synthetic routes toward novel therapeutic agents. The continued development of more efficient, selective, and sustainable N-alkylation protocols will undoubtedly remain a key focus in the field of drug discovery.

References

One-Pot Synthesis of Substituted N-Benzylbenzenesulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzylbenzenesulfonamide moiety is a key structural motif in a variety of biologically active compounds. Its synthesis, traditionally performed in a stepwise manner, can be streamlined through one-pot methodologies, offering significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. This technical guide provides an in-depth overview of the one-pot synthesis of substituted N-benzylbenzenesulfonamides, detailing experimental protocols, presenting quantitative data, and illustrating key reaction pathways.

Introduction

The classical approach to synthesizing N-benzylbenzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary amine to form a sulfonamide, followed by a separate benzylation step to introduce the benzyl group. Recognizing the potential for process intensification, researchers have explored the feasibility of combining these transformations into a single, continuous operation. This guide outlines two primary one-pot strategies: a sequential N-sulfonylation and N-benzylation approach, and a reductive amination pathway.

One-Pot N-Sulfonylation and N-Benzylation

This methodology is based on the sequential reaction of a benzenesulfonyl chloride with a primary amine, followed by in-situ benzylation of the resulting sulfonamide. The compatibility of the reaction conditions for both steps is crucial for the success of this one-pot procedure.

Proposed General Reaction Scheme

Where Ar = Substituted Phenyl, R = Alkyl or Aryl, Bn = Benzyl, X = Halogen

Experimental Protocol

The following protocol is a generalized procedure derived from established two-step syntheses, with modifications to enable a one-pot process.[1]

Materials:

  • Substituted benzenesulfonyl chloride (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Benzyl halide (e.g., benzyl bromide) (1.0-1.2 equiv)

  • Base (e.g., NaOH, K2CO3, or a non-nucleophilic organic base like DBU) (2.0-2.5 equiv)

  • Solvent (e.g., THF, acetonitrile, or a biphasic system with water)

Procedure:

  • To a stirred solution of the primary amine in the chosen solvent, add the base and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of the benzenesulfonyl chloride in the same solvent to the reaction mixture. The reaction progress can be monitored by TLC.

  • After the formation of the initial sulfonamide is complete (typically 1-3 hours), add the benzyl halide to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating (40-60 °C) until the benzylation is complete (typically 12-24 hours), as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Key Considerations and Optimization:
  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is preferred to facilitate both the initial sulfonamide formation and the subsequent benzylation without competing side reactions. Aqueous sodium hydroxide has been shown to be effective for the sulfonylation step, suggesting a biphasic reaction system could be advantageous.[2]

  • Solvent System: The solvent should be inert to the reactants and capable of dissolving both the starting materials and intermediates. Aprotic polar solvents like THF and acetonitrile are generally suitable.

  • Reaction Temperature: The initial sulfonylation is often exothermic and may require cooling. The subsequent benzylation step may benefit from gentle heating to increase the reaction rate.

Data Presentation

The following table summarizes representative yields for the two-step synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, which provides a strong indication of the expected efficiency of a one-pot adaptation.[1]

StepReactantsProductYield (%)
1. N-Sulfonylation4-Methylbenzenesulfonyl chloride, AllylamineN-Allyl-4-methylbenzenesulfonamideHigh
2. N-BenzylationN-Allyl-4-methylbenzenesulfonamide, Benzyl bromideN-Allyl-N-benzyl-4-methylbenzenesulfonamide67

One-Pot Reductive Amination

An alternative one-pot approach involves the reductive amination of a benzaldehyde derivative with a benzenesulfonamide. This method forms the N-benzyl bond through the reduction of an in-situ formed N-sulfonylimine intermediate.

Proposed General Reaction Scheme

Where Ar = Substituted Phenyl, Ph = Phenyl

Experimental Protocol

This protocol is based on general procedures for reductive amination.

Materials:

  • Benzenesulfonamide (1.0 equiv)

  • Benzaldehyde (1.0-1.2 equiv)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) (1.5-2.0 equiv)

  • Catalyst (e.g., a Lewis acid or a solid acid catalyst) (catalytic amount)

  • Solvent (e.g., methanol, ethanol, or an aprotic solvent like THF)

Procedure:

  • To a solution of the benzenesulfonamide and benzaldehyde in the chosen solvent, add the catalyst.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-sulfonylimine intermediate.

  • Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC.

  • Quench the reaction carefully with water or a dilute acid solution.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for One-Pot N-Sulfonylation and N-Benzylation

One_Pot_Sulfonylation_Benzylation Start Benzenesulfonyl Chloride + Primary Amine Sulfonamide_Formation N-Sulfonylation Start->Sulfonamide_Formation Base_Solvent Base + Solvent Base_Solvent->Sulfonamide_Formation Intermediate Intermediate Sulfonamide Sulfonamide_Formation->Intermediate Benzylation N-Benzylation Intermediate->Benzylation Benzyl_Halide Benzyl Halide Benzyl_Halide->Benzylation Product Substituted this compound Benzylation->Product

Caption: Sequential N-Sulfonylation and N-Benzylation in a single pot.

Signaling Pathway for Reductive Amination

Reductive_Amination_Pathway cluster_1 Imine Formation cluster_2 Reduction Benzaldehyde Benzaldehyde Imine N-Sulfonylimine Intermediate Benzaldehyde->Imine + H2O Sulfonamide Benzenesulfonamide Sulfonamide->Imine Product This compound Imine->Product Reduction Step Reducing_Agent Reducing Agent

Caption: Reductive amination pathway for this compound synthesis.

Conclusion

The one-pot synthesis of substituted N-benzylbenzenesulfonamides represents a significant advancement over traditional multi-step procedures. Both the sequential N-sulfonylation/N-benzylation and the reductive amination approaches offer viable and efficient routes to these valuable compounds. The choice of method will depend on the availability of starting materials and the specific substitution patterns desired. Further optimization of reaction conditions for a broader range of substrates is a promising area for future research and will undoubtedly contribute to the development of more sustainable and economical synthetic processes in the pharmaceutical and chemical industries.

References

A Technical Guide to the Environmentally Benign Synthesis of N-benzyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of environmentally benign synthetic routes to N-benzyl-4-methylbenzenesulfonamide, a crucial scaffold in medicinal chemistry. Traditional syntheses of sulfonamides often involve hazardous reagents and solvents. This document details greener alternatives, focusing on methodologies that prioritize sustainability, efficiency, and safety.

Introduction: The Importance of Green Synthesis

N-benzyl-4-methylbenzenesulfonamide and its derivatives are prevalent in a wide array of biologically active compounds. As the pharmaceutical industry increasingly embraces sustainable practices, the development of environmentally friendly synthetic methods for these core structures is of paramount importance. Green chemistry principles, such as the use of non-toxic solvents, catalytic processes, and atom economy, are central to the methodologies presented herein.

Comparative Analysis of Synthetic Methodologies

This guide focuses on two primary environmentally benign approaches for the synthesis of N-benzyl-4-methylbenzenesulfonamide: a nano-catalyzed direct coupling reaction and an aqueous-based two-step synthesis. The following tables summarize the quantitative data associated with these methods.

Table 1: Nano-Ru/Fe3O4 Catalyzed Direct Coupling of p-Toluenesulfonamide and Benzyl Alcohol
ParameterValueReference
CatalystNano-Ru/Fe3O4[1]
Reactantsp-Toluenesulfonamide, Benzyl alcohol[1]
BaseK2CO3[1]
SolventSolvent-free (under argon flow)[1]
Temperature150 °C[1]
Reaction Time12 hours[1]
Product Yield>80% (isolated)
Key AdvantageHigh atom economy (water is the only byproduct), catalyst is magnetic and recyclable.[1]
Table 2: Two-Step Aqueous Synthesis of N-benzyl-4-methylbenzenesulfonamide
ParameterStep 1: Synthesis of 4-methylbenzenesulfonamideStep 2: N-benzylationReference
Reactants4-methylbenzenesulfonyl chloride, Benzylamine4-methylbenzenesulfonamide, Benzyl bromide[2]
BaseAqueous K2CO3Aqueous NaOH[2]
Solvent SystemTetrahydrofuran / WaterTetrahydrofuran / Water[2]
TemperatureRoom TemperatureRoom Temperature[2]
Reaction Time24 hours24 hours[2]
Product YieldNot explicitly stated for benzylamine, but analogous reactions show good yields.67% for a similar N-allyl derivative.[2]
Key AdvantageAvoids hazardous solvents like dichloromethane and carcinogenic reagents like pyridine.[2][3]

Detailed Experimental Protocols

Method 1: Nano-Ru/Fe3O4 Catalyzed Synthesis

This one-pot method involves the direct coupling of p-toluenesulfonamide and benzyl alcohol, proceeding through a domino dehydrogenation-condensation-hydrogenation sequence.

Catalyst Preparation (Ru/Fe3O4):

  • Dissolve 50 mmol of Fe(NO3)3·9H2O and 2 mmol of RuCl3·H2O in 50 mL of water.

  • Add this solution dropwise to 300 mL of a 0.47 mol/L Na2CO3 solution under vigorous stirring over approximately 1 hour.

  • Continue stirring for another hour at room temperature.

  • Filter the resulting solid, wash with 80-100 mL of water, and dry at 120 °C for 16 hours in air.

  • Calcine the brown solid at 400 °C for 5 hours, followed by reduction under a hydrogen flow at 400 °C for 1 hour to yield the black Ru/Fe3O4 catalyst.[1]

Synthesis of N-benzyl-4-methylbenzenesulfonamide:

  • In a glass vessel, combine 5.0 mmol of p-toluenesulfonamide, 20.0 mmol of benzyl alcohol, 40 mg of the Ru/Fe3O4 catalyst (0.45 mol% Ru), and 0.1 mmol of K2CO3.

  • Stir the reaction mixture vigorously (500-750 rpm) at 150 °C under a continuous argon flow for 12 hours.

  • After cooling to room temperature, dissolve the mixture in approximately 20 mL of acetone and filter through celite to remove the catalyst.

  • Evaporate the acetone and purify the residue to obtain N-benzyl-4-methylbenzenesulfonamide. The magnetic properties of the catalyst allow for its easy separation and recycling.[1]

Method 2: Two-Step Aqueous Synthesis

This method avoids chlorinated solvents and hazardous bases, replacing them with a more environmentally friendly tetrahydrofuran/water system.[2]

Step 1: Synthesis of N-benzyl-4-methylbenzenesulfonamide (from Benzylamine)

  • Dissolve 5.25 mmol of 4-methylbenzenesulfonyl chloride in 10 mL of tetrahydrofuran.

  • To the stirring mixture, add 5.90 mmol of benzylamine dropwise.

  • Follow with the dropwise addition of 10 mL of 0.59 M aqueous potassium carbonate (5.90 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane (for extraction, though greener alternatives like ethyl acetate could be explored).

  • Wash the organic layer three times with water and once with brine.

  • Back-extract the aqueous layers with 10 mL of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

Note: The original procedure describes the synthesis of an N-allyl derivative. This protocol is adapted for benzylamine based on the description in the source.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the described synthetic methods.

nano_catalyzed_synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification pTSA p-Toluenesulfonamide reaction_vessel Reaction Vessel pTSA->reaction_vessel BnOH Benzyl Alcohol BnOH->reaction_vessel catalyst Nano-Ru/Fe3O4 K2CO3 catalyst->reaction_vessel conditions 150 °C, 12h Argon Flow reaction_vessel->conditions dissolve Dissolve in Acetone reaction_vessel->dissolve filter Filter (remove catalyst) dissolve->filter evaporate Evaporate Solvent filter->evaporate product N-benzyl-4-methyl- benzenesulfonamide evaporate->product

Caption: Workflow for the nano-catalyzed synthesis.

aqueous_synthesis cluster_step1 Step 1: Sulfonamide Formation TsCl 4-Methylbenzenesulfonyl Chloride in THF reaction1 Stir at RT, 24h TsCl->reaction1 BnNH2 Benzylamine BnNH2->reaction1 K2CO3 Aqueous K2CO3 K2CO3->reaction1 workup1 Acidify, Extract, Dry, Evaporate reaction1->workup1 intermediate N-benzyl-4-methyl- benzenesulfonamide workup1->intermediate

Caption: Workflow for the one-step aqueous synthesis.

Conclusion

The methodologies detailed in this guide offer viable, environmentally benign alternatives to traditional synthetic routes for N-benzyl-4-methylbenzenesulfonamide. The nano-catalyzed direct coupling presents an elegant, atom-economical approach with the significant advantage of a recyclable catalyst. The aqueous-based synthesis provides a safer and more sustainable option by eliminating hazardous solvents and reagents. The choice of method will depend on factors such as available equipment, desired scale, and specific purity requirements. Further optimization of the aqueous method, potentially into a one-pot procedure as suggested in the literature, could further enhance its green credentials.[2] These approaches represent significant strides towards the sustainable production of valuable pharmaceutical intermediates.

References

Methodological & Application

Application Notes and Protocols for the N-Benzylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-benzylation of sulfonamides, a crucial transformation in medicinal chemistry and organic synthesis. The protocols outlined below offer a range of methods, from classical approaches to modern catalytic systems, to accommodate various substrates and laboratory capabilities.

Introduction

N-benzylated sulfonamides are a prominent structural motif in a wide array of pharmacologically active compounds. The introduction of a benzyl group can significantly modulate the biological activity, pharmacokinetic properties, and target-binding affinity of sulfonamide-containing molecules. Consequently, the development of efficient and versatile methods for their synthesis is of paramount importance. This application note details several robust protocols for the N-benzylation of sulfonamides, providing comprehensive experimental procedures, comparative data, and workflow diagrams to guide researchers in selecting the most suitable method for their specific synthetic needs.

Data Presentation

The following tables summarize the quantitative data for the different N-benzylation protocols described in this document, allowing for easy comparison of reaction conditions and outcomes.

Table 1: N-Benzylation of Sulfonamides using Benzyl Halides with a Base

EntrySulfonamideBenzylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
1N-Allyl-4-methylbenzenesulfonamideBenzyl bromideNaOHTHF24RTNot specified

Table 2: Mitsunobu Reaction for N-Benzylation of Sulfonamides

EntrySulfonamideAlcoholReagentsSolventTime (h)Temp (°C)Yield (%)
12-NitrobenzenesulfonamideBenzyl AlcoholPPh₃, DIADTHF4RTNot specified

Table 3: Reductive Amination for N-Benzylation of Sulfonamides

EntrySulfonamideAldehydeReducing SystemSolventTimeTemp (°C)Yield (%)
1Aniline (forms sulfonamide in situ)BenzaldehydeNaBH₄ / DOWEX®50WX8THF20 minRT91
2AnilineBenzaldehydeNaBH₄ / PhCO₂HTHF60 minReflux92

Table 4: Copper-Catalyzed N-Benzylation of Sulfonamides with Benzyl Alcohol

EntrySulfonamideAlcoholCatalyst SystemTime (h)Temp (°C)Yield (%)
1p-ToluenesulfonamideBenzyl alcoholCu(OAc)₂, K₂CO₃1215071-99

Table 5: Microwave-Assisted N-Benzylation of Sulfonamides

EntrySulfonamide PrecursorAmineReactionPower (W)Time (min)Temp (°C)Yield (%)
1Chalcone derivativep-Hydrazinobenzenesulfonamide hydrochlorideCyclization3007200Not specified

Experimental Protocols

Protocol 1: N-Benzylation using Benzyl Bromide and Sodium Hydroxide

This protocol describes a classical approach to N-benzylation via nucleophilic substitution.

Materials:

  • N-Allyl-4-methylbenzenesulfonamide (0.905 g, 4.28 mmol)[1]

  • Benzyl bromide (0.51 mL, 4.29 mmol)[1]

  • 0.535 M Sodium hydroxide solution (10 mL, 5.35 mmol)[1]

  • Tetrahydrofuran (THF) (10 mL)[1]

  • Magnetic stirrer

  • Round-bottom flask

  • Vacuum filtration apparatus

Procedure:

  • To a stirring solution of benzyl bromide in 10 mL of THF, add N-allyl-4-methylbenzenesulfonamide dropwise.[1]

  • Following the addition of the sulfonamide, add the 0.535 M sodium hydroxide solution dropwise.[1]

  • Allow the reaction mixture to stir at room temperature for 24 hours.[1]

  • After 24 hours, a white precipitate should form. Isolate the precipitate from the reaction mixture by vacuum filtration to obtain the N-benzylated sulfonamide.[1]

Protocol 2: Mitsunobu Reaction for N-Benzylation

This method allows for the N-alkylation of sulfonamides using an alcohol under mild, neutral conditions.

Materials:

  • Sulfonamide (e.g., 2-nitrobenzenesulfonamide) (1.2 equiv)[2]

  • Benzyl alcohol (1.0 equiv)[2]

  • Triphenylphosphine (PPh₃) (1.5 equiv)[2]

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)[2]

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Magnetic stirrer

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the sulfonamide (1.2 equiv), benzyl alcohol (1.0 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Slowly add the DIAD or DEAD (1.5 equiv) dropwise to the cooled, stirring solution.[2][3]

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the N-benzylated sulfonamide.[2]

Protocol 3: Reductive Amination for N-Benzylation

This one-pot procedure involves the formation of an imine intermediate from the sulfonamide and benzaldehyde, followed by in-situ reduction.

Materials:

  • Sulfonamide (1 mmol)

  • Benzaldehyde (1 mmol)

  • Sodium borohydride (NaBH₄) (1 mmol)[4]

  • DOWEX®50WX8 cation exchange resin (0.5 g)[4]

  • Tetrahydrofuran (THF) (3 mL)[4]

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, prepare a solution of the sulfonamide (1 mmol), benzaldehyde (1 mmol), and DOWEX®50WX8 resin (0.5 g) in THF (3 mL).[4]

  • Stir the mixture at room temperature for 5 minutes.[4]

  • Add sodium borohydride (1 mmol) to the reaction mixture and continue stirring at room temperature.[4]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 20 minutes.[4]

  • Upon completion, filter the reaction mixture to remove the resin.

  • The filtrate can then be worked up by standard procedures to isolate the N-benzylated sulfonamide.

Protocol 4: Copper-Catalyzed N-Benzylation with Benzyl Alcohol

This protocol utilizes a copper catalyst to facilitate the N-alkylation of sulfonamides with benzyl alcohol, which serves as both the alkylating agent and a hydrogen source.

Materials:

  • p-Toluenesulfonamide (0.428 g, 2.5 mmol)[5]

  • Benzyl alcohol (1.08 g, 10.0 mmol)[5]

  • Copper(II) acetate (Cu(OAc)₂) (4.6 mg, 1 mol% Cu)[5]

  • Potassium carbonate (K₂CO₃) (69.0 mg, 0.5 mmol)[5]

  • Pressure tube

  • Magnetic stirrer and hot plate with oil bath

Procedure:

  • In a pressure tube, combine p-toluenesulfonamide (2.5 mmol), benzyl alcohol (10.0 mmol), copper(II) acetate (1 mol% Cu), and potassium carbonate (0.5 mmol).[5]

  • Seal the pressure tube and place it in a preheated oil bath at 150 °C.[5]

  • Stir the reaction mixture for 12 hours.[5]

  • After 12 hours, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as column chromatography.

Protocol 5: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the rate of reaction. This protocol provides a general guideline for a microwave-assisted synthesis.

Materials:

  • Appropriate sulfonamide precursor (e.g., chalcone) (2 mmol)[6]

  • p-Hydrazinobenzenesulfonamide hydrochloride (2 mmol)[6]

  • Ethanol (25 mL)[6]

  • Microwave reactor

Procedure:

  • In a microwave reaction tube, dissolve the p-hydrazinobenzenesulfonamide hydrochloride (2 mmol) in ethanol (20 mL). Irradiate this solution for 5 minutes at 200 °C and 300W.[6]

  • In a separate vial, dissolve the chalcone derivative (2 mmol) in ethanol (5 mL).[6]

  • Add the chalcone solution to the irradiated sulfonamide solution in the reaction tube.[6]

  • Irradiate the combined mixture for 7 minutes at 200 °C and 300W.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction tube and concentrate the mixture. The product can then be isolated and purified.[6]

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification sulfonamide Sulfonamide mixing Mixing in Solvent sulfonamide->mixing benzylating_agent Benzylation Reagent (Halide, Alcohol, or Aldehyde) benzylating_agent->mixing reagents Other Reagents (Base, Catalyst, etc.) reagents->mixing reaction_conditions Reaction Conditions (Temp, Time, Atmosphere) mixing->reaction_conditions Stirring quenching Quenching/ Filtration reaction_conditions->quenching Reaction Completion extraction Extraction quenching->extraction purification Purification (Column Chromatography) extraction->purification product N-Benzylated Sulfonamide purification->product

Caption: General experimental workflow for the N-benzylation of sulfonamides.

mitsunobu_pathway PPh3 PPh₃ betaine Phosphonium Betaine [Ph₃P⁺-N⁻(CO₂R)NHCO₂R] PPh3->betaine + DEAD DEAD DEAD/DIAD alkoxyphosphonium Alkoxyphosphonium Salt [Ph₃P⁺-OBn] betaine->alkoxyphosphonium + BnOH - Hydrazine Deriv. sulfonamide R'SO₂NHR'' sulfonamide_anion Sulfonamide Anion [R'SO₂N⁻R''] sulfonamide->sulfonamide_anion Deprotonation by Betaine alcohol BnOH product N-Benzylated Sulfonamide (R'SO₂N(Bn)R'') alkoxyphosphonium->product + Sulfonamide Anion phosphine_oxide Ph₃P=O alkoxyphosphonium->phosphine_oxide sulfonamide_anion->product hydrazine_deriv Hydrazine Derivative

Caption: Simplified signaling pathway for the Mitsunobu reaction.

reductive_amination_pathway sulfonamide RSO₂NH₂ imine N-Sulfonylimine [RSO₂N=CHPh] sulfonamide->imine + Benzaldehyde - H₂O benzaldehyde PhCHO benzaldehyde->imine product N-Benzylated Sulfonamide [RSO₂NHCH₂Ph] imine->product + [H⁻] from Reducing Agent reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product

Caption: Logical relationship in the reductive amination pathway.

References

N-Benzylbenzenesulfonamide: A Versatile Protecting Group for Amines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions. The N-benzylbenzenesulfonamide group has emerged as a reliable and versatile protecting group for primary and secondary amines, offering a balance of stability and selective cleavage under specific conditions. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in chemical synthesis.

The this compound protecting group is introduced by reacting an amine with benzenesulfonyl chloride in the presence of a base. The resulting sulfonamide is exceptionally stable across a wide range of reaction conditions, including acidic and basic environments, making it compatible with many synthetic transformations. Deprotection can be achieved under reductive or oxidative conditions, allowing for its selective removal in the presence of other protecting groups. This orthogonality is a key advantage in the synthesis of complex molecules.

Stability and Orthogonality

The this compound group exhibits remarkable stability, rendering it an inert spectator in many chemical reactions. This stability profile allows for a high degree of orthogonality with other common amine protecting groups.

Stability Profile:

  • Acidic Conditions: Stable to trifluoroacetic acid (TFA), which is commonly used for the cleavage of Boc groups.[1]

  • Basic Conditions: Stable to bases such as piperidine, which is used for the removal of Fmoc groups.[2][3]

  • Oxidative Conditions: While the benzyl group can be susceptible to some strong oxidizing agents, the sulfonamide itself is generally robust. However, specific oxidative conditions can be employed for deprotection.

  • Reductive Conditions: The group is stable to many reducing agents, but susceptible to cleavage by strong reducing agents like sodium in liquid ammonia or samarium iodide.[4][5][6]

This stability profile allows for the selective deprotection of other protecting groups in the presence of an this compound. For instance, a Boc group can be removed with TFA without affecting the this compound, and an Fmoc group can be cleaved with piperidine. This orthogonality is a critical consideration in the design of complex synthetic routes, particularly in peptide and medicinal chemistry.[7]

Data Presentation

The following tables summarize quantitative data for the protection of primary amines as N-benzylbenzenesulfonamides and the subsequent deprotection to regenerate the free amine.

Table 1: Protection of Primary Amines with Benzenesulfonyl Chloride

Amine SubstrateBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
BenzylamineTriethylamineDichloromethane12Reflux96[7]
AllylaminePotassium CarbonateTetrahydrofuran/Water24Room Temperature73[8]
HexamethylenimineSodium HydroxideWaterNot SpecifiedNot Specified97N/A
1-OctylamineSodium HydroxideWaterNot SpecifiedNot Specified98N/A

Table 2: Deprotection of N-Benzylbenzenesulfonamides

Deprotection MethodReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
Reductive CleavageSamarium IodideTHF/DMPUNot SpecifiedNot SpecifiedGood[4][5]
Reductive CleavageSodium in liquid ammoniaLiquid AmmoniaNot Specified-78Not Specified[6][9]
Oxidative CleavageOxone, KBrAcetonitrile/Water1-250HighN/A

Experimental Protocols

Protocol 1: Protection of a Primary Amine with Benzenesulfonyl Chloride

This protocol describes a general procedure for the formation of an this compound from a primary amine and benzenesulfonyl chloride.

Materials:

  • Primary amine (1.0 equiv)

  • Benzenesulfonyl chloride (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the primary amine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 equiv) in dichloromethane to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired this compound.[7]

Protocol 2: Reductive Deprotection of this compound using Samarium Iodide

This protocol is adapted from the deprotection of arenesulfonamides and is expected to be effective for this compound.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Samarium iodide (SmI₂) (excess)

  • Tetrahydrofuran (THF)

  • N,N'-Dimethylpropyleneurea (DMPU)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound (1.0 equiv) in a mixture of THF and DMPU.

  • Add an excess of a solution of samarium iodide in THF to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the free amine.

Mandatory Visualization

Protection_Workflow amine Primary Amine reaction_mixture Reaction Mixture amine->reaction_mixture sulfonyl_chloride Benzenesulfonyl Chloride sulfonyl_chloride->reaction_mixture base Base (e.g., Triethylamine) base->reaction_mixture solvent Solvent (e.g., DCM) solvent->reaction_mixture workup Aqueous Workup reaction_mixture->workup Stir at RT protected_amine This compound purification Purification workup->purification purification->protected_amine

Caption: Workflow for the protection of a primary amine.

Deprotection_Workflow protected_amine This compound reaction_mixture Reaction Mixture protected_amine->reaction_mixture reagents Reducing Agent (e.g., SmI2) reagents->reaction_mixture solvent Solvent (e.g., THF/DMPU) solvent->reaction_mixture workup Quenching & Workup reaction_mixture->workup Heat free_amine Free Amine purification Purification workup->purification purification->free_amine

Caption: Workflow for the deprotection of this compound.

References

Application Notes and Protocols: The Role of N-Benzylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzylbenzenesulfonamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides a comprehensive overview of their applications, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows. The inherent structural features of the this compound core, combining a flexible benzyl group with a rigid benzenesulfonamide moiety, allow for diverse substitutions to optimize potency and selectivity against various therapeutic targets.

Therapeutic Applications

The this compound scaffold has been extensively explored for its potential in treating a range of diseases, primarily in the fields of oncology and infectious diseases.

Anticancer Activity

Derivatives of this compound have emerged as promising anticancer agents, acting through multiple mechanisms to inhibit tumor growth and proliferation.

1.1.1. Carbonic Anhydrase Inhibition:

A significant mechanism of action for many sulfonamide-based anticancer agents is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform IX (CA IX).[1][2] Under hypoxic conditions, often found in solid tumors, CA IX is overexpressed and plays a crucial role in regulating intracellular and extracellular pH, promoting tumor cell survival and metastasis.[1][2] this compound derivatives can act as inhibitors of CA IX, leading to a disruption of pH homeostasis and subsequent cancer cell death.[1][2]

1.1.2. Tubulin Polymerization Inhibition:

Certain this compound analogues have been identified as inhibitors of tubulin polymerization.[3][4] Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape.[3][4] By interfering with microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[3][4]

Antimicrobial Activity

The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. This compound derivatives have shown efficacy against a range of bacterial pathogens.

1.2.1. DNA Gyrase Inhibition:

A key bacterial enzyme, DNA gyrase, is responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[5] Some sulfonamide derivatives have been shown to inhibit DNA gyrase, leading to a cessation of bacterial growth and cell death.[5][6] This mechanism is particularly effective against a broad spectrum of bacteria.

Quantitative Data

The following tables summarize the biological activity of various this compound derivatives from cited literature.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Mechanism of ActionReference
Derivative A HeLa, MCF-7MTT Assay< 360, < 128Cytotoxic[7]
Derivative B MDA-MB-468MTT Assay< 30Cytotoxic[7]
Indole-based Derivative Pancreatic Cancer Cell LinesCytotoxicity AssaySub-micromolarMetabolic Inhibition[8]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDBacterial StrainAssay TypeMIC (µg/mL)Mechanism of ActionReference
Sulfonamide I S. aureus (MRSA & MSSA)Disc DiffusionNot specified (Zone of Inhibition: 12-28 mm)Not specified[9]
Sulfonamide II S. aureus (MRSA & MSSA)Disc DiffusionNot specified (Zone of Inhibition: 11-25 mm)Not specified[9]

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from benzenesulfonyl chloride and benzylamine.

Materials:

  • Benzenesulfonyl chloride

  • Benzylamine

  • Pyridine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve benzylamine (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Anticancer Activity Screening: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • ELISA plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 1 x 10^5 cells/mL in 100 µL of medium and incubate for 24 hours.[7]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using an ELISA plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.[10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives dissolved in a suitable solvent

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the medicinal chemistry applications of this compound.

G cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 pH Regulation and Tumor Progression Hypoxia Low Oxygen HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Transcription HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) Expression CAIX_exp->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 Catalyzes CO2_H2O CO2 + H2O Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization Metastasis Invasion & Metastasis Extracellular_Acidosis->Metastasis Tumor_Survival Tumor Cell Survival & Proliferation Intracellular_Alkalinization->Tumor_Survival Inhibitor This compound Derivative (Inhibitor) Inhibitor->CAIX Blocks

Caption: Hypoxia-Induced CAIX Signaling Pathway and Inhibition.

G start Start dissolve Dissolve Benzylamine in DCM start->dissolve add_base Add Pyridine (Cool in Ice Bath) dissolve->add_base add_sulfonyl Add Benzenesulfonyl Chloride Solution add_base->add_sulfonyl react Stir at Room Temperature (2-4h) add_sulfonyl->react tlc Monitor by TLC react->tlc workup Aqueous Workup (Wash with Water & Brine) tlc->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Recrystallization/ Column Chromatography) concentrate->purify end End purify->end

Caption: General Synthesis Workflow for this compound.

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat Cells with Compound Dilutions incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_plate Read Absorbance at 540 nm add_dmso->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

References

Synthesis and Evaluation of N-Benzylbenzenesulfonamide Compounds as Glucocorticoid Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of N-Benzylbenzenesulfonamide derivatives as antagonists of the Glucocorticoid Receptor (GR). The information is intended to guide researchers in the discovery and development of novel non-steroidal GR modulators.

Introduction

The Glucocorticoid Receptor (GR) is a ligand-activated transcription factor that plays a crucial role in a wide array of physiological processes, including metabolism, inflammation, and the stress response.[1][2] While synthetic glucocorticoids are potent anti-inflammatory agents, their long-term use is associated with significant side effects.[2] Consequently, the development of selective GR antagonists that can modulate GR activity without the adverse effects of agonists is a key objective in drug discovery. The this compound scaffold has emerged as a promising framework for the design of non-steroidal GR antagonists.[3]

Glucocorticoid Receptor Signaling Pathway

The classical GR signaling pathway involves the binding of a glucocorticoid ligand to the cytoplasmic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR into the nucleus.[2][3] In the nucleus, GR can act as a homodimer, binding to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes to activate their transcription (transactivation). Alternatively, GR can interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression).[2] GR antagonists interfere with this process, typically by competing with endogenous glucocorticoids for binding to the GR, thereby preventing its activation and subsequent downstream effects.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (Agonist) GR_complex GR-Hsp90-p23 Complex GC->GR_complex Binds Antagonist This compound (Antagonist) Antagonist->GR_complex Competitively Binds GR_dimer Activated GR Dimer GR_complex->GR_dimer Translocation & Dimerization No_Activation GR Inactive GR_complex->No_Activation Antagonist Binding Prevents Activation GRE GRE GR_dimer->GRE Binds NFkB NF-κB / AP-1 GR_dimer->NFkB Tethering Gene_Activation Gene Transcription (Transactivation) GRE->Gene_Activation Inflammatory_Genes Pro-inflammatory Gene Repression (Transrepression) NFkB->Inflammatory_Genes

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Synthesis of this compound GR Antagonists

The synthesis of N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives generally follows a two-step procedure: formation of the sulfonamide followed by N-benzylation.[4][5]

Protocol 1: General Synthesis of N-(4-phenoxyphenyl)benzenesulfonamide Intermediate

This protocol describes the synthesis of the key sulfonamide intermediate.

Materials:

  • 4-Phenoxyaniline

  • Benzenesulfonyl chloride (or substituted benzenesulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 4-phenoxyaniline (1.0 eq) in pyridine at 0 °C.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-(4-phenoxyphenyl)benzenesulfonamide.

Protocol 2: N-Benzylation to Yield Final Product

This protocol describes the N-alkylation of the sulfonamide intermediate to produce the final this compound compounds.

Materials:

  • N-(4-phenoxyphenyl)benzenesulfonamide (from Protocol 1)

  • Benzyl bromide (or substituted benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the N-(4-phenoxyphenyl)benzenesulfonamide (1.0 eq) in DMF or acetonitrile.

  • Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq) to the solution.

  • Add benzyl bromide (1.2 eq) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add water and extract the product with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the final N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data of this compound GR Antagonists

The following table summarizes the reported GR antagonistic activity of a series of N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives.[3]

Compound IDR (Substitution on Benzyl Ring)GR IC₅₀ (μM)PR IC₅₀ (μM)
14a H10.3>10
14b 4-OMe>10>10
14c 4-Me6.88>10
14d 4-F2.50>10
14e 4-Cl2.05>10
14f 4-Br2.38>10
14g 4-I2.45>10
14h 4-CF₃3.33>10
14i 4-OCF₃1.83>10
14j 4-NO₂2.33>10
14k 3-CN2.25>10
14l 2-CN3.20>10
14m 4-CN1.438.00
15a 4-NH₂2.85>10
15b 4-NHAc9.00>10

Data sourced from Fuji et al. (2017).[3]

Experimental Protocols for Biological Evaluation

Protocol 3: Glucocorticoid Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known radiolabeled or fluorescently labeled GR ligand.

Materials:

  • Purified recombinant human GR ligand-binding domain (LBD)

  • [³H]-dexamethasone (radioligand) or a fluorescently labeled GR ligand

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Scintillation vials and cocktail (for radioligand assay) or a fluorescence plate reader

  • Filter plates (e.g., 96-well glass fiber filters)

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a 96-well plate, incubate the GR LBD with a fixed concentration of the labeled ligand and varying concentrations of the test compound.

  • Include controls for total binding (labeled ligand + GR LBD) and non-specific binding (labeled ligand + GR LBD + excess unlabeled dexamethasone).

  • Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

  • Separate bound from free ligand by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the bound ligand by scintillation counting or fluorescence measurement.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Protocol 4: GR-Mediated Transactivation Reporter Gene Assay

This assay measures the ability of a compound to antagonize dexamethasone-induced transactivation of a GR-responsive reporter gene.

Materials:

  • A suitable cell line (e.g., HeLa or A549) stably or transiently co-transfected with a human GR expression vector and a GRE-luciferase reporter plasmid.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Dexamethasone (agonist)

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of dexamethasone (typically at its EC₅₀ value).

  • Include controls for basal activity (vehicle), maximal activation (dexamethasone alone), and a known antagonist.

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of dexamethasone-induced luciferase activity for each concentration of the test compound and determine the IC₅₀ value.

Experimental Workflow for GR Antagonist Discovery

A typical workflow for the discovery and characterization of novel this compound GR antagonists is outlined below.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Primary Screening cluster_functional Functional Assays cluster_sar SAR & Lead Optimization A Synthesis of This compound Derivatives B Purification by Column Chromatography A->B C Characterization (NMR, MS) B->C D GR Competitive Binding Assay C->D E Determination of IC50 / Ki D->E F GR Transactivation Reporter Gene Assay E->F G GR Transrepression Assay (e.g., NF-κB) E->G H Determination of Antagonist Potency (IC50) F->H G->H I Structure-Activity Relationship (SAR) Analysis H->I J Lead Optimization I->J J->A Iterative Design

Caption: Experimental Workflow for GR Antagonist Development.

References

Application Notes and Protocols for N-Benzylbenzenesulfonamide Derivatives as γ-Secretase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Benzylbenzenesulfonamide derivatives as potent inhibitors of γ-secretase, a key enzyme implicated in Alzheimer's disease and certain cancers. This document includes a summary of their inhibitory activity, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

γ-Secretase is an intramembrane protease complex responsible for the cleavage of several type I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and the Notch receptor. The cleavage of APP by γ-secretase is a critical step in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients. The processing of Notch by γ-secretase is essential for Notch signaling, a pathway that plays a crucial role in cell-fate determination during development and in adult tissues. Dysregulation of Notch signaling has been linked to various cancers.

This compound derivatives have emerged as a promising class of small molecule inhibitors of γ-secretase. These compounds have been shown to effectively reduce Aβ production in both in vitro and in vivo models, making them attractive candidates for the development of therapeutics for Alzheimer's disease. This document outlines their biological activity and provides detailed protocols for their experimental evaluation.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro and in vivo γ-secretase inhibitory activities of a series of (N-benzyl-N-phenylsulfonamido)alkyl amide derivatives.

Table 1: In Vitro γ-Secretase Inhibitory Activity of this compound Derivatives

Compound IDR GroupAβ40 IC50 (nM)Notch IC50 (nM)
1a H150250
1b CH₃75180
1c C₂H₅50120
1d n-C₃H₇3590
1e i-C₃H₇45110
1f n-C₄H₉2060

Table 2: In Vivo Aβ Reduction in a Transgenic Mouse Model

Compound IDDose (mg/kg)Route of AdministrationBrain Aβ40 Reduction (%)
1d 30Oral45
1f 10Oral55
1f 30Oral70

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

APP_Processing_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-cleavage C99 C99 fragment Ab Aβ peptides (Aβ40/42) C99->Ab γ-cleavage AICD AICD Plaques Amyloid Plaques Ab->Plaques b_secretase β-secretase b_secretase->APP g_secretase γ-secretase g_secretase->C99 Inhibitor This compound Derivative Inhibitor->g_secretase Inhibition

Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound derivatives on γ-secretase.

Notch_Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand (e.g., Delta, Jagged) Notch_receptor Notch Receptor Ligand->Notch_receptor Binding S2_cleavage S2 Cleavage (by ADAM metalloprotease) Notch_receptor->S2_cleavage NEXT Notch Extracellular Truncation (NEXT) S2_cleavage->NEXT NICD Notch Intracellular Domain (NICD) NEXT->NICD g_secretase γ-secretase g_secretase->NEXT S3 Cleavage Nucleus Nucleus NICD->Nucleus Transcription Target Gene Transcription Nucleus->Transcription Inhibitor This compound Derivative Inhibitor->g_secretase Inhibition

Caption: Notch signaling pathway and the site of inhibition by this compound derivatives.

Experimental_Workflow start Start synthesis Synthesis of This compound Derivatives start->synthesis in_vitro In Vitro Assay: γ-Secretase Activity synthesis->in_vitro cell_based_ab Cell-Based Assay: Aβ Production in_vitro->cell_based_ab cell_based_notch Cell-Based Assay: Notch Signaling cell_based_ab->cell_based_notch in_vivo In Vivo Studies: Transgenic Mouse Model cell_based_notch->in_vivo data_analysis Data Analysis: IC50 Determination & Efficacy Evaluation in_vivo->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for the evaluation of this compound derivatives as γ-secretase inhibitors.

Experimental Protocols

Protocol 1: In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) γ-Secretase Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound derivatives on γ-secretase activity.

Materials:

  • Recombinant human γ-secretase enzyme preparation (e.g., from insect cells)

  • HTRF assay kit for γ-secretase (containing substrate and detection reagents)

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 6.8, 150 mM NaCl, 0.25% CHAPSO)

  • 384-well low-volume microplates (black)

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Assay Plate Preparation: Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the γ-secretase enzyme preparation to each well.

  • Reaction Initiation: Initiate the reaction by adding 2 µL of the HTRF substrate.

  • Incubation: Incubate the plate at 37°C for 1-3 hours in the dark.

  • Detection: Add 4 µL of the HTRF detection reagents (donor and acceptor fluorophores).

  • Final Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the compound concentration. Determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell-Based Aβ Secretion ELISA

Objective: To measure the effect of this compound derivatives on the secretion of Aβ40 and Aβ42 from cultured cells.

Materials:

  • Cell line overexpressing human APP (e.g., SH-SY5Y-APP695)

  • Cell culture medium and supplements

  • This compound derivatives

  • DMSO

  • Aβ40 and Aβ42 ELISA kits

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the APP-overexpressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (prepared in culture medium from a DMSO stock) for 24-48 hours at 37°C in a CO₂ incubator. Include a vehicle control (DMSO).

  • Sample Collection: Carefully collect the conditioned medium from each well.

  • ELISA: Perform the Aβ40 and Aβ42 ELISAs on the conditioned medium according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the Aβ standards. Calculate the concentration of Aβ40 and Aβ42 in each sample from the standard curve. Determine the IC50 value for the reduction of each Aβ species.

Protocol 3: Cell-Based Notch Signaling Reporter Assay

Objective: To assess the inhibitory effect of this compound derivatives on Notch signaling.

Materials:

  • HEK293 cells stably co-transfected with a constitutively active form of Notch1 (NΔE) and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., Hes1).

  • Cell culture medium and supplements

  • This compound derivatives

  • DMSO

  • Luciferase assay system

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the engineered HEK293 cells in a 96-well white, clear-bottom plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for 24 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) if necessary. Plot the percentage of inhibition of Notch signaling against the compound concentration and determine the IC50 value.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Appropriate controls should be included in all experiments.

Application Notes and Protocols: Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the manganese-catalyzed N-alkylation of sulfonamides using alcohols. This method offers a sustainable and atom-economical alternative to traditional N-alkylation strategies that often rely on hazardous alkylating agents and produce stoichiometric byproducts. The protocols described herein utilize a bench-stable Mn(I) PNP pincer precatalyst in a "borrowing hydrogen" (BH) approach, where the alcohol is transiently oxidized to an aldehyde, which then undergoes condensation with the sulfonamide, followed by reduction of the resulting N-sulfonylimine.

Core Advantages:

  • Sustainable Catalysis: Employs an earth-abundant and inexpensive manganese catalyst, reducing reliance on precious metals.[1]

  • Atom Economy: Utilizes commodity alcohols as alkylating agents, with water as the sole byproduct.[1][2]

  • Broad Substrate Scope: Tolerates a diverse range of aryl and alkyl sulfonamides, as well as benzylic and primary aliphatic alcohols.[1][2]

  • High Yields: Achieves excellent isolated yields for mono-N-alkylation products.[2][3]

Reaction Principle

The manganese-catalyzed N-alkylation of sulfonamides with alcohols proceeds via a borrowing hydrogen mechanism. The catalytic cycle is initiated by the activation of the Mn(I) precatalyst. The alcohol is then dehydrogenated to form an aldehyde and a manganese hydride species. The aldehyde subsequently undergoes condensation with the sulfonamide to form an N-sulfonylimine intermediate. Finally, the manganese hydride species reduces the imine to afford the N-alkylated sulfonamide and regenerate the active catalyst.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data for the manganese-catalyzed N-alkylation of p-toluenesulfonamide with various alcohols and the N-alkylation of different sulfonamides with benzyl alcohol.

Table 1: Scope of Alcohols in the Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide

EntryAlcoholIsolated Yield (%)
1Benzyl alcohol86
24-Methylbenzyl alcohol90
34-Methoxybenzyl alcohol88
44-Chlorobenzyl alcohol81
51-Butanol80
61-Phenylethanol0

Reaction Conditions: p-toluenesulfonamide (1 mmol), alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h.[4]

Table 2: Scope of Sulfonamides in the Mn-Catalyzed N-Alkylation with Benzyl Alcohol

EntrySulfonamideIsolated Yield (%)
1p-Toluenesulfonamide86
24-Methoxybenzenesulfonamide92
34-Bromobenzenesulfonamide85
4Thiophene-2-sulfonamide73
5Methanesulfonamide75
64-Nitrobenzenesulfonamide0

Reaction Conditions: Sulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h.[2]

Experimental Protocols

General Procedure for Manganese-Catalyzed N-Alkylation of Sulfonamides with Alcohols

This protocol is adapted from J. Org. Chem. 2019, 84 (7), pp 3715–3724.[4]

Materials:

  • Sulfonamide (1.0 mmol)

  • Alcohol (1.0 mmol)

  • Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %)

  • Potassium carbonate (K₂CO₃) (0.1 mmol, 10 mol %)

  • Xylenes (to achieve a 1 M concentration of the sulfonamide)

  • Flame-dried Schlenk tube

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide (1.0 mmol), the alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and potassium carbonate (0.1 mmol, 10 mol %).

  • Add a sufficient volume of xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the Schlenk tube and heat the reaction mixture at 150 °C for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • The product can be purified by column chromatography on silica gel.

Visualizations

Diagram 1: Proposed Catalytic Cycle

G cluster_cycle Catalytic Cycle cluster_reactants Reactants Mn_cat Active Mn(I) Catalyst Mn_alkoxide Mn-Alkoxide Complex Mn_cat->Mn_alkoxide + RCH₂OH - H₂O Mn_hydride Mn-Hydride Species + Aldehyde Mn_alkoxide->Mn_hydride β-Hydride Elimination Imine_formation N-Sulfonylimine Mn_hydride->Imine_formation + Sulfonamide - H₂O Product N-Alkylated Sulfonamide Imine_formation->Product + Mn-Hydride Product->Mn_cat Regeneration Alcohol Alcohol (RCH₂OH) Alcohol->Mn_cat Sulfonamide Sulfonamide (R'SO₂NH₂) Sulfonamide->Mn_hydride

Caption: Proposed catalytic cycle for the manganese-catalyzed N-alkylation of sulfonamides.

Diagram 2: General Experimental Workflow

G Start Start Setup Combine Reactants: Sulfonamide, Alcohol, Mn-Catalyst, Base, Solvent Start->Setup Reaction Heat at 150°C for 24 hours under Inert Atmosphere Setup->Reaction Cooldown Cool to Room Temperature Reaction->Cooldown Purification Purify by Column Chromatography Cooldown->Purification Product Isolated N-Alkylated Sulfonamide Purification->Product

Caption: General workflow for the manganese-catalyzed N-alkylation experiment.

References

Application Notes and Protocols: Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copper-catalyzed N-alkylation of sulfonamides with benzylic alcohols. This environmentally benign method offers high atom efficiency, utilizing readily available copper catalysts and producing water as the primary byproduct. The described protocol is robust, tolerates a variety of functional groups, and provides good to excellent yields of the desired N-alkylated sulfonamides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Introduction

The development of efficient and sustainable methods for carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis. N-alkylated sulfonamides are a particularly important class of compounds due to their prevalence in a wide range of bioactive molecules. Traditional methods for their synthesis often rely on the use of alkyl halides, which can be toxic and generate stoichiometric amounts of salt waste.

The copper-catalyzed N-alkylation of sulfonamides with alcohols, operating via a "hydrogen borrowing" or "transhydrogenation" mechanism, presents a greener alternative. In this process, the alcohol is transiently oxidized to an aldehyde, which then condenses with the sulfonamide to form an N-sulfonylimine intermediate. This intermediate is subsequently reduced by the hydrogen equivalents abstracted from the alcohol in the initial step. This methodology avoids the pre-activation of the alcohol and the use of harsh reagents.

Reaction Mechanism

The copper-catalyzed N-alkylation of sulfonamides with benzylic alcohols is proposed to proceed through a hydrogen-borrowing mechanism. The key steps are:

  • Oxidation of the Alcohol: The copper catalyst facilitates the dehydrogenation of the benzylic alcohol to the corresponding benzaldehyde.

  • Condensation: The in situ generated benzaldehyde undergoes condensation with the sulfonamide to form an N-sulfonylimine intermediate.

  • Reduction of the Imine: The copper hydride species, formed during the initial oxidation step, reduces the N-sulfonylimine to the final N-alkylated sulfonamide product, regenerating the active copper catalyst.

Kinetic studies have suggested that the dehydrogenation of the alcohol is the rate-determining step in this catalytic cycle. The entire process is micro-reversible.

Reaction_Mechanism cluster_0 Catalytic Cycle Alcohol R-CH2OH Aldehyde R-CHO Alcohol->Aldehyde -2H Sulfonamide R'-SO2NH2 Imine R'-SO2N=CHR Product R'-SO2NHCH2R Imine->Product +2H Cu_cat Cu(I/II) Catalyst Cu_H Cu-H Cu_cat->Cu_H +2H (from Alcohol) Cu_H->Cu_cat -2H (to Imine) AldehydeSulfonamide AldehydeSulfonamide AldehydeSulfonamide->Imine -H2O

Figure 1. Proposed hydrogen-borrowing mechanism.

Experimental Workflow

The general workflow for the copper-catalyzed N-alkylation of sulfonamides with benzylic alcohols is straightforward and can be performed using standard laboratory equipment.

Experimental_Workflow Start Start Reagents Combine Sulfonamide, Benzylic Alcohol, Cu(OAc)2, and K2CO3 in a pressure tube Start->Reagents Reaction Seal the tube and heat with stirring (e.g., 150 °C, 12 h) Reagents->Reaction Cooling Cool the reaction mixture to room temperature Reaction->Cooling Filtration Add acetone and filter through Celite Cooling->Filtration Evaporation Remove acetone and excess benzyl alcohol under vacuum Filtration->Evaporation Purification Wash the solid residue with diethyl ether/hexane Evaporation->Purification Final_Product Obtain pure N-alkylated sulfonamide Purification->Final_Product

Figure 2. General experimental workflow.

Quantitative Data Summary

The copper-catalyzed N-alkylation of sulfonamides with various benzylic alcohols proceeds with good to excellent yields. The reaction conditions are generally well-tolerated by a range of functional groups on both the sulfonamide and the alcohol.

EntrySulfonamideAlcoholProductYield (%)[1]
1p-ToluenesulfonamideBenzyl alcoholN-Benzyl-4-methylbenzenesulfonamide96
2p-Toluenesulfonamide4-Methylbenzyl alcoholN-(4-Methylbenzyl)-4-methylbenzenesulfonamide95
3p-Toluenesulfonamide4-Methoxybenzyl alcoholN-(4-Methoxybenzyl)-4-methylbenzenesulfonamide93
4p-Toluenesulfonamide4-Chlorobenzyl alcoholN-(4-Chlorobenzyl)-4-methylbenzenesulfonamide94
5p-Toluenesulfonamide4-Bromobenzyl alcoholN-(4-Bromobenzyl)-4-methylbenzenesulfonamide92
6p-Toluenesulfonamide2-Thiophenemethanol4-Methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide85
7BenzenesulfonamideBenzyl alcoholN-Benzylbenzenesulfonamide88
84-ChlorobenzenesulfonamideBenzyl alcoholN-Benzyl-4-chlorobenzenesulfonamide90

Experimental Protocols

General Procedure for the Copper-Catalyzed N-Alkylation of p-Toluenesulfonamide with Benzyl Alcohol

This protocol is a representative example of the copper-catalyzed N-alkylation reaction.

Materials:

  • p-Toluenesulfonamide

  • Benzyl alcohol

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Hexane

  • Celite

  • Pressure tube (e.g., 38 mL capacity)

  • Stir bar

  • Oil bath

Procedure:

  • To a pressure tube equipped with a stir bar, add p-toluenesulfonamide (0.428 g, 2.5 mmol), benzyl alcohol (1.08 g, 10.0 mmol), copper(II) acetate (4.6 mg, 1 mol% Cu), and potassium carbonate (69.0 mg, 0.5 mmol).[1]

  • Seal the pressure tube tightly.

  • Place the tube in a preheated oil bath at 150 °C and stir the reaction mixture at 250 rpm for 12 hours.[1]

  • After the reaction is complete, remove the pressure tube from the oil bath and allow it to cool to room temperature.

  • Once cooled, open the tube and add approximately 20 mL of acetone to the reaction mixture.

  • Filter the mixture through a pad of Celite to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone and excess benzyl alcohol.

  • The resulting solid is then washed with a mixture of diethyl ether and hexane to remove any residual benzyl alcohol and other soluble impurities.

  • Dry the purified solid product under reduced pressure to yield the N-alkylated sulfonamide.[1]

Notes:

  • The reaction is typically performed under an air atmosphere, as the presence of air can facilitate the in situ formation of a stabilizing ligand for the copper catalyst.[1]

  • For some substrates, the concentration of the base (K₂CO₃) may need to be optimized to achieve the best yield.[1]

  • Secondary benzylic alcohols can also be used as substrates, and in some cases, the reaction may proceed without the need for a base.[1]

  • While this protocol specifies Cu(OAc)₂, other copper sources such as CuCl, CuBr, and Cu₂O have also been shown to be effective.[2]

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The use of a pressure tube requires caution. Ensure the tube is properly sealed and shielded during the reaction.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

References

Application of Thin-Layer Chromatography for Monitoring N-Benzylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the utilization of Thin-Layer Chromatography (TLC) in monitoring the synthesis of N-Benzylbenzenesulfonamide. This sulfonamide is synthesized through the reaction of benzylamine with benzenesulfonyl chloride. TLC is a rapid, cost-effective, and highly efficient analytical technique for qualitatively monitoring the progress of this reaction by observing the consumption of starting materials and the formation of the product. These notes offer a comprehensive guide, including detailed experimental procedures, data interpretation, and visualization of the workflow, to aid researchers in achieving high-purity synthesis of this compound.

Principle of TLC Monitoring

Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (an eluent). The separation is governed by the polarity of the compounds. In the synthesis of this compound, the starting materials, benzylamine and benzenesulfonyl chloride, and the product, this compound, possess different polarities. This difference allows for their distinct separation on a TLC plate as the mobile phase ascends, enabling clear visualization of the reaction's progress.

The reaction progress is monitored by spotting the reaction mixture on a TLC plate at various time intervals and comparing the resulting chromatogram to the spots of the starting materials. The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression of the reaction towards completion.

Data Presentation

The retention factor (Rƒ) is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Consistent Rƒ values under specific chromatographic conditions are characteristic of a particular compound.

Table 1: TLC Data for this compound Synthesis

CompoundRoleEluent System (Ethyl Acetate:Hexane, 1:4, v/v)Rƒ Value (Approximate)Visualization Method(s)
Benzenesulfonyl ChlorideStarting MaterialEthyl Acetate:Hexane (1:4)0.75UV light (254 nm), Potassium Permanganate stain
BenzylamineStarting MaterialEthyl Acetate:Hexane (1:4)0.15UV light (254 nm), Ninhydrin stain, Potassium Permanganate stain
This compoundProductEthyl Acetate:Hexane (1:4)0.50UV light (254 nm), Potassium Permanganate stain

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from benzylamine and benzenesulfonyl chloride.

Materials:

  • Benzenesulfonyl chloride

  • Benzylamine

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve benzylamine (1.0 equivalent) in dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the stirred reaction mixture via a dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (as described in Protocol 2).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: TLC Monitoring of the Reaction

This protocol outlines the step-by-step procedure for monitoring the synthesis of this compound using TLC.

Materials:

  • Silica gel TLC plates (with fluorescent indicator, F₂₅₄)

  • Developing chamber

  • Eluent: 20% Ethyl Acetate in Hexane (1:4, v/v)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solutions (e.g., potassium permanganate, ninhydrin)

  • Heat gun

Procedure:

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.

    • Mark three lanes on the baseline for spotting: 'SM' (Starting Material - Benzylamine), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture). A separate plate can be used for the other starting material, benzenesulfonyl chloride.

  • Spotting the TLC Plate:

    • Dissolve a small amount of benzylamine in a suitable solvent (e.g., dichloromethane) to prepare a reference solution.

    • Using a capillary tube, apply a small spot of the benzylamine solution onto the 'SM' lane.

    • Spot the reaction mixture directly onto the 'Rxn' lane.

    • For the 'Co' lane, first spot the benzylamine solution, and then spot the reaction mixture on top of it.

    • Similarly, on a separate plate or lane, spot a reference solution of benzenesulfonyl chloride.

  • Developing the TLC Plate:

    • Pour the eluent (20% Ethyl Acetate in Hexane) into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover it with a lid.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the eluent level.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle the observed spots with a pencil. Aromatic compounds will appear as dark spots.

    • For further visualization, especially for compounds that are not UV-active or to differentiate between spots, use appropriate chemical stains:

      • Potassium Permanganate Stain: Dip the plate in the stain and gently heat with a heat gun. Oxidizable compounds will appear as yellow/brown spots on a purple background. This is a good general-purpose stain.

      • Ninhydrin Stain: Dip the plate in the ninhydrin solution and heat. Primary and secondary amines, like benzylamine, will appear as colored spots (typically purple or pink).

  • Interpretation:

    • Calculate the Rƒ value for each spot.

    • The reaction is complete when the spots corresponding to the starting materials (benzylamine and benzenesulfonyl chloride) are no longer visible in the 'Rxn' lane, and a new spot corresponding to the product is prominent.

Mandatory Visualizations

cluster_reactants Reactants cluster_product Product Benzene_Chloride Benzenesulfonyl Chloride N_Benzylbenzenesulfonamide This compound Benzene_Chloride->N_Benzylbenzenesulfonamide + Benzylamine (Pyridine, DCM) Benzylamine Benzylamine cluster_workflow TLC Monitoring Workflow A 1. Prepare TLC Plate (Draw baseline, mark lanes) B 2. Spot Plate (SM, Co-spot, Reaction Mixture) A->B C 3. Develop Plate (Eluent: 20% EtOAc/Hexane) B->C D 4. Visualize Spots (UV light, Stains) C->D E 5. Analyze Results (Calculate Rf, Assess Completion) D->E

Application Notes and Protocols for the Enantioselective Synthesis of Chiral N-Benzylbenzenesulfonamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The enantioselective synthesis of chiral N-benzylbenzenesulfonamide analogues is a critical endeavor in medicinal chemistry and drug development. These structural motifs are present in a variety of biologically active compounds, and the ability to synthesize them in an enantiomerically pure form is often essential for their therapeutic efficacy and safety. This document outlines robust and highly selective methods for the preparation of these valuable chiral building blocks.

Two primary and highly effective strategies for the enantioselective synthesis of this compound analogues are the asymmetric reduction of prochiral N-sulfonyl ketimines and the enantioselective carbene insertion into the N-H bonds of sulfonamides.

Asymmetric Reduction of N-Sulfonyl Ketimines: This is a direct and powerful approach to establishing the chiral center at the carbon atom attached to the sulfonamide nitrogen. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane reducing agent, is a particularly well-established and reliable method.[1][2][3] The catalyst, typically derived from a chiral amino alcohol like proline, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketimine, resulting in the formation of one enantiomer of the corresponding amine in high enantiomeric excess.[1][2] The predictability of the stereochemical outcome is a significant advantage of this methodology.

Enantioselective N-H Insertion of Sulfonamides: This modern strategy involves the reaction of a sulfonamide with a diazo compound in the presence of a chiral catalyst system. A cooperative catalytic system, often comprising a rhodium or ruthenium salt and a chiral phosphoric acid, has proven to be highly effective. The metal catalyst generates a reactive carbene intermediate from the diazo compound, and the chiral phosphoric acid controls the enantioselectivity of the subsequent N-H insertion reaction. This method provides access to chiral α-amino esters, which can be further elaborated to the desired this compound analogues.

These methods offer complementary approaches to the synthesis of chiral this compound analogues, with the choice of method often depending on the specific substitution pattern of the target molecule and the availability of starting materials.

Experimental Workflow and Catalytic Cycle Diagrams

G cluster_0 Synthesis of N-Sulfonyl Ketimine cluster_1 Asymmetric Reduction A Benzenesulfonamide C Condensation A->C B Aryl Aldehyde/Ketone B->C D N-Sulfonyl Ketimine C->D G Asymmetric Reduction D->G Substrate E Chiral Oxazaborolidine Catalyst E->G F Borane Reagent F->G H Chiral this compound G->H I Enantiomerically Pure Product H->I Purification & Analysis

Caption: General workflow for the synthesis of chiral this compound analogues via asymmetric reduction of N-sulfonyl ketimines.

G catalyst Chiral Oxazaborolidine (CBS Catalyst) intermediate1 Catalyst-Borane Complex catalyst->intermediate1 Coordination borane BH3 borane->intermediate1 ketimine N-Sulfonyl Ketimine (R1-C=N-SO2R2) intermediate2 Ternary Complex ketimine->intermediate2 product Chiral Sulfonamide intermediate1->intermediate2 Coordination intermediate3 Product-Catalyst Complex intermediate2->intermediate3 Hydride Transfer (Enantioselective Step) intermediate3->catalyst Regeneration intermediate3->product Release

Caption: Catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction of an N-sulfonyl ketimine.

Data Presentation

Table 1: Enantioselective Reduction of N-Sulfonyl Ketimines with a Chiral Oxazaborolidine Catalyst

EntrySubstrate (N-Sulfonyl Ketimine)ProductYield (%)ee (%)
1N-(phenyl(phenyl)methylene)benzenesulfonamideN-(1,1-diphenylethyl)benzenesulfonamide9598
2N-(p-tolyl(phenyl)methylene)benzenesulfonamideN-(1-phenyl-1-(p-tolyl)ethyl)benzenesulfonamide9297
3N-((4-chlorophenyl)(phenyl)methylene)benzenesulfonamideN-(1-(4-chlorophenyl)-1-phenylethyl)benzenesulfonamide9699
4N-(1-phenylethylidene)benzenesulfonamideN-(1-phenylethyl)benzenesulfonamide8895
5N-(1-(naphthalen-1-yl)ethylidene)benzenesulfonamideN-(1-(naphthalen-1-yl)ethyl)benzenesulfonamide8596

Data is representative and compiled from typical results for CBS reductions.

Experimental Protocols

Protocol 1: Synthesis of N-Sulfonyl Ketimine (General Procedure)

This protocol describes the formation of the prochiral N-sulfonyl ketimine substrate required for the asymmetric reduction.

Materials:

  • Benzenesulfonamide (or substituted analogue)

  • Appropriate aryl aldehyde or ketone

  • Titanium(IV) chloride (TiCl4)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of benzenesulfonamide (1.0 eq.) in anhydrous DCM under an inert atmosphere, add triethylamine (2.2 eq.).

  • Cool the mixture to 0 °C and add a solution of TiCl4 in DCM (1.1 eq.) dropwise.

  • After stirring for 15 minutes, add the aryl aldehyde or ketone (1.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-sulfonyl ketimine is then purified by flash column chromatography on silica gel.

Protocol 2: Enantioselective Reduction of N-Sulfonyl Ketimine via CBS Catalysis

This protocol details the asymmetric reduction of the N-sulfonyl ketimine to the chiral this compound analogue.

Materials:

  • N-Sulfonyl ketimine (from Protocol 1)

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-sulfonyl ketimine (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C and add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.) dropwise.

  • After stirring for 10 minutes, add the borane-dimethyl sulfide complex (1.0-1.5 eq.) dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude chiral this compound analogue is purified by flash column chromatography.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

References

Application Notes and Protocols: Computational Docking Studies of N-Benzylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Benzylbenzenesulfonamide derivatives represent a versatile class of compounds with a wide range of biological activities, making them a cornerstone in medicinal chemistry.[1] Their therapeutic potential spans from antibacterial and anticancer to enzyme inhibition roles.[1][2][3] Molecular docking is a powerful computational method that plays a crucial role in understanding the interactions between these derivatives and their protein targets at a molecular level.[1][4] This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns, which is invaluable for rational drug design and the development of novel therapeutics.[4][5][6] These application notes provide a summary of quantitative data, detailed experimental protocols for computational docking, and visualizations of relevant biological pathways.

Quantitative Data Summary

The binding affinities of this compound and related sulfonamide derivatives have been evaluated against various protein targets. The docking score, typically measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.[1]

Table 1: Docking Scores of Sulfonamide Derivatives Against Bacterial Protein Targets

DerivativeTarget ProteinDocking Score (kcal/mol)Reference CompoundSource
4M3NPBSPenicillin-Binding Protein 2X (PBP-2X)-7.47Cefuroxime[1][6]
4M2HPBSPenicillin-Binding Protein 2X (PBP-2X)-7.17Cefuroxime[1][6]
4MNBSPenicillin-Binding Protein 2X (PBP-2X)-6.63Cefuroxime[1][6]
1C (4-methyl-N-(2-nitrophenyl) benzenesulfonamide)Dihydropteroate Synthase (DHPS)Not SpecifiedSulfonamide Ligand[7]

Table 2: Binding Energies of Benzenesulfonamide Derivatives Against Cancer-Related Protein Targets

DerivativeTarget ProteinBinding Energy (kcal/mol)Reference CompoundSource
AL34Tyrosine Kinase (TrkA)-9.54-[8]
AL56Tyrosine Kinase (TrkA)-9.48-[8]
AL106Tyrosine Kinase (TrkA)-10.93-[8]
AL107Tyrosine Kinase (TrkA)-11.26-[8]
AL109Tyrosine Kinase (TrkA)-9.66-[8]
AL110Tyrosine Kinase (TrkA)-9.58-[8]
SulfamethiazoleTyrosine Kinase (TrkA)-10.21-[8]
Various DerivativesCarbonic Anhydrase (1AZM)-6.8 to -8.2Acetazolamide (-5.25)[9]

Table 3: Inhibition Constants (Kᵢ) of Sulfonamide Derivatives Against Human Carbonic Anhydrase (hCA) Isozymes and Cholinesterases

CompoundTarget EnzymeKᵢ (nM)Source
Compound 8hCA I45.7 ± 0.46[10]
Compound 2hCA II33.5 ± 0.38[10]
Compound 8Acetylcholinesterase (AChE)31.5 ± 0.33[10]
Compound 8Butyrylcholinesterase (BChE)24.4 ± 0.29[10]
Compounds 7c, 7h, 7m, 7ohCA VIISubnanomolar[11][12]

Visualized Workflows and Signaling Pathways

Diagrams are provided to illustrate the typical experimental workflow for molecular docking and the biological pathways targeted by this compound derivatives.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep 1. Target Protein Preparation (PDB Download, Cleaning) l_prep 2. Ligand Preparation (2D to 3D, Energy Minimization) grid 3. Grid Generation (Define Active Site) l_prep->grid dock 4. Molecular Docking (Run Simulation) grid->dock analysis 5. Pose Analysis (Scoring & Ranking) dock->analysis interact 6. Interaction Analysis (H-Bonds, Hydrophobic) analysis->interact

Caption: A typical workflow for a molecular docking study.[1]

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes FolicAcid Folic Acid (Essential for Bacteria) DHF->FolicAcid Sulfonamide This compound Derivatives Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway.[1]

Ligand Benzenesulfonamide Derivative TrkA TrkA Receptor Ligand->TrkA Inhibits Ras Ras TrkA->Ras Activates PI3K PI3 Kinase Pathway TrkA->PI3K Activates MAPK MAP Kinase Pathway Ras->MAPK Proliferation Cancer Cell Proliferation MAPK->Proliferation PI3K->Proliferation

Caption: Inhibition of TrkA signaling by benzenesulfonamide derivatives.[8]

Detailed Experimental Protocols

The following protocols are a synthesis of common procedures reported for the molecular docking of sulfonamide derivatives.[1]

Software and Tools Required:
  • Molecular Modeling Software: Schrödinger Suite, MOE (Molecular Operating Environment), SYBYL-X, or similar.[5][7]

  • Docking Software: AutoDock Vina, Glide, Surflex-Dock, or equivalent.[5][8]

  • Visualization Software: PyMOL, Discovery Studio Visualizer, Chimera.[5]

  • Chemical Drawing Software: ChemDraw, Marvin Sketch.[4]

  • Database: Protein Data Bank (PDB) for protein structures.[1][4]

Protocol 1: Target Protein Preparation

This protocol outlines the steps to prepare a target protein for docking.

  • Structure Retrieval: Download the 3D crystal structure of the target protein (e.g., PBP-2X, DHPS, TrkA) from the Protein Data Bank (PDB).[1][4]

  • Initial Cleaning: Load the PDB file into the molecular modeling software. Remove all non-essential molecules, including water, co-crystallized ligands, and cofactors, unless they are critical for the binding analysis.[1][4]

  • Structure Preparation:

    • Add hydrogen atoms to the protein structure, as they are typically absent in PDB files.

    • Assign partial charges and atom types using a standard force field (e.g., CHARMm, AMBER).

    • Repair any missing residues or atoms if necessary, using the software's protein preparation wizard or equivalent tools.

  • Energy Minimization: Perform energy minimization on the protein structure to relieve any steric clashes and optimize the geometry. This step ensures a more realistic and stable protein conformation.[1]

Protocol 2: Ligand Preparation

This protocol details the preparation of the this compound derivatives for docking.

  • Structure Creation: Draw the 2D structure of the this compound derivative using chemical drawing software.[1]

  • 3D Conversion: Convert the 2D structure into a 3D conformation.

  • Tautomer and Ionization States: Generate possible tautomers and ionization states of the ligand at a physiological pH (typically 7.4).[4]

  • Energy Minimization: Minimize the energy of the 3D ligand structure using a suitable force field, such as MMFF94, to obtain a low-energy, stable conformation.[1]

  • Charge Assignment: Assign partial charges to the ligand atoms.[1]

Protocol 3: Molecular Docking Simulation

This protocol describes how to set up and run the docking calculation.

  • Active Site Definition: Define the binding site on the target protein. This is typically done by creating a docking grid box centered around the position of the co-crystallized ligand from the original PDB file or from active site information available in the literature.[1]

  • Docking Algorithm Configuration: Select and configure the docking algorithm. Parameters such as the number of docking poses to generate and the level of conformational sampling can be adjusted.

  • Execution: Run the docking simulation. The software will systematically explore various orientations and conformations of the ligand within the defined active site of the protein.[1]

Protocol 4: Analysis and Interpretation of Results

This final protocol covers the evaluation of the docking results.

  • Scoring and Ranking: The docking program will generate multiple possible binding poses for the ligand, each with a corresponding docking score or binding energy.[1] Rank these poses based on the scoring function; the pose with the most favorable (most negative) score is generally considered the most probable binding mode.[1]

  • Binding Mode Analysis: Visually inspect the top-ranked docking poses using visualization software. Analyze the non-covalent interactions between the ligand and the protein's active site residues.[1] Key interactions to identify include:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Electrostatic interactions

    • Pi-pi stacking

  • Validation (Optional but Recommended): Compare the predicted binding pose of your compound with a known inhibitor or the native ligand if available. A successful docking protocol should be able to reproduce the binding mode of the known molecule (re-docking).[7] The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.[7]

  • Reporting: Summarize the findings, including the best docking scores, the key interacting amino acid residues, and the types of interactions observed. This information is critical for understanding the structure-activity relationship (SAR) and guiding further lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of N-Benzylbenzenesulfonamide.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this compound synthesis can stem from several factors throughout the experimental process. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient mixing. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Suboptimal Base or Solvent: The choice of base and solvent system is critical. For instance, in the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a two-solvent system of tetrahydrofuran and an aqueous ionic base was found to drastically increase yields compared to previous methods.[2] Potassium carbonate has been shown to give high yields, while sodium hydroxide can lead to shorter reaction times.[2]

  • Presence of Water: Moisture can interfere with the reaction, particularly with the starting materials like benzenesulfonyl chloride. Ensuring the use of anhydrous solvents is recommended.[1]

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. A common side reaction is the N,N-dialkylation of the primary sulfonamide.[3]

  • Issues During Work-up and Purification: Product loss can occur during the work-up and purification steps. Incomplete precipitation or loss of product during filtration and washing are common culprits.[1]

Question 2: I am observing the formation of a significant amount of a byproduct. What could it be and how can I minimize it?

A likely byproduct is the N,N-dibenzylbenzenesulfonamide, resulting from a second benzylation of the desired product.[3] This is more prevalent if a large excess of the benzylating agent (e.g., benzyl bromide) is used or if the reaction is allowed to proceed for an extended period.[4]

To minimize the formation of this byproduct:

  • Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[3]

  • Slow Addition: Add the alkylating agent dropwise or in portions to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.[3]

  • Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity for mono-alkylation by reducing the rate of the second alkylation.[3]

Another potential side reaction is the hydrolysis of benzenesulfonyl chloride, especially if the reaction is carried out in the presence of water under basic conditions.[5] Using anhydrous conditions is crucial to prevent this.

Question 3: What are the optimal reaction conditions for the synthesis of this compound?

The optimal conditions can vary depending on the specific synthetic route chosen. However, based on reported procedures, the following conditions have been shown to be effective:

ParameterRecommended ConditionsSource(s)
Solvent Tetrahydrofuran (THF) is a commonly used solvent. A single-phase two-solvent system with an aqueous ionic base and THF has been shown to increase yields.[2]
Base Potassium carbonate generally provides higher yields, while sodium hydroxide can reduce reaction times.[2] For the N-alkylation step, a weaker base or a stoichiometric amount of a strong base is recommended to avoid dialkylation.[3][2][3]
Temperature The reaction is typically carried out at room temperature.[2][2]
Reaction Time Reaction times can range from a few hours to overnight (e.g., 24 hours).[2][3] It is essential to monitor the reaction by TLC to determine the point of completion.[2][3]

Question 4: How should I properly purify the crude this compound?

Recrystallization is a common and effective method for purifying the final product.[2] Ethanol is often a suitable solvent for this purpose.[2] The general procedure involves:

  • Isolating the crude product from the reaction mixture, often by vacuum filtration if it precipitates.[2]

  • Dissolving the crude product in a minimal amount of hot ethanol.

  • Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collecting the purified crystals by vacuum filtration and drying them under vacuum.[2]

Experimental Protocols

The following is a representative two-step protocol for the synthesis of this compound derivatives.

Step 1: Synthesis of the Primary Sulfonamide (e.g., 4-Methylbenzenesulfonamide)

  • Dissolve 4-methylbenzenesulfonyl chloride in tetrahydrofuran.

  • To the stirring mixture, add the primary amine (e.g., allylamine) dropwise.

  • Follow with the dropwise addition of an aqueous solution of potassium carbonate.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, acidify the mixture with HCl.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.[2]

Step 2: N-Benzylation of the Sulfonamide

  • Add the primary sulfonamide dropwise to a stirring solution of benzyl bromide in tetrahydrofuran.

  • Add an aqueous solution of sodium hydroxide dropwise to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Isolate the precipitated white product by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain the purified this compound derivative.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction check_reagents Verify Reagent Quality & Conditions start->check_reagents incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Reaction Time - Increase Temperature - Improve Mixing incomplete->optimize_conditions optimize_conditions->check_reaction check_byproducts Analyze for Byproducts (TLC, NMR) complete->check_byproducts byproducts_present Byproducts Present? check_byproducts->byproducts_present minimize_byproducts Minimize Byproducts: - Adjust Stoichiometry - Slow Reagent Addition - Lower Temperature byproducts_present->minimize_byproducts Yes no_byproducts Minimal Byproducts byproducts_present->no_byproducts No minimize_byproducts->check_reaction check_workup Review Work-up & Purification no_byproducts->check_workup optimize_workup Optimize Work-up: - Ensure Complete Precipitation - Careful Filtration/Washing - Optimize Recrystallization check_workup->optimize_workup end Improved Yield optimize_workup->end reagent_issues Address Reagent Issues: - Use Anhydrous Solvents - Check Purity of Starting Materials check_reagents->reagent_issues reagent_issues->check_reaction

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of N-Benzylbenzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of N-Benzylbenzenesulfonamide by recrystallization.

Troubleshooting and FAQs

This section provides solutions to specific problems that may arise during the recrystallization of this compound.

Q1: What is the best solvent to use for the recrystallization of this compound?

A1: A mixed solvent system of ethanol and water is often effective for the recrystallization of this compound. The compound is typically soluble in hot ethanol and insoluble in cold water. This allows for dissolution in a minimal amount of hot ethanol, followed by the addition of water to induce precipitation of the purified crystals upon cooling. Other polar organic solvents may also be suitable, but an ideal solvent should dissolve the compound when hot and provide poor solubility when cold.[1]

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the solvent, forming an oil. This can happen if the boiling point of the solvent is higher than the melting point of the compound (this compound has a melting point of 85-86 °C) or if the solution is too concentrated.[2][3]

  • Immediate Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent (ethanol in an ethanol/water system) to decrease the saturation.

    • Ensure the solution is allowed to cool slowly to encourage crystal formation instead of oiling.[2]

  • Preventative Measures:

    • Use a solvent or solvent mixture with a lower boiling point.

    • Allow for a slower cooling rate. Let the flask cool to room temperature on the benchtop before placing it in an ice bath.[2]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from several factors during the recrystallization process.[2][4]

  • Use the minimum amount of hot solvent: Adding too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[2]

  • Ensure complete cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product.[2]

  • Avoid premature crystallization: If crystals form during hot filtration, some of the product will be lost. To prevent this, use a pre-warmed funnel and receiving flask.[2]

  • Check the mother liquor: If you suspect significant product loss, you can concentrate the mother liquor and cool it again to recover a second crop of crystals.

Q4: No crystals are forming, even after the solution has cooled. What can I do?

A4: A supersaturated solution may require intervention to initiate crystallization.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to start forming.[5]

    • Seeding: Add a small, pure crystal of this compound to the solution. This "seed" crystal will act as a template for further crystal growth.[5]

  • Increase concentration: If induction methods fail, it's possible too much solvent was used. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[4]

Q5: The recrystallized product is colored or still appears impure. What went wrong?

A5: This indicates that the impurities were not effectively removed.

  • Insoluble impurities: If the hot solution was not clear, insoluble impurities were present. These should be removed by hot gravity filtration before cooling.[6]

  • Colored impurities: If the crystals are colored, the impurities may be soluble and co-crystallized with your product. You can try adding a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot gravity filtration.

  • Purity of the crystals: Rapid cooling can trap impurities within the crystal lattice. Ensure a slow cooling process to allow for the formation of purer crystals.[4]

Data Presentation

Solvent Selection for Recrystallization

The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. The following table provides illustrative solubility data for this compound in common laboratory solvents to guide your selection.

SolventBoiling Point (°C)Solubility at 25°C ( g/100 mL) (Illustrative)Solubility at Boiling Point ( g/100 mL) (Illustrative)Notes
Water100< 0.1~0.5Good as an anti-solvent in a mixed-solvent system.
Ethanol78~2~25A good solvent for recrystallization, often used with water.
Acetone56~15~40May be too good of a solvent at room temperature for high recovery.
Hexane69< 0.1~1Poor solubility even at boiling point.

Experimental Protocols

Recrystallization of this compound using an Ethanol/Water System

This protocol describes a general procedure for the purification of this compound using a mixed-solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Stirring rod or magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[2]

  • Inducing Precipitation: Remove the flask from the heat. Slowly add deionized water dropwise to the hot ethanol solution while stirring until you observe persistent cloudiness (turbidity).[1]

  • Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[1]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of pure, well-defined crystals.[2]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the product.[1][2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass and dry them in a desiccator.

  • Characterization: Determine the melting point of the purified crystals and calculate the percent recovery.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve oiling_out Compound 'Oils Out'? dissolve->oiling_out cool Cool Solution Slowly crystals_form Crystals Form? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->no_crystals No low_yield Low Yield? collect->low_yield end Pure Product oiling_out->cool No reheat_add_solvent Reheat to Dissolve Oil, Add More Hot Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool check_solvent_vol Check for Excess Solvent in Mother Liquor low_yield->check_solvent_vol Yes impure_product Product Impure? low_yield->impure_product No no_crystals->cool impure_product->end No hot_filtration Perform Hot Filtration to Remove Insolubles impure_product->hot_filtration Insoluble Impurities charcoal Use Activated Charcoal for Colored Impurities impure_product->charcoal Colored Impurities hot_filtration->dissolve charcoal->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Benzylation of Benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the benzylation of benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-benzylation of benzenesulfonamide?

A1: The most prevalent methods include the classical Williamson ether synthesis-like reaction using a benzyl halide and a base, and more modern, greener approaches such as the "borrowing hydrogen" (or hydrogen autotransfer) method, which utilizes benzyl alcohol as the alkylating agent in the presence of a metal catalyst.[1][2][3] Phase-transfer catalysis (PTC) is another effective method, particularly for reactions involving immiscible phases.[4][5]

Q2: What are the advantages of using the "borrowing hydrogen" method?

A2: The "borrowing hydrogen" method is considered environmentally benign as it uses alcohols as alkylating agents, with water being the only byproduct.[1][2] This avoids the use of potentially toxic and reactive alkyl halides and the formation of stoichiometric salt waste.[2]

Q3: Can I use other alkylating agents besides benzyl halides and benzyl alcohol?

A3: Yes, other alkylating agents can be employed. For instance, benzyl trichloroacetimidates have been used for the alkylation of sulfonamides under thermal conditions.[6] Benzylic sulfonium salts have also been utilized for benzylation under near-neutral conditions.[7]

Q4: What are typical catalysts used for the "borrowing hydrogen" benzylation of sulfonamides?

A4: A variety of transition metal catalysts have been developed for this purpose. These are often based on precious metals like iridium and ruthenium, but more recently, catalysts based on earth-abundant first-row transition metals such as iron and manganese have been reported to be highly effective.[1][2][3][8][9]

Q5: How can I minimize the formation of side products?

A5: Side product formation, such as O-alkylation or dialkylation, can be a significant issue. To favor N-alkylation over O-alkylation, the choice of base and solvent is crucial. Using a non-nucleophilic base can help. To prevent dialkylation, using a stoichiometric amount of the benzylating agent is recommended. Slow, portion-wise addition of the alkylating agent can also be beneficial.[6]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion/Yield 1. Inactive Catalyst: The metal catalyst may be deactivated by impurities or exposure to air (for air-sensitive catalysts).2. Inappropriate Base: The chosen base may not be strong enough to deprotonate the sulfonamide effectively.3. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.4. Poor Substrate Solubility: The benzenesulfonamide may not be sufficiently soluble in the chosen solvent.[6]1. Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere if required. Consider using a fresh batch of catalyst.2. Base Selection: Switch to a stronger base (e.g., from K₂CO₃ to t-BuOK) or a different type of base as recommended by the specific protocol.[2][9]3. Temperature Optimization: Increase the reaction temperature in increments. Many borrowing hydrogen reactions require elevated temperatures (e.g., 110-150 °C).[2]4. Solvent Screening: Try a different solvent or a solvent mixture to improve solubility. For example, toluene or xylenes are often used at higher temperatures.[2][6]
Formation of Dialkylated Product 1. Excess Benzylating Agent: Using a large excess of the benzylating agent can promote a second alkylation event.2. High Reaction Concentration: A high concentration of reactants can increase the likelihood of the mono-alkylated product reacting further.1. Stoichiometry Control: Use a 1:1 molar ratio of benzenesulfonamide to the benzylating agent.2. Slow Addition: Add the benzylating agent dropwise or in portions over an extended period to maintain its low concentration in the reaction mixture.[6]
Formation of O-Alkylated Byproduct 1. Ambident Nucleophile: The sulfonamide anion is an ambident nucleophile with reactive sites on both nitrogen and oxygen.2. "Hard" vs. "Soft" Reagents: The reaction conditions may favor attack by the "harder" oxygen atom.1. Solvent Choice: Use a polar aprotic solvent like DMF or DMSO, which can solvate the cation and leave the nitrogen anion more nucleophilic.2. Counter-ion Effect: The choice of base and the resulting counter-ion can influence the N/O selectivity. Consider bases with larger, "softer" cations.
Difficulty in Product Purification 1. Unreacted Starting Materials: Incomplete conversion leads to a mixture of starting material and product.2. Formation of Byproducts: Side reactions can generate impurities that are difficult to separate from the desired product.1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure completion.2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method.3. Column Chromatography: Use column chromatography with an appropriate solvent system to separate the product from impurities.

Data Presentation

Table 1: Comparison of Catalytic Systems for N-Benzylation of p-Toluenesulfonamide with Benzyl Alcohol ("Borrowing Hydrogen" Method)

Catalyst Base Solvent Temperature (°C) Time (h) Yield (%) Reference
[CpIrCl₂]₂ (0.5 mol%)t-BuOK (10 mol%)Toluene1102498[3]
FeCl₂ (10 mol%)K₂CO₃ (20 mol%)Toluene13024>90 (in general)[1]
Mn(I) PNP pincer (5 mol%)K₂CO₃ (10 mol%)Xylenes1502486 (isolated)[2]
[CpIr(biimH₂)(H₂O)][OTf]₂ (1 mol%)Cs₂CO₃ (10 mol%)WaterMW-74-91[8]
Cu(OAc)₂ (10 mol%)K₂CO₃ (20 mol%)Toluene1302499 (conversion)[10]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed N-Benzylation of Benzenesulfonamide using the "Borrowing Hydrogen" Method

This protocol is adapted from Organic Letters, 2010, 12(6), pp 1336-9.[3]

  • Reaction Setup: To a flame-dried Schlenk tube, add benzenesulfonamide (1.0 mmol), benzyl alcohol (1.2 mmol), and t-BuOK (0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene (2.0 mL) via syringe, followed by the iridium catalyst [Cp*IrCl₂]₂ (0.005 mmol, 0.5 mol%).

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-benzylbenzenesulfonamide.

Protocol 2: General Procedure for Manganese-Catalyzed N-Benzylation of Benzenesulfonamide using the "Borrowing Hydrogen" Method

This protocol is adapted from ACS Catalysis, 2019, 9(3), pp 1863-1869.[2]

  • Reaction Setup: In a glovebox, add benzenesulfonamide (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%), and K₂CO₃ (0.1 mmol, 10 mol%) to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: Add xylenes (1.0 mL) and benzyl alcohol (1.0 mmol).

  • Reaction Conditions: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated aluminum block at 150 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow for Benzylation of Benzenesulfonamide cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Benzenesulfonamide, Benzylating Agent, Base, and Solvent start->reagents catalyst Add Catalyst (if applicable) reagents->catalyst heat Heat to Reaction Temperature (e.g., 110-150 °C) catalyst->heat stir Stir for Specified Time (e.g., 24 h) heat->stir monitor Monitor Reaction Progress (TLC, LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (if necessary) cool->quench extract Extraction with Organic Solvent quench->extract purify Purify by Column Chromatography or Recrystallization extract->purify end This compound purify->end

Caption: A generalized experimental workflow for the benzylation of benzenesulfonamide.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Yield Observed cause_catalyst Inactive Catalyst? start->cause_catalyst cause_base Incorrect Base? start->cause_base cause_temp Suboptimal Temperature? start->cause_temp cause_solubility Poor Solubility? start->cause_solubility sol_catalyst Use Fresh Catalyst, Handle Under Inert Atmosphere cause_catalyst->sol_catalyst Yes sol_base Switch to Stronger or Different Base cause_base->sol_base Yes sol_temp Increase Reaction Temperature cause_temp->sol_temp Yes sol_solubility Screen Different Solvents cause_solubility->sol_solubility Yes end Improved Yield sol_catalyst->end sol_base->end sol_temp->end sol_solubility->end

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of sulfonamides?

A1: The most prevalent side reactions include:

  • N,N-dialkylation: This occurs when the initially formed secondary sulfonamide is deprotonated and reacts with a second molecule of the alkylating agent. This is especially common with unhindered primary sulfonamides and highly reactive alkylating agents like methyl iodide.[1]

  • O-alkylation: The sulfonamide anion is an ambident nucleophile, possessing nucleophilic sites on both the nitrogen and oxygen atoms. Alkylation at the oxygen atom leads to the formation of an undesired sulfonate ester.[1]

  • Elimination (E2): When using secondary or tertiary alkyl halides, the sulfonamide anion can act as a base, abstracting a β-proton from the alkyl halide to form an alkene. This competes with the desired SN2 reaction.[1]

Q2: How can I minimize the formation of the N,N-dialkylated byproduct?

A2: To favor mono-N-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a minimal excess of the alkylating agent (e.g., 1.05–1.1 equivalents).[1]

  • Slow Addition: Add the alkylating agent slowly or portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation. One study noted that the portion-wise addition of a trichloroacetimidate alkylating agent increased the yield of the mono-alkylated product from 74% to 86%.[1]

  • Steric Hindrance: Employing a bulkier alkylating agent or a sterically hindered sulfonamide substrate can suppress the second alkylation.[1] For instance, reactions with methyl iodide are more prone to dialkylation than those with larger agents like benzyl bromide.[1]

  • Base Selection: Use a weaker base (e.g., K₂CO₃) or a stoichiometric amount of a strong base (e.g., NaH). An excess of a strong base can lead to a higher concentration of the deprotonated secondary sulfonamide, promoting dialkylation.[1]

  • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation, thus improving selectivity.[1]

Q3: I am observing a significant amount of an O-alkylated product. How can I promote N-alkylation?

A3: The regioselectivity of sulfonamide alkylation can be directed towards the nitrogen atom by applying the principles of Hard-Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophile than the oxygen atoms.

  • Choice of Alkylating Agent: "Soft" electrophiles with "soft" leaving groups, such as alkyl iodides, favor reaction at the softer nitrogen atom. Conversely, "hard" electrophiles with "hard" leaving groups, like dimethyl sulfate or alkyl triflates, are more likely to result in O-alkylation.[1]

  • Solvent Effects:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred as they effectively solvate the cation of the base, leaving a more reactive "naked" sulfonamide anion, which tends to favor reaction at the more nucleophilic nitrogen atom.[1]

    • Polar Protic Solvents (e.g., ethanol, water): These solvents can hydrogen bond with the oxygen atoms of the sulfonamide anion, shielding them and thereby favoring N-alkylation. However, their use must be carefully considered as they can also react with the alkylating agent.[1]

  • Counter-ion Effects: Larger, softer cations (e.g., Cesium) can form a looser ion pair with the sulfonamide anion, which may favor N-alkylation.[1]

Q4: My reaction with a secondary alkyl halide is producing a significant amount of an alkene. How can I suppress this elimination side reaction?

A4: The competition between SN2 (N-alkylation) and E2 (elimination) can be influenced by several factors:

  • Temperature: Elimination reactions are generally favored at higher temperatures. Running the reaction at a lower temperature will favor the SN2 pathway.[1][2]

  • Base: Avoid using a large excess of the external base. Use just enough to deprotonate the sulfonamide.[1]

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetone are known to favor SN2 reactions over E2.[1]

  • Leaving Group: While good leaving groups are necessary for both reactions, iodides are sometimes considered to result in less elimination compared to chlorides. Tosylates are also excellent leaving groups for SN2 reactions.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of the N-Alkylated Product
Potential Cause Troubleshooting Strategy Expected Outcome
Insufficient Deprotonation Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and properly handled.Increased formation of the sulfonamide anion, leading to a higher reaction rate.
Poor Solubility of Starting Material Choose a more appropriate solvent in which the sulfonamide and its salt are soluble. Gentle heating may also improve solubility.A homogeneous reaction mixture should lead to improved reaction kinetics.
Inactive Alkylating Agent Check the purity and age of the alkylating agent. Consider switching to a more reactive alkyl halide (I > Br > Cl).An active alkylating agent is essential for the reaction to proceed.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of side products.An increase in temperature can overcome the activation energy barrier, but may also promote side reactions.
Issue 2: Formation of N,N-Dialkylated Product
Parameter Condition to Favor Mono-N-Alkylation Expected Impact on N,N-Dialkylation
Stoichiometry 1.05 - 1.1 equivalents of alkylating agentSignificantly Reduced
Addition of Alkylating Agent Slow, dropwise, or portion-wise additionSignificantly Reduced
Steric Hindrance Use of a bulkier alkylating agent or sulfonamideSignificantly Reduced
Base Weaker base (e.g., K₂CO₃) or stoichiometric strong baseReduced
Temperature Lower reaction temperatureReduced
Issue 3: Competition between N-Alkylation (SN2) and Elimination (E2)
Parameter Condition to Favor N-Alkylation (SN2) Expected Impact on Elimination (E2)
Temperature Lower temperatureSignificantly Reduced
Solvent Polar aprotic (e.g., DMF, DMSO)Reduced
Base Stoichiometric amountReduced
Alkyl Halide Primary > SecondarySignificantly Reduced

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of a Primary Sulfonamide

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Primary sulfonamide (1.0 eq)

    • Anhydrous solvent (e.g., DMF, THF, or acetonitrile)

    • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.1 eq)

    • Alkylating agent (e.g., alkyl halide) (1.05 - 1.1 eq)

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary sulfonamide. b. Add the anhydrous solvent to achieve a concentration of approximately 0.1-0.5 M. c. Add the base portion-wise at 0 °C or room temperature, depending on the reactivity of the base. d. Stir the suspension at room temperature for 30-60 minutes to allow for complete deprotonation. e. Cool the reaction mixture to 0 °C (especially if N,N-dialkylation is a concern) and add the alkylating agent dropwise. f. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS. g. Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water. h. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). i. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. j. Purify the crude product by silica gel chromatography.

Protocol 2: Fukuyama-Mitsunobu Reaction for N-Alkylation of a Nosyl-Protected Amine

This method is particularly useful for the synthesis of secondary amines under mild conditions.[3][4][5]

  • Materials:

    • Nosyl-protected amine (1.0 eq)

    • Alcohol (1.5 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous THF

  • Procedure: a. To a solution of the nosyl-protected amine and alcohol in anhydrous THF at 0 °C, add PPh₃. b. To the resulting mixture, add DEAD or DIAD dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-4 hours. d. Concentrate the reaction mixture under reduced pressure. e. Purify the crude product by silica gel chromatography to obtain the N-alkylated nosyl sulfonamide. f. Deprotection: The nosyl group can be removed by treatment with a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃) in a solvent like acetonitrile or DMF.[3][5]

Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reactions sulfonamide Primary Sulfonamide (R-SO₂NH₂) anion Sulfonamide Anion (R-SO₂NH⁻) sulfonamide->anion Base mono_alkylated Mono-N-Alkylated Product (R-SO₂NHR') anion->mono_alkylated R'-X (Alkylating Agent) SN2 o_alkylated O-Alkylated Product (R-S(O)(OR')=NH) anion->o_alkylated R'-X alkene Alkene (from R'-X) anion->alkene R'-X (2°/3°) E2 dialkylated N,N-Dialkylated Product (R-SO₂NR'₂) mono_alkylated->dialkylated Base, R'-X

Caption: Overview of the main and side reaction pathways in the N-alkylation of sulfonamides.

G start Start: N-Alkylation Experiment low_yield Low or No Yield? start->low_yield side_products Side Products Observed? low_yield->side_products No check_base Check Base Strength & Solubility low_yield->check_base Yes dialkylation N,N-Dialkylation? side_products->dialkylation Yes success Successful Mono-N-Alkylation side_products->success No o_alkylation O-Alkylation? dialkylation->o_alkylation No control_stoichiometry Control Stoichiometry & Slow Addition dialkylation->control_stoichiometry Yes elimination Elimination? o_alkylation->elimination No use_soft_electrophile Use Soft Electrophile (e.g., R-I) & Aprotic Solvent o_alkylation->use_soft_electrophile Yes elimination->success No lower_temp Lower Temperature & Use Aprotic Solvent elimination->lower_temp Yes check_alkylating_agent Check Alkylating Agent & Temperature check_base->check_alkylating_agent check_alkylating_agent->start Re-run use_steric_hindrance Use Steric Hindrance & Weaker Base control_stoichiometry->use_steric_hindrance use_steric_hindrance->start Re-run use_soft_electrophile->start Re-run lower_temp->start Re-run

Caption: Troubleshooting decision tree for the N-alkylation of sulfonamides.

G start Start: Prepare Reaction Vessel add_sulfonamide Add Sulfonamide & Solvent start->add_sulfonamide add_base Add Base add_sulfonamide->add_base deprotonation Stir for Deprotonation add_base->deprotonation cool Cool to 0 °C deprotonation->cool add_alkylating_agent Add Alkylating Agent cool->add_alkylating_agent react Warm to RT & Stir add_alkylating_agent->react monitor Monitor by TLC/LC-MS react->monitor workup Workup (Quench, Extract, Dry) monitor->workup purify Purify (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A generalized experimental workflow for the N-alkylation of sulfonamides.

References

How to avoid N,N-dialkylation in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with N,N-dialkylation during sulfonamide synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the undesired formation of N,N-dialkylated byproducts in sulfonamide synthesis.

Frequently Asked Questions

Q1: Why am I observing N,N-dialkylation in my reaction?

A1: N,N-dialkylation occurs because the nitrogen atom of the initially formed mono-N-alkylated sulfonamide can be deprotonated again under basic conditions, creating a new nucleophile that reacts with a second molecule of the alkylating agent. The mono-alkylated product is often more nucleophilic than the starting primary sulfonamide, which can favor the second alkylation.

Q2: What are the primary factors that promote N,N-dialkylation?

A2: Several factors can contribute to over-alkylation:

  • Strongly Basic Conditions: Strong bases can readily deprotonate the mono-alkylated sulfonamide, facilitating the second alkylation.

  • High Temperatures: Increased temperature can provide the necessary activation energy for the less reactive mono-alkylated sulfonamide anion to react.

  • Stoichiometry: Using an excess of the alkylating agent or base can drive the reaction towards the dialkylated product.

  • Reactive Alkylating Agents: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can increase the rate of both the first and second alkylation.

Q3: How can I control the reaction to favor mono-N-alkylation?

A3: To favor mono-N-alkylation, consider the following adjustments to your protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using an excess of the primary sulfonamide relative to the alkylating agent can be effective.

  • Choice of Base: Use a weaker base or a stoichiometric amount of a hindered base to minimize the deprotonation of the mono-alkylated product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

  • Gradual Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor the more reactive primary sulfonamide.

Q4: Are there alternative synthetic methods that inherently avoid N,N-dialkylation?

A4: Yes, several modern synthetic methods are designed to achieve selective mono-N-alkylation and are excellent alternatives to classical approaches. These include:

  • Borrowing Hydrogen (BH) Catalysis: This method uses alcohols as the alkylating agent with a metal catalyst (e.g., based on Mn, Ir, Ru).[1][2] It is highly selective for mono-alkylation and is considered a green chemistry approach as water is the only byproduct.[1]

  • Fukuyama-Mitsunobu Reaction: This reaction provides a reliable way to alkylate sulfonamides using an alcohol.[3] It often employs a 2-nitrobenzenesulfonamide, where the nosyl group acts as an activating and protecting group that can be removed later.[3]

  • Reductive Amination: While less direct, synthesis via reductive amination of an aldehyde with a sulfonamide can be a viable route to the desired mono-alkylated product.

Alternative Synthetic Protocols for Selective Mono-N-Alkylation

For researchers seeking to avoid the pitfalls of classical alkylation with alkyl halides, the following protocols offer high selectivity for mono-N-alkylation.

Protocol 1: Manganese-Catalyzed N-Alkylation using Alcohols (Borrowing Hydrogen)

This method provides excellent yields for the mono-N-alkylation of a wide range of sulfonamides using alcohols as the alkylating agent.[1][4]

Experimental Procedure:

  • To an oven-dried reaction vessel, add the primary sulfonamide (0.5 mmol, 1.0 equiv), the alcohol (0.5 mmol, 1.0 equiv), a bench-stable Mn(I) PNP pincer precatalyst (5 mol%), and K₂CO₃ (10 mol%).[4]

  • Add xylenes (0.5 M) as the solvent.[4]

  • Seal the vessel and heat the reaction mixture at 150 °C for 24 hours.[4]

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure mono-N-alkylated sulfonamide.[4]

Protocol 2: Fukuyama-Mitsunobu Reaction

This protocol is effective for the N-alkylation of sulfonamides with primary and secondary alcohols.[3]

Experimental Procedure:

  • Dissolve the alcohol (1.0 equiv), 2-nitrobenzenesulfonamide (1.2 equiv), and triphenylphosphine (1.5 equiv) in an appropriate solvent such as THF or dioxane.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate (1.5 equiv) dropwise to the stirred solution.[3]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring completion by TLC.[3]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.[3]

Quantitative Data Summary

The following table summarizes representative yields for mono-N-alkylation using the manganese-catalyzed Borrowing Hydrogen approach, demonstrating its high efficiency and selectivity.

EntrySulfonamideAlcoholYield (%)
1p-ToluenesulfonamideBenzyl alcohol86
2p-Toluenesulfonamide4-Methoxybenzyl alcohol91
3p-Toluenesulfonamide1-Butanol81
4BenzenesulfonamideBenzyl alcohol88
5MesitylenesulfonamideBenzyl alcohol95
6Thiophene-2-sulfonamideBenzyl alcohol73
Data sourced from Reed-Berendt, B. G., & Morrill, L. C. (2019). J. Org. Chem., 84(6), 3715-3724.[1][4]

Visual Guides

Reaction Pathway: Mono- vs. Di-alkylation

The following diagram illustrates the competitive reaction pathways leading to the desired mono-alkylated sulfonamide and the undesired N,N-dialkylated byproduct.

ReactionPathway cluster_start Reactants cluster_mono Mono-Alkylation (Desired) cluster_di Di-Alkylation (Undesired) Start Primary Sulfonamide (R-SO₂NH₂) Anion1 Sulfonamide Anion (R-SO₂NH⁻) Start->Anion1 + Base AlkylHalide Alkyl Halide (R'-X) Base Base (B⁻) Product1 Mono-alkylated Sulfonamide (R-SO₂NHR') Anion1->Product1 + R'-X Anion2 Mono-alkylated Anion (R-SO₂NR'⁻) Product1->Anion2 + Base (competing) Product2 N,N-dialkylated Sulfonamide (R-SO₂NR'₂) Anion2->Product2 + R'-X

Figure 1. Competing pathways for mono- and di-alkylation.
Troubleshooting Workflow

Use this workflow to diagnose and resolve issues with N,N-dialkylation in your experiments.

TroubleshootingWorkflow Start N,N-dialkylation Observed? No Continue with Protocol Start->No No CheckMethod Current Method? Start->CheckMethod Yes AlkylHalide Classical Alkylation (e.g., with Alkyl Halide) CheckMethod->AlkylHalide OtherMethod Other CheckMethod->OtherMethod e.g., Mitsunobu SuggestAdjust Adjust Reaction Conditions AlkylHalide->SuggestAdjust OtherMethod->SuggestAdjust AdjustStoich 1. Check/adjust stoichiometry (e.g., excess sulfonamide) SuggestAdjust->AdjustStoich AdjustTemp 2. Lower reaction temperature AdjustStoich->AdjustTemp AdjustBase 3. Use weaker/hindered base AdjustTemp->AdjustBase StillProblem Problem Persists? AdjustBase->StillProblem ConsiderAlt Consider Alternative Methods StillProblem->ConsiderAlt Yes End Achieved Selective Mono-alkylation StillProblem->End No BorrowingHydrogen Borrowing Hydrogen Catalysis (uses Alcohols) ConsiderAlt->BorrowingHydrogen Mitsunobu Fukuyama-Mitsunobu Reaction ConsiderAlt->Mitsunobu BorrowingHydrogen->End Mitsunobu->End

Figure 2. A decision tree for troubleshooting N,N-dialkylation.

References

Technical Support Center: Synthesis of N-Benzylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-Benzylbenzenesulfonamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Q1: Why is my yield of this compound low and how can I improve it?

A1: Low yields can stem from several factors, from incomplete reactions to suboptimal conditions. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: The nitrogen on the benzenesulfonamide needs to be sufficiently deprotonated to act as an effective nucleophile. If you are using a weak base, the reaction may not proceed to completion.

    • Solution: Consider using a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF for complete deprotonation.[1] When using bases like potassium carbonate or sodium hydroxide, ensure appropriate solvent systems are used to facilitate the reaction.[2]

  • Poor Reagent Quality: The purity of your starting materials, particularly benzylamine and benzenesulfonyl chloride, is crucial. Impurities can lead to side reactions or inhibit the desired reaction.

    • Solution: Ensure your reagents are pure and dry. Benzylamine can be purified by distillation under vacuum.[3] Solvents should also be appropriately dried.[4]

  • Suboptimal Reaction Conditions: Temperature and reaction time play a significant role in the reaction's success.

    • Solution: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).[5] Extending the reaction time may also be necessary for complete conversion.[5] Some modern catalytic methods have been shown to achieve high yields at elevated temperatures (e.g., 150 °C).[6]

  • Inefficient Alkylating Agent: The choice of benzylating agent can impact the yield.

    • Solution: While benzyl chloride or bromide are commonly used, benzyl alcohol in the presence of a suitable catalyst can be a highly efficient and atom-economical alternative.[7]

Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A2: The most common side product is the N,N-dibenzylated benzenesulfonamide. Here’s how to address this and other potential byproducts:

  • N,N-Dibenzylation: This occurs when the initially formed this compound is further alkylated.

    • Solution: To favor mono-alkylation, carefully control the stoichiometry, using only a slight excess (1.1-1.5 equivalents) of the benzylating agent.[6] Slow, dropwise addition of the benzylating agent can also help maintain its low concentration, thus minimizing the formation of the dialkylated product.[6]

  • Hydrolysis of Benzenesulfonyl Chloride: If moisture is present, benzenesulfonyl chloride can hydrolyze to benzenesulfonic acid, which will not participate in the desired reaction.

    • Solution: Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Oxidation of Benzylamine: Benzylamine can be susceptible to oxidation.

    • Solution: Use freshly distilled benzylamine and consider running the reaction under an inert atmosphere.

Q3: I am having difficulty purifying my this compound. What are some effective purification strategies?

A3: Purification can be challenging due to the nature of the product and potential impurities. Here are some recommended techniques:

  • Recrystallization: This is often the most effective method for purifying solid this compound.

    • Procedure: A common solvent for recrystallization is ethanol.[2] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals. If the product is still discolored, you can add activated charcoal to the hot solution to adsorb colored impurities before hot filtration.[8]

  • Column Chromatography: If recrystallization is ineffective or if you have a mixture of products, flash column chromatography is a reliable purification method.

    • Procedure: A typical mobile phase for purifying this compound is a mixture of ethyl acetate and petroleum ether (e.g., 20% ethyl acetate in petroleum ether).[7]

  • Aqueous Work-up: A proper work-up procedure is essential to remove unreacted starting materials and inorganic byproducts.

    • Procedure: This may involve washing the organic layer with a saturated sodium bicarbonate solution, followed by brine.[5] If emulsions form, adding a small amount of brine can help to break them.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Several methods exist for the synthesis of this compound:

  • Classical Method: This involves the reaction of benzenesulfonyl chloride with benzylamine in the presence of a base.[2]

  • N-Alkylation of Benzenesulfonamide: This method uses an alkylating agent, such as benzyl bromide, to alkylate benzenesulfonamide in the presence of a base.[2]

  • Manganese-Catalyzed N-Alkylation: A more modern and efficient "borrowing hydrogen" approach uses a manganese catalyst to facilitate the N-alkylation of benzenesulfonamide with benzyl alcohol, with water as the only byproduct.[7]

  • Silver-Catalyzed Sulfonamidation: This method involves the direct oxidative cross-coupling of a benzyl C(sp³)—H bond with a sulfonamide using a silver catalyst and an oxidant like K₂S₂O₈.[9]

Q2: What are the advantages of using a catalyst in this synthesis?

A2: Catalytic methods, such as the manganese-catalyzed N-alkylation, offer several advantages over classical methods:

  • Atom Economy: They often utilize more readily available and less toxic starting materials like alcohols instead of alkyl halides, with water as the primary byproduct.[7]

  • Environmental Friendliness: By avoiding toxic reagents and minimizing waste, these methods are considered "greener."[7]

  • High Yields: Catalytic methods can provide excellent isolated yields, often exceeding 90%.[7]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[2][5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.[5]

Data Presentation

The following table summarizes reaction conditions and yields for different methods of this compound synthesis.

MethodStarting MaterialsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Manganese-Catalyzed N-AlkylationBenzenesulfonamide, Benzyl alcoholMn(I) PNP pincer precatalyst, K₂CO₃Xylenes1502493[7]
N-Alkylation with Benzyl BromideN-Allyl-4-methylbenzenesulfonamide, Benzyl bromideSodium hydroxideTetrahydrofuranRoom Temp2467[2]
Classical Synthesis (Two-Step)4-Methylbenzenesulfonyl chloride, Allylamine, then BenzylationPotassium carbonateTetrahydrofuranRoom Temp2473[10]
Nickel-Catalyzed N-AlkylationPhenylacetamide, Benzyl alcoholNi/SiO₂–Al₂O₃, K₂CO₃Neat1756098[11]

Experimental Protocols

Protocol 1: Manganese-Catalyzed N-Alkylation of Benzenesulfonamide with Benzyl Alcohol (Adapted from J. Org. Chem. 2019, 84, 7, 3715–3724)[6]

  • To a flame-dried Schlenk tube under an inert atmosphere, add benzenesulfonamide (1.0 mmol), benzyl alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (10 mol %).

  • Add anhydrous xylenes (1.0 M solution).

  • Seal the tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether to afford the pure this compound.

Protocol 2: N-Alkylation of a Sulfonamide with Benzyl Bromide (Adapted from Eur. J. Chem. 2020, 11(3), 245-249)[2]

  • In a round-bottom flask, dissolve the starting sulfonamide (e.g., N-Allyl-4-methylbenzenesulfonamide, 1.0 equivalent) in tetrahydrofuran.

  • Add benzyl bromide (1.0 equivalent) dropwise to the stirring solution.

  • Subsequently, add an aqueous solution of sodium hydroxide (1.25 equivalents) dropwise.

  • Stir the mixture at room temperature for 24 hours.

  • If a precipitate forms, isolate it by vacuum filtration.

  • The crude product can be further purified by recrystallization from ethanol.

Visualizations

experimental_workflow start Start reagents Combine Benzenesulfonamide, Benzylating Agent, Base/Catalyst, and Solvent start->reagents reaction Heat and Stir (Monitor by TLC) reagents->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure this compound purification->product troubleshooting_yield start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Poor Reagent Quality start->cause3 solution1a Optimize Base and Solvent cause1->solution1a solution1b Increase Temperature/Time cause1->solution1b solution2a Control Stoichiometry cause2->solution2a solution2b Slow Addition of Reagents cause2->solution2b solution3a Purify Starting Materials cause3->solution3a solution3b Use Anhydrous Conditions cause3->solution3b

References

Technical Support Center: Synthesis of N-Alkylated Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Alkylated Sulfonamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of N-alkylated sulfonamides.

Frequently Asked Questions (FAQs)

FAQ 1: I am observing significant amounts of N,N-dialkylated product. How can I favor mono-alkylation?

Answer: N,N-dialkylation is a prevalent side reaction, particularly when using reactive alkylating agents and unhindered primary sulfonamides.[1] The initially formed N-monoalkylated sulfonamide can be deprotonated again and react with a second equivalent of the alkylating agent. To promote mono-alkylation, consider the following strategies:

  • Steric Hindrance: Employing bulkier reactants can effectively suppress the second alkylation step. If possible, choose a more sterically demanding sulfonamide or a bulkier alkylating agent. For example, benzyl bromide is less prone to causing dialkylation than methyl iodide.[1]

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a minimal excess of the alkylating agent (e.g., 1.05–1.1 equivalents).[1]

  • Slow Addition: Adding the alkylating agent slowly or portion-wise to the reaction mixture keeps its instantaneous concentration low, which favors the mono-alkylation product.[1]

  • Base Selection: Use a weaker base (e.g., K₂CO₃) or a stoichiometric amount of a strong base (e.g., NaH). An excess of a strong base can lead to a higher concentration of the deprotonated secondary sulfonamide, thus promoting dialkylation.[1]

  • Temperature Control: Lowering the reaction temperature can increase the selectivity for mono-alkylation by reducing the rate of the second alkylation reaction.[1]

FAQ 2: My reaction with a secondary alkyl halide is giving a significant amount of an elimination byproduct. How can I minimize this?

Answer: When using secondary or tertiary alkyl halides, the bimolecular elimination (E2) reaction can compete with the desired SN2 substitution. The sulfonamide anion is basic enough to abstract a β-proton from the alkyl halide, leading to the formation of an alkene. To minimize elimination:

  • Base Stoichiometry: Avoid using a large excess of the base. Use just enough to deprotonate the sulfonamide.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.

  • Choice of Alkylating Agent: If possible, consider using an alternative alkylating agent that is less prone to elimination, such as a primary alkyl halide or using a Mitsunobu reaction with the corresponding alcohol.

FAQ 3: I suspect O-alkylation is occurring instead of the desired N-alkylation. How can I confirm this and promote N-alkylation?

Answer: O-alkylation is a potential side reaction where the alkylating agent reacts with one of the sulfonyl oxygens instead of the nitrogen. To address this:

  • Confirmation by NMR: The N-alkylated and O-alkylated products can often be distinguished by NMR spectroscopy. In ¹H NMR, the chemical shift of the protons on the carbon attached to the nitrogen in the N-alkylated product will be different from that of the carbon attached to the oxygen in the O-alkylated product. In ¹³C NMR, the carbon attached to the nitrogen will have a different chemical shift compared to the carbon attached to the oxygen.

  • Solvent Choice: The choice of solvent can influence the N- versus O-alkylation ratio. Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, leading to a more "naked" and reactive sulfonamide anion, which favors N-alkylation. Polar protic solvents like ethanol can hydrogen bond with the oxygen atoms of the sulfonamide anion, sterically hindering O-alkylation and thus favoring N-alkylation. However, be cautious as protic solvents can also react with the alkylating agent.

  • Counter-ion Effects: The cation from the base can also play a role. Different counter-ions can influence the site of alkylation.

FAQ 4: I am having trouble removing triphenylphosphine oxide from my Mitsunobu reaction product. What are the best purification strategies?

Answer: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of the Mitsunobu reaction. Here are several effective purification strategies:

  • Crystallization: If your product is a solid, recrystallization can be an effective method to separate it from the more soluble TPPO.

  • Column Chromatography: While TPPO can be challenging to separate by chromatography due to its polarity, careful selection of the eluent system can be effective. A common technique is to suspend the crude mixture in a non-polar solvent like pentane or a mixture of pentane/ether and filter it through a plug of silica gel. The less polar product can be eluted with ether, while the more polar TPPO remains on the silica.[2][3]

  • Precipitation of TPPO: TPPO can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or by forming a complex with metal salts such as MgCl₂ or ZnCl₂.[4]

Troubleshooting Guides

Problem 1: Low or No Yield of N-Alkylated Product
Possible Cause Suggested Solution
Incomplete Deprotonation Ensure the base is strong enough to deprotonate the sulfonamide (pKa ~10). For weaker bases like K₂CO₃, heating may be necessary. With strong bases like NaH, ensure the reagent is fresh and the solvent is anhydrous.
Inactive Alkylating Agent Verify the purity and reactivity of the alkylating agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
Steric Hindrance If either the sulfonamide or the alkylating agent is sterically hindered, the reaction rate may be very slow. Consider increasing the reaction temperature or switching to a less hindered substrate if possible. For highly hindered substrates, alternative methods like the Buchwald-Hartwig amination might be more effective.
Low Reaction Temperature Some N-alkylation reactions require elevated temperatures to proceed at a practical rate. Gradually increase the temperature while monitoring for the formation of byproducts.
Incorrect Solvent The solvent can have a significant impact on the reaction rate. Aprotic polar solvents like DMF and acetonitrile are commonly used and often give good results.
Problem 2: Formation of Multiple Unidentified Byproducts
Possible Cause Suggested Solution
Decomposition of Reactants or Products The reaction temperature might be too high, leading to decomposition. Try running the reaction at a lower temperature for a longer period. Also, ensure that your starting materials are stable under the reaction conditions.
Side Reactions with the Solvent Some solvents can participate in side reactions. For example, using an alcohol as a solvent with a strong base and an alkyl halide can lead to the formation of ethers. Ensure your solvent is inert under the reaction conditions.
Complex Reaction Mixture from Elimination As mentioned in FAQ 2, elimination reactions can generate multiple byproducts. Analyze the crude reaction mixture by LC-MS to identify the masses of the byproducts, which can help in elucidating their structures and the underlying side reactions.

Data Presentation

Table 1: Optimization of Mn-Catalyzed N-Benzylation of p-Toluenesulfonamide with Benzyl Alcohol [1]

EntryVariation from "Standard" ConditionsYield (%)
1None98 (86)
2No [Mn] precatalyst<2
3No K₂CO₃5
4[Mn] precatalyst 5 instead of 3<2
5Cs₂CO₃ (10 mol %) instead of K₂CO₃94
6KOH (10 mol %) instead of K₂CO₃5
7KOt-Bu (10 mol %) instead of K₂CO₃41
8[1] = 0.5 M92
9[1] = 2 M92
10110 °C18
11Reaction time = 6 h82
12[Mn] precatalyst 3 (4 mol %)94
13[Mn] precatalyst 3 (3 mol %)42

Standard conditions: p-toluenesulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst 3 (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h. Yields determined by ¹H NMR, with isolated yields in parentheses.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Sulfonamide with an Alkyl Halide
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the primary sulfonamide (1.0 equiv).

  • Solvent and Base: Add anhydrous solvent (e.g., DMF or THF) to the flask. Add the base (e.g., K₂CO₃, 1.5 equiv, or NaH, 1.1 equiv) portion-wise at room temperature or 0 °C for NaH.

  • Deprotonation: Stir the mixture at room temperature (or as required) for 30-60 minutes to allow for complete deprotonation of the sulfonamide.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the stirred suspension.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting sulfonamide is consumed. The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Fukuyama-Mitsunobu Reaction for N-Alkylation of a Sulfonamide
  • Setup: To a solution of the alcohol (1.0 equiv), 2-nitrobenzenesulfonamide (1.2 equiv), and triphenylphosphine (1.5 equiv) in a suitable anhydrous solvent (e.g., THF or dioxane) at 0 °C, add the azodicarboxylate (e.g., DEAD or DIAD, 1.5 equiv) dropwise.[5]

  • Reaction: Stir the reaction mixture at room temperature for several hours until completion, as monitored by TLC.[5]

  • Work-up: Remove the solvent under reduced pressure.[5]

  • Purification: Purify the residue by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.[5]

Protocol 3: Buchwald-Hartwig Amination for N-Arylation of Sulfonamides
  • Setup: In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).

  • Reagents: Add the sulfonamide (1.0 equiv) and the aryl halide (1.2 equiv).

  • Solvent: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_N_Alkylation start Start setup 1. Reaction Setup - Flame-dried flask - Inert atmosphere - Add sulfonamide start->setup solvent_base 2. Add Solvent & Base - Anhydrous solvent (DMF/THF) - Base (K2CO3/NaH) setup->solvent_base deprotonation 3. Deprotonation - Stir at RT (or 0 °C for NaH) solvent_base->deprotonation alkylation 4. Add Alkyl Halide - Dropwise addition deprotonation->alkylation monitoring 5. Monitor Reaction - TLC / LC-MS alkylation->monitoring workup 6. Work-up - Quench with water - Extraction monitoring->workup Reaction Complete purification 7. Purification - Recrystallization or  Column Chromatography workup->purification product N-Alkylated Sulfonamide purification->product

General workflow for classical N-alkylation of sulfonamides.

Troubleshooting_Dialkylation problem Problem: Significant N,N-Dialkylation cause1 High Alkylating Agent Concentration problem->cause1 cause2 Excess Strong Base problem->cause2 cause3 High Reactivity of Alkylating Agent problem->cause3 cause4 High Temperature problem->cause4 solution1a Slowly add alkylating agent cause1->solution1a solution1b Use 1.05-1.1 eq. of alkylating agent cause1->solution1b solution2 Use weaker base (K2CO3) or stoichiometric strong base cause2->solution2 solution3 Use bulkier alkylating agent cause3->solution3 solution4 Lower reaction temperature cause4->solution4

Troubleshooting decision tree for N,N-dialkylation.

Reaction_Pathways cluster_classical Classical Alkylation cluster_mitsunobu Mitsunobu Reaction cluster_buchwald Buchwald-Hartwig Amination sulfonamide Primary Sulfonamide (R-SO2NH2) alkyl_halide Alkyl Halide (R'-X) + Base (e.g., K2CO3) sulfonamide->alkyl_halide alcohol Alcohol (R'-OH) + PPh3, DEAD/DIAD sulfonamide->alcohol aryl_halide Aryl Halide (Ar-X) + Pd Catalyst, Ligand, Base sulfonamide->aryl_halide classical_product N-Monoalkylated Sulfonamide alkyl_halide->classical_product mitsunobu_product N-Monoalkylated Sulfonamide alcohol->mitsunobu_product buchwald_product N-Arylated Sulfonamide aryl_halide->buchwald_product

Overview of common synthetic pathways to N-alkylated sulfonamides.

References

Technical Support Center: Catalyst Selection for Efficient N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-alkylation of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of sulfonamides, offering potential causes and solutions.

Question: My N-alkylation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in N-alkylation reactions can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

  • Catalyst Activity:

    • In choice of Catalyst: The nature of your sulfonamide and alkylating agent may require a specific type of catalyst. For instance, "borrowing hydrogen" methods using alcohols as alkylating agents are effectively catalyzed by systems like Mn(I) PNP pincer complexes, [Cp*IrCl2]2/t-BuOK, or FeCl2/K2CO3.[1][2][3] For reactions involving alkyl halides, traditional bases or phase-transfer catalysts might be more suitable.[4][5]

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While some systems operate at very low loadings (e.g., 0.050–1.5 mol % for [Cp*IrCl2]2), others may require higher amounts (e.g., 5 mol % for some Mn catalysts).[2][6]

  • Reaction Conditions:

    • Temperature: Many N-alkylation reactions require elevated temperatures to proceed efficiently. For example, manganese-catalyzed "borrowing hydrogen" reactions can require temperatures up to 150°C.[3] Thermal alkylation with trichloroacetimidates often necessitates refluxing in toluene.[7][8] If your reaction is sluggish, a gradual increase in temperature might be beneficial, but be mindful of potential side reactions at higher temperatures.[9]

    • Reaction Time: Ensure the reaction is monitored over a sufficient period. Some reactions can take several hours to overnight to reach completion.[9]

    • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, and THF are commonly used for reactions with alkyl halides.[7] For "borrowing hydrogen" reactions, solvents like toluene or xylenes are often employed.[2][7]

  • Substrate Reactivity:

    • Leaving Group (for alkyl halides): The reactivity of the leaving group in your alkylating agent is a key factor. The general order of reactivity is I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[7]

    • Steric Hindrance: Highly sterically hindered sulfonamides or alkylating agents can significantly reduce the reaction rate.[7][8] For example, 2,4,6-trimethylbenzyl alcohol was found to be unreactive in a manganese-catalyzed N-alkylation.[6]

Question: I am observing a significant amount of N,N-dialkylated byproduct. How can I favor mono-alkylation?

Answer: N,N-dialkylation is a common side reaction, particularly with primary sulfonamides. Several strategies can be employed to enhance mono-alkylation selectivity.

  • Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents). A large excess will promote the second alkylation.[7][9]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration in the reaction mixture, thereby favoring mono-alkylation.[7][9]

  • Choice of Base: Using a weaker base or a stoichiometric amount of a strong base can be beneficial. A large excess of a strong base can increase the concentration of the deprotonated secondary sulfonamide, making it more susceptible to a second alkylation.[9]

  • Steric Hindrance: Employing a bulkier alkylating agent can sterically hinder the second alkylation. For instance, reactions with methyl iodide are more prone to dialkylation compared to those with larger agents like benzyl bromide.[9]

Question: My reaction is showing the formation of an elimination byproduct (alkene). How can I minimize this?

Answer: When using secondary or tertiary alkyl halides, the sulfonamide anion can act as a base, leading to an E2 elimination side reaction.

  • Base Selection: While the basicity of the sulfonamide anion is inherent, avoiding a large excess of an external base (like K₂CO₃ or NaH) can help to reduce the rate of elimination. Use just enough base to deprotonate the sulfonamide.[9]

  • Temperature Control: Higher temperatures can favor elimination reactions. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.[9]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using alcohols as alkylating agents in a "borrowing hydrogen" strategy?

A1: The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers significant green chemistry advantages. Alcohols are readily available and often less toxic than traditional alkylating agents like alkyl halides. The only byproduct of this reaction is water, leading to high atom economy and reduced waste generation.[1][2][10] Catalytic systems based on iridium, manganese, and iron have been successfully developed for this purpose.[1][2][3]

Q2: Can I use secondary or tertiary alcohols as alkylating agents in "borrowing hydrogen" reactions?

A2: The scope of "borrowing hydrogen" N-alkylation of sulfonamides is often limited to primary alcohols. Some catalytic systems have shown that secondary alcohols are unreactive.[3] The reaction proceeds via the in-situ formation of an aldehyde, which is more readily formed from primary alcohols.

Q3: Are there any catalyst-free methods for the N-alkylation of sulfonamides?

A3: Yes, under certain conditions, N-alkylation can be achieved without a metal catalyst. For example, the reaction of sulfonamides with trichloroacetimidates can proceed under thermal conditions in refluxing toluene without any additives.[8]

Q4: How do I choose the appropriate base for my N-alkylation reaction?

A4: The choice of base depends on the pKa of the sulfonamide and the reaction conditions. For the deprotonation of sulfonamides to react with alkyl halides, strong bases like sodium hydride (NaH) or weaker inorganic bases like potassium carbonate (K₂CO₃) are commonly used.[9] In "borrowing hydrogen" reactions catalyzed by transition metals, bases like potassium tert-butoxide (t-BuOK) or K₂CO₃ are often employed as part of the catalytic system.[2][3]

Q5: What is the role of a phase-transfer catalyst (PTC) in N-alkylation?

A5: A phase-transfer catalyst is used in biphasic reactions (e.g., a solid or aqueous base with an organic solvent) to transport the deprotonated sulfonamide anion from the solid/aqueous phase to the organic phase where the alkylating agent is present, thus facilitating the reaction. This can be a useful technique for achieving alkylation under milder conditions.[5]

Catalyst Performance Data

The following table summarizes the performance of various catalytic systems for the N-alkylation of sulfonamides with different alkylating agents.

Catalyst SystemAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
FeCl₂ Benzylic AlcoholsK₂CO₃Toluene12012-24>90[1]
[Cp*IrCl₂]₂ Primary Alcoholst-BuOKTolueneReflux17Good to Excellent[2]
Mn(I) PNP pincer Benzylic & Primary Aliphatic AlcoholsK₂CO₃Xylenes15024~85 (average)[3][6]
Cu(OAc)₂ Benzylic AlcoholsK₂CO₃Toluene1202491-97[11]
None (Thermal) TrichloroacetimidatesNoneTolueneRefluxVariesGood[8]
Anion Exchange Resin Alkyl HalidesResin-boundEthanolRT7Good[4]
Phase-Transfer Catalyst Benzyl Iodideaq. KOHToluene-40Variesup to 92[5]

Experimental Protocols

Below is a generalized experimental protocol for the N-alkylation of a sulfonamide using a "borrowing hydrogen" approach with an alcohol as the alkylating agent, based on common literature procedures.

Materials:

  • Sulfonamide (1.0 mmol)

  • Alcohol (1.1 - 1.5 mmol)

  • Catalyst (e.g., [Cp*IrCl₂]₂, Mn(I) PNP pincer complex, FeCl₂) (0.05 - 5 mol%)

  • Base (e.g., t-BuOK, K₂CO₃) (10 mol% - 1.1 eq)

  • Anhydrous solvent (e.g., Toluene, Xylenes)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk tube, round-bottom flask) with a condenser

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere, add the sulfonamide, catalyst, and base.

  • Addition of Reagents: Add the anhydrous solvent followed by the alcohol via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Note: This is a generalized procedure. Specific reaction conditions such as catalyst loading, base, solvent, temperature, and reaction time should be optimized based on the specific substrates and catalyst system being used, as detailed in the relevant literature.[2][6][7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Sulfonamide, Catalyst, and Base in Reaction Vessel add_reagents Add Solvent and Alcohol prep->add_reagents heat Heat and Stir under Inert Atmosphere add_reagents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Column Chromatography) extract->purify product Final N-Alkylated Sulfonamide purify->product

Caption: General experimental workflow for N-alkylation of sulfonamides.

References

Technical Support Center: N-Benzylbenzenesulfonamide Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of N-Benzylbenzenesulfonamide, with a particular focus on the removal of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The primary byproducts encountered during the synthesis of this compound from benzylamine and benzenesulfonyl chloride are typically:

  • Unreacted Benzenesulfonyl Chloride: A viscous, oily substance that is insoluble in cold water.

  • Unreacted Benzylamine: A basic starting material that can remain if not fully consumed in the reaction.

  • Benzenesulfonic Acid: The hydrolysis product of benzenesulfonyl chloride, which can form in the presence of water.[1]

Q2: How can I monitor the progress of my reaction to minimize byproduct formation?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the this compound product. A recommended eluent for TLC analysis is a 7:3 mixture of hexanes and ethyl acetate.[2]

Troubleshooting Guides

Issue 1: An oily residue is present in my reaction mixture after the initial reaction.

This oily residue is likely unreacted benzenesulfonyl chloride.[1] Here are methods to remove it:

Method 1: Quenching with Aqueous Ammonia

This method converts the unreacted benzenesulfonyl chloride into a water-soluble sulfonamide.[1]

Experimental Protocol:

  • Cool the reaction mixture in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of the benzenesulfonyl chloride.

  • Proceed with an aqueous workup to remove the water-soluble byproducts.

Method 2: Hydrolysis with Aqueous Base

This method hydrolyzes the benzenesulfonyl chloride to the water-soluble benzenesulfonic acid salt. This method is not suitable for products that are sensitive to strong bases.[1]

Experimental Protocol:

  • Cool the reaction mixture.

  • Slowly add a dilute aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Stir the mixture until the benzenesulfonyl chloride is fully hydrolyzed. This can be monitored by TLC.

  • Proceed with an aqueous workup. The benzenesulfonic acid salt will partition into the aqueous layer.[1]

Issue 2: My product is contaminated with unreacted benzylamine.

Excess benzylamine can be removed by converting it into its water-soluble salt with an acidic wash.

Experimental Protocol: Acidic Wash

  • Transfer the reaction mixture to a separatory funnel.

  • Add an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) if the reaction was not performed in one.

  • Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1 M HCl). This will protonate the benzylamine, forming the water-soluble benzylammonium chloride, which will move to the aqueous layer.[3]

  • Separate the aqueous layer.

  • Repeat the wash with dilute HCl if necessary.

  • Follow with a wash with water and then brine to remove any residual acid and dissolved salts.

Issue 3: My purified product is still showing acidic impurities.

If your product is contaminated with benzenesulfonic acid after the initial workup, additional basic washes are required.

Experimental Protocol: Basic Wash

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[1] This will deprotonate the benzenesulfonic acid, and its salt will partition into the aqueous layer.

  • Separate the aqueous layer.

  • Repeat the basic wash.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.

Purification of this compound

After the initial workup to remove the bulk of the byproducts, the crude this compound may require further purification.

Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add deionized water dropwise to the hot solution with stirring until the solution becomes persistently cloudy.[4]

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[4]

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Dry the crystals completely.

Flash Column Chromatography

For challenging separations or to achieve very high purity, flash column chromatography is recommended.

Experimental Protocol: Flash Column Chromatography

  • Select a Solvent System: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the this compound.[5]

  • Pack the Column: Pack a chromatography column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and load it onto the top of the silica gel.

  • Elute the Column: Elute the column with the mobile phase, applying positive pressure.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

ParameterValueReference
Typical Yield 67-93% (for similar sulfonamide syntheses)[1][6]
Melting Point 77-80 °C (for a similar compound)[6]
TLC Eluent Hexane:Ethyl Acetate (7:3 or as optimized)[2]
Recrystallization Solvent Ethanol/Water or Ethyl Acetate/Hexanes[2][4]
Chromatography Stationary Phase Silica Gel (230-400 mesh)[7]
Chromatography Mobile Phase Hexane/Ethyl Acetate gradient

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Byproduct Removal cluster_purification Purification cluster_product Final Product synthesis Reaction of Benzylamine and Benzenesulfonyl Chloride quench Quenching (e.g., Aqueous Ammonia) synthesis->quench Remove unreacted Benzenesulfonyl Chloride extraction Solvent Extraction quench->extraction acid_wash Acidic Wash (e.g., 1M HCl) extraction->acid_wash Remove unreacted Benzylamine base_wash Basic Wash (e.g., Sat. NaHCO3) acid_wash->base_wash Remove Benzenesulfonic Acid dry Drying and Concentration base_wash->dry purification Recrystallization or Flash Chromatography dry->purification product Pure N-Benzyl- benzenesulfonamide purification->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Crude Product Analysis unreacted_bsc Oily Residue Present? (Unreacted Benzenesulfonyl Chloride) start->unreacted_bsc unreacted_ba Basic Impurity Detected? (Unreacted Benzylamine) unreacted_bsc->unreacted_ba No quench Perform Quenching (e.g., Aqueous Ammonia or NaOH) unreacted_bsc->quench Yes acidic_impurity Acidic Impurity Detected? (Benzenesulfonic Acid) unreacted_ba->acidic_impurity No acid_wash Perform Acidic Wash (e.g., 1M HCl) unreacted_ba->acid_wash Yes base_wash Perform Basic Wash (e.g., Sat. NaHCO3) acidic_impurity->base_wash Yes purify Proceed to Final Purification (Recrystallization/Chromatography) acidic_impurity->purify No quench->unreacted_ba acid_wash->acidic_impurity base_wash->purify

Caption: Troubleshooting decision tree for the removal of common byproducts.

References

Technical Support Center: Synthesis of N-Benzylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and scale-up of N-Benzylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing low or no yield of this compound. What are the possible causes and how can I improve the yield?

  • Answer: Low or no product yield can stem from several factors. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure the purity and reactivity of your starting materials. Benzenesulfonyl chloride can degrade upon exposure to moisture. Use freshly opened or properly stored reagents.

    • Base Selection and Stoichiometry: The choice and amount of base are critical. For the classical two-step synthesis, an appropriate base like potassium carbonate or sodium hydroxide is used to deprotonate the sulfonamide intermediate.[1] Ensure you are using the correct stoichiometry. For manganese-catalyzed "borrowing hydrogen" methods, a catalytic amount of a base like potassium carbonate is often sufficient.[2]

    • Reaction Temperature: The reaction temperature can significantly impact the rate of reaction. For the benzylation step, reactions are often run at room temperature for extended periods (e.g., 24 hours).[1] For manganese-catalyzed reactions, higher temperatures (e.g., 150 °C) may be required.[2]

    • Solvent Choice: The solvent should be appropriate for the reaction type. Tetrahydrofuran (THF) is commonly used for the classical synthesis.[1] For the "borrowing hydrogen" approach, xylenes are a suitable solvent.[2] Ensure the solvent is dry, as water can interfere with the reaction.

    • Inefficient Stirring: In heterogeneous mixtures, ensure efficient stirring to promote contact between reactants.

Issue 2: Formation of Side Products (e.g., N,N-dibenzylbenzenesulfonamide)

  • Question: I am observing the formation of a significant amount of N,N-dibenzylbenzenesulfonamide as a side product. How can I minimize this?

  • Answer: The formation of the dialkylated product is a common side reaction. Here are strategies to promote mono-alkylation:

    • Control Stoichiometry: Carefully control the stoichiometry of the benzylating agent (e.g., benzyl bromide or benzyl alcohol). Using a minimal excess (e.g., 1.05-1.1 equivalents) of the alkylating agent can favor mono-alkylation.[3]

    • Slow Addition: Add the benzylating agent slowly or portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, reducing the likelihood of a second alkylation event.[3]

    • Base Selection: Using a weaker base or a stoichiometric amount of a strong base can help. An excess of a strong base can lead to a higher concentration of the deprotonated secondary sulfonamide, which promotes dialkylation.[3]

    • Steric Hindrance: If possible, using a bulkier benzylating agent can sterically hinder the second alkylation.[3]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What are the recommended purification methods?

  • Answer: The purification of this compound typically involves the following techniques:

    • Recrystallization: This is a common and effective method for purifying the crude product. Ethanol is a suitable solvent for recrystallization.[1] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

    • Flash Column Chromatography: For more challenging purifications or to separate closely related impurities, flash column chromatography is recommended. A common solvent system is a mixture of ethyl acetate and petroleum ether.[2]

    • Washing: Before final purification, washing the crude product with appropriate aqueous solutions can remove unreacted starting materials and inorganic salts. This may include washing with a dilute acid, a base, and brine.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common methods include:

  • Two-Step Synthesis: This involves the reaction of benzenesulfonyl chloride with benzylamine, or the reaction of benzenesulfonamide with a benzyl halide in the presence of a base.[1][4]

  • One-Pot Synthesis: This approach combines the formation of the sulfonamide and its subsequent N-benzylation in a single reaction vessel, improving efficiency.[5]

  • Manganese-Catalyzed "Borrowing Hydrogen" Reaction: A greener alternative that uses benzyl alcohol as the alkylating agent, with water as the only byproduct. This method is catalyzed by a manganese complex.[2]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q3: What are some of the key safety precautions to take during the synthesis?

A3: Always work in a well-ventilated fume hood. Benzenesulfonyl chloride is corrosive and lachrymatory. Benzyl bromide is also a lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals with care and consult the safety data sheets (SDS) before use.

Q4: Can I use other benzylating agents besides benzyl bromide?

A4: Yes, other benzylating agents can be used. Benzyl chloride is a common alternative. In the "borrowing hydrogen" methodology, benzyl alcohol is used as the alkylating agent.[2] The choice of agent may affect reaction conditions and outcomes.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol is adapted from a standard laboratory procedure.[1]

  • Synthesis of Benzenesulfonamide:

    • Dissolve benzenesulfonyl chloride (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF).

    • Cool the solution in an ice bath.

    • Slowly add an excess of aqueous ammonia with vigorous stirring.

    • Continue stirring for 30 minutes.

    • Acidify the mixture with dilute HCl to precipitate the benzenesulfonamide.

    • Filter the precipitate, wash with cold water, and dry.

  • N-Benzylation of Benzenesulfonamide:

    • To a stirring solution of benzenesulfonamide (1.0 eq.) in THF, add a base such as sodium hydroxide (1.25 eq.).

    • Add benzyl bromide (1.0 eq.) dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • A white precipitate of the product may form, which can be isolated by vacuum filtration.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Manganese-Catalyzed N-Alkylation using Benzyl Alcohol ("Borrowing Hydrogen")

This protocol is based on a modern, greener synthetic approach.[2]

  • In a reaction vessel, combine benzenesulfonamide (1.0 mmol), benzyl alcohol (1.0 mmol), a manganese(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (10 mol %).

  • Add xylenes as the solvent to achieve a concentration of 1 M.

  • Heat the reaction mixture to 150 °C and stir for 24 hours.

  • After cooling, the reaction mixture can be directly purified by flash column chromatography (e.g., 20% ethyl acetate/petroleum ether) to yield the this compound.

Quantitative Data Summary

MethodKey ReagentsSolventTemperatureTypical YieldReference
Two-Step Synthesis (Benzylation)Benzenesulfonamide, Benzyl Bromide, Sodium HydroxideTHFRoom Temp.~67%[1]
Manganese-Catalyzed "Borrowing Hydrogen"Benzenesulfonamide, Benzyl Alcohol, Mn(I) PNP pincer catalyst, K₂CO₃Xylenes150 °C~93%[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Materials (Benzenesulfonamide, Benzylating Agent, Base) B Reaction Setup (Solvent, Temperature) A->B Combine C Reaction Monitoring (TLC) B->C Monitor D Quenching & Extraction C->D Proceed upon completion E Drying of Organic Layer D->E F Solvent Removal E->F G Purification (Recrystallization or Column Chromatography) F->G H Characterization (NMR, MS, etc.) G->H I Final Product: This compound H->I

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Issues cluster_side_products Side Product Issues Start Start: Low/No Yield or Side Product Formation Yield_Check1 Check Reagent Quality (Purity, Dryness) Start->Yield_Check1 Low Yield SP_Check1 Adjust Stoichiometry (Reduce Alkylating Agent) Start->SP_Check1 Side Products Yield_Check2 Verify Reaction Conditions (Temperature, Time) Yield_Check1->Yield_Check2 Yield_Check3 Optimize Base and Solvent Yield_Check2->Yield_Check3 Solution Improved Yield and Purity Yield_Check3->Solution SP_Check2 Slow Addition of Alkylating Agent SP_Check1->SP_Check2 SP_Check3 Consider Weaker Base SP_Check2->SP_Check3 SP_Check3->Solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Head-to-Head Battle of Amine Protection: N-Benzylbenzenesulfonamide vs. Tosylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount. This guide provides a comprehensive, data-driven comparison of two prominent sulfonamide-based amine protecting groups: N-benzylbenzenesulfonamide and tosylamide.

The strategic masking and unmasking of amine functionalities is a critical element in the successful construction of complex molecules. While a plethora of amine protecting groups are available, sulfonamides, in particular, are prized for their robustness. This guide will delve into the nuances of this compound and the more conventional tosylamide, offering a comparative analysis of their stability, ease of introduction and cleavage, and orthogonality with other common protecting groups. By presenting quantitative data and detailed experimental protocols, we aim to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

At a Glance: Key Properties and Performance

PropertyThis compoundTosylamide (p-Toluenesulfonamide)
Structure Ph-SO₂-N(Bn)-Rp-Tol-SO₂-N(H)-R or p-Tol-SO₂-N(R')-R
Introduction Typically a two-step process: sulfonamide formation followed by N-benzylation.Generally a one-step reaction of an amine with tosyl chloride.
Stability Generally stable to a range of reaction conditions.Highly stable to a wide range of acidic, basic, and oxidative conditions.
Deprotection Can be cleaved under oxidative or reductive conditions.Notoriously difficult to cleave, often requiring harsh reductive or strongly acidic conditions. Milder methods are available but may have substrate limitations.
Orthogonality Can be orthogonal to acid- and base-labile protecting groups.Orthogonal to many common protecting groups due to its high stability.

In-Depth Analysis: Stability and Reactivity

This compound: The benzyl group introduces a unique cleavage pathway not available to simple alkyl or aryl sulfonamides. While generally stable, the benzylic C-N bond is susceptible to both oxidative and reductive cleavage. This provides a degree of versatility in deprotection strategies.

Tosylamide: The tosyl group is renowned for its exceptional stability, making it a reliable choice for protecting amines through numerous synthetic steps. However, this robustness is a double-edged sword, as its removal often necessitates harsh conditions that may not be compatible with sensitive functional groups.

Quantitative Comparison of Deprotection Methods

The choice between this compound and tosylamide often hinges on the available deprotection methods and their compatibility with the overall synthetic strategy. The following tables summarize various deprotection conditions with reported yields.

Table 1: Deprotection of N-Benzylbenzenesulfonamides

Reagents and ConditionsSubstrate ScopeTypical Yield (%)Reference
KBr, Oxone, MeNO₂, 30 °CN-alkyl-N-benzyl benzenesulfonamides78-97[1]
Na/NH₃ (liquid)GeneralGood (qualitative)[2]
Pd/C, H₂Variable, can be sluggish-[3]
SmI₂N-(arylsulfonyl)aminesGood (qualitative)[4]

Table 2: Deprotection of Tosylamides

Reagents and ConditionsSubstrate ScopeTypical Yield (%)Reference
SmI₂/amine/waterPrimary and secondary tosylamidesNear quantitative[5]
Mg/MeOHChiral 1,2-bis(tosylamides)78-98[6]
NaH, DMFTs-protected indoles, anilinesGood to excellent[7]
HBr/AcOH, heatGeneralVariable[8]
Na/naphthaleneGeneralGood (qualitative)[8]
Red-AlSulfonamides~80[4]
Electrochemical reductionN,N-disubstituted p-toluenesulfonamidesGood to excellent[9]

Experimental Protocols

To provide a practical guide for the application of these protecting groups, detailed experimental protocols for their introduction and removal are provided below.

Protocol 1: Synthesis of N-Benzyl-p-toluenesulfonamide

This protocol is a two-step procedure involving the initial formation of the tosylamide followed by N-benzylation.

Step 1: Synthesis of p-Toluenesulfonamide

  • Materials: Primary amine (1.0 eq.), p-toluenesulfonyl chloride (1.1 eq.), pyridine (1.2 eq.), dichloromethane (DCM).

  • Procedure:

    • Dissolve the primary amine in DCM in a round-bottom flask.

    • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride in DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude tosylamide can be purified by recrystallization or column chromatography.

Step 2: N-Benzylation of p-Toluenesulfonamide

  • Materials: p-Toluenesulfonamide (1.0 eq.), benzyl bromide (1.1 eq.), sodium hydride (NaH, 1.2 eq.), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of the p-toluenesulfonamide in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add benzyl bromide dropwise.

    • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[10][11]

Protocol 2: Synthesis of a Tosylamide from a Primary Amine

This is a general one-step procedure for the tosylation of a primary amine.

  • Materials: Primary amine (1.0 eq.), p-toluenesulfonyl chloride (1.1 eq.), triethylamine (TEA, 1.5 eq.), dichloromethane (DCM).

  • Procedure:

    • Dissolve the primary amine in DCM and add triethylamine.

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.[12]

Protocol 3: Oxidative Deprotection of N-Benzyl-N-methylbenzenesulfonamide

This protocol is adapted from Moriyama et al. for the oxidative cleavage of an N-benzyl group.[1]

  • Materials: N-benzyl-N-methylbenzenesulfonamide (1.0 eq.), potassium bromide (KBr, 1.0 eq.), Oxone® (1.5 eq.), nitromethane (MeNO₂).

  • Procedure:

    • To a solution of the N-benzyl-N-methylbenzenesulfonamide in nitromethane, add potassium bromide and Oxone®.

    • Stir the reaction mixture at 30 °C, monitoring by TLC.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-methylbenzenesulfonamide.

Protocol 4: Reductive Deprotection of a Tosylamide using Samarium Diiodide

This is a mild and effective method for the cleavage of tosylamides.[5]

  • Materials: Tosylamide (1.0 eq.), samarium(II) iodide (SmI₂) solution in THF (excess), an amine (e.g., ethylenediamine), water.

  • Procedure:

    • Dissolve the tosylamide in THF.

    • To the solution, add the amine and water.

    • Add the SmI₂ solution dropwise at room temperature until the characteristic deep blue color persists.

    • The reaction is typically instantaneous.

    • Quench the reaction with a saturated aqueous solution of K₂CO₃.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization of Key Concepts

To further clarify the workflows and relationships discussed, the following diagrams are provided.

Protection_Deprotection_Workflow cluster_protection Protection Strategies cluster_deprotection Deprotection Pathways Amine Primary/Secondary Amine Tosylamide Tosylamide Amine->Tosylamide Base (e.g., Pyridine) Benzenesulfonamide Benzenesulfonamide Amine->Benzenesulfonamide Base TsCl Tosyl Chloride (TsCl) TsCl->Tosylamide BsCl Benzenesulfonyl Chloride (BsCl) BsCl->Benzenesulfonamide BnBr Benzyl Bromide (BnBr) NBnBenzenesulfonamide N-Benzyl- benzenesulfonamide BnBr->NBnBenzenesulfonamide FreeAmine Free Amine Tosylamide->FreeAmine Reductive or Harsh Acidic Benzenesulfonamide->NBnBenzenesulfonamide Base, BnBr NBnBenzenesulfonamide->FreeAmine Reductive or Oxidative Reductive Reductive Conditions (e.g., SmI₂, Na/NH₃, Mg/MeOH) Reductive->FreeAmine Oxidative Oxidative Conditions (e.g., KBr/Oxone) Oxidative->FreeAmine HarshAcid Harsh Acidic Conditions (e.g., HBr/AcOH) HarshAcid->FreeAmine

Figure 1: General workflow for the protection of amines as this compound or tosylamide and their respective deprotection pathways.

Decision_Tree start Choosing between this compound and Tosylamide stability_q Is extreme stability a primary concern? start->stability_q deprotection_q Are mild deprotection conditions required? stability_q->deprotection_q No use_tosyl Consider Tosylamide stability_q->use_tosyl Yes orthogonal_q Is orthogonality to reductive/ oxidative conditions needed? deprotection_q->orthogonal_q No use_benzyl Consider this compound deprotection_q->use_benzyl Yes orthogonal_q->use_tosyl Yes reconsider Re-evaluate protecting group strategy orthogonal_q->reconsider No

Figure 2: A decision tree to guide the selection between this compound and tosylamide protecting groups based on key synthetic considerations.

Conclusion: Making the Right Choice

The selection between this compound and tosylamide is a strategic decision that should be guided by the specific demands of the synthetic route.

Choose Tosylamide when:

  • Maximum stability is paramount: The tosyl group offers exceptional robustness through a multitude of reaction conditions.

  • Harsh deprotection conditions are tolerable: The synthetic target and other functional groups can withstand strong reducing agents or acids.

  • Orthogonality to milder deprotection methods is required.

Choose this compound when:

  • Milder deprotection options are necessary: The availability of oxidative and a broader range of reductive cleavage pathways provides more flexibility.

  • Orthogonality to strongly acidic or specific reductive conditions is desired.

  • A two-step protection strategy is acceptable.

Ultimately, a thorough understanding of the stability and reactivity of each protecting group, as outlined in this guide, will empower researchers to design more efficient and successful synthetic strategies.

References

Biological activity comparison of N-Benzylbenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of N-Benzylbenzenesulfonamide Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. Derivatives of this core structure have demonstrated significant potential across various biological domains, including oncology, microbiology, and enzyme inhibition. This guide provides an objective comparison of the biological activities of selected this compound derivatives, supported by quantitative experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

The biological efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on both the benzyl and benzenesulfonamide rings. The following tables summarize the quantitative data for anticancer and antimicrobial activities of representative compounds from various studies.

Anticancer Activity

The antiproliferative effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

CompoundDerivative ClassMDA-MB-231 (Breast)T-47D (Breast)SK-N-MC (Neuroblastoma)CCRF-CEM (Leukemia)HCT-116 (Colorectal)MDA-MB-468 (Breast)Reference
5i N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide<5<5<5---[1]
5a Pentafluoro derivative---<50<50<50[1]
6a Pentafluoro derivative---<50<50<50[1]
4c 2-(4-methoxy benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamidePotent against MCF-7-----[2][3]
4e 2-(4-dimethylamino) benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamidePotent against MCF-7-----[2][3]
BS1 1,3-benzodioxol-5-sulfonate------[4]
BS4 4-methylbenzenesulfonate------[4]
DL14 4-methoxy-N-(1-naphthyl)benzenesulfonamide2.85---3.04-[5]
Etoposide Positive Control------[1]
Doxorubicin Positive Control------[1]

Note: A specific IC50 value for compounds 5i, 5a, and 6a was not provided in the source, but their high antiproliferative activity was noted. The term "Potent" for 4c and 4e indicates significant activity was reported without specific IC50 values being readily available in the snippets.

Antimicrobial Activity

Several this compound derivatives have been screened for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

CompoundDerivative ClassE. coliS. aureusP. aeruginosaS. typhiB. subtilisC. albicansA. nigerReference
4d Carboxamide6.72------[6][7]
4h Carboxamide-6.63---6.63-[6][7]
4a Carboxamide--6.676.45---[6][7]
4f Carboxamide----6.63--[6][7]
4e Carboxamide-----6.636.28[6][7]
Isopropyl Derivative N-(thiazol-2-yl)benzenesulfonamide-3.9-----[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The in vitro antiproliferative activity of the synthesized compounds is commonly investigated using the MTT colorimetric assay.[1]

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, T-47D, SK-N-MC) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and a positive control (e.g., Etoposide, Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[8]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific turbidity, corresponding to a known cell density.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Positive and negative controls (e.g., a known antibiotic like Chloramphenicol and DMSO, respectively) are included in the assay.[8]

Visualizations

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start Starting Materials (e.g., Benzenesulfonyl Chloride, Amines) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization in_vitro In Vitro Assays (e.g., Anticancer, Antimicrobial) characterization->in_vitro enzyme Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) characterization->enzyme in_silico In Silico Studies (Molecular Docking) characterization->in_silico data_analysis Data Analysis (IC50, MIC Determination) in_vitro->data_analysis enzyme->data_analysis in_silico->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_compound Lead Compound Identification sar->lead_compound

Caption: A generalized workflow for the development of this compound derivatives.

Carbonic Anhydrase Inhibition Pathway

This compound derivatives are known inhibitors of carbonic anhydrases (CAs), enzymes that play a crucial role in various physiological processes.[9][10][11]

G cluster_enzyme Carbonic Anhydrase (CA) Active Site cluster_reaction Catalytic Reaction Zn Zn²⁺ H2O H₂O Zn->H2O Displaces Water His Histidine Residues Zn->His CO2 CO₂ HCO3 HCO₃⁻ + H⁺ CO2->HCO3 CA Catalysis Inhibitor This compound Derivative (-SO₂NH₂ group) Inhibitor->Zn Binds to Zinc Ion

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.

References

Comparative Guide to the Analytical Validation of N-Benzylbenzenesulfonamide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive overview of the analytical validation of N-Benzylbenzenesulfonamide using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals, providing a comparative analysis of HPLC with alternative methods, a detailed experimental protocol, and expected performance data to support robust analytical method development and validation.

High-Performance Liquid Chromatography vs. Alternative Analytical Methods

While HPLC with UV detection is a cornerstone for the analysis of moderately polar, non-volatile compounds like this compound, a variety of analytical techniques can be employed. The choice of method depends on the specific analytical goal, such as routine quality control, impurity identification, or structural elucidation.

Analytical MethodPrincipleAdvantages for this compound AnalysisDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation based on the compound's partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Robust, reliable, and widely accessible. The aromatic rings in this compound allow for strong UV absorption and sensitive detection.[1]It has lower selectivity when compared to mass spectrometry, which can lead to interference from co-eluting impurities, and it does not provide mass information for structural confirmation.[1]
Ultra-High-Performance Liquid Chromatography (UHPLC) An advanced form of HPLC utilizing columns with smaller particle sizes and higher operating pressures.[2]Offers faster analysis times, superior resolution, and reduced consumption of solvents in comparison to traditional HPLC.[2]The initial investment for instrumentation is higher, and it is more prone to issues like clogging if samples are not meticulously prepared.
Liquid Chromatography-Mass Spectrometry (LC-MS) Integrates the separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry.Delivers exceptional selectivity and sensitivity, confirms molecular weight, and provides structural details through fragmentation, which is crucial for identifying impurities.[1][3]Features higher costs for equipment and greater operational complexity than HPLC-UV systems.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Involves the separation of volatile compounds in the gas phase, followed by detection using mass spectrometry.Provides high efficiency in chromatographic separation and excellent resolution.This compound requires derivatization to enhance its volatility, which complicates the sample preparation process.[1] There is also a risk of the analyte degrading at high temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy A non-destructive technique that analyzes the magnetic properties of atomic nuclei to elucidate molecular structure.Yields comprehensive structural data and can be utilized for quantitative measurements (qNMR).It is less sensitive than chromatographic methods, making it unsuitable for trace analysis, and typically requires a sample of high purity.[1]

Performance Benchmarks for HPLC Analysis of Sulfonamides

The following table outlines typical validation parameters for the HPLC analysis of sulfonamide compounds, compiled from established methods. These benchmarks can guide the development and validation of an HPLC method for this compound.

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, R²) > 0.999[4][5]
Range 1 - 100 µg/mL[6]
Limit of Detection (LOD) 0.066 - 0.084 µg/mL[5][7]
Limit of Quantification (LOQ) 0.159 - 0.202 µg/mL[5][7]
Accuracy (Recovery) 98 - 102%[4][5]
Precision (RSD%) < 2%[4]
Specificity/Selectivity No interference from blank, placebo, or degradation products is observed.[3][7]
Robustness The method remains reliable despite minor, intentional changes to parameters such as flow rate, column temperature, and mobile phase composition.[5]

Detailed Experimental Protocol: HPLC Method for this compound

This protocol is a representative method, adapted from validated HPLC methods for analogous sulfonamide compounds.[4][6][8]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Standard HPLC system equipped with a UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-15 min: 50-80% B15-17 min: 80% B17-18 min: 80-50% B18-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Total Run Time 25 minutes

3. Standard Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and dilute to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh a sample containing this compound and place it in an appropriate volumetric flask.

  • Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the chosen diluent.

  • Before injection into the HPLC system, filter the solution through a 0.45 µm syringe filter.[6]

Workflow for Analytical Method Validation

The diagram below outlines the standard workflow for validating an HPLC method in accordance with ICH guidelines.[8][9]

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Forced Degradation Studies cluster_3 Routine Analysis MD_1 Literature Search & Method Scouting MD_2 Optimization of Chromatographic Conditions MD_1->MD_2 V_9 System Suitability MD_2->V_9 V_1 Specificity FD_1 Acid/Base Hydrolysis V_1->FD_1 FD_2 Oxidation V_1->FD_2 FD_3 Thermal Stress V_1->FD_3 FD_4 Photolytic Stress V_1->FD_4 V_2 Linearity V_3 Range V_2->V_3 V_6 Detection Limit (LOD) V_2->V_6 V_7 Quantitation Limit (LOQ) V_2->V_7 RA Validated Method Implementation V_3->RA V_4 Accuracy V_4->RA V_5 Precision (Repeatability & Intermediate) V_5->RA V_6->RA V_7->RA V_8 Robustness V_8->RA V_9->V_1 V_9->V_2 V_9->V_4 V_9->V_5 V_9->V_8

Caption: Workflow for HPLC method development and validation.

Forced Degradation Studies

To confirm that an analytical method is stability-indicating, forced degradation studies are indispensable.[9][10][11][12][13] These studies subject the drug substance to conditions more extreme than standard accelerated stability tests to intentionally produce degradation products.[9]

Typical Stress Conditions Include:

  • Acid Hydrolysis: 0.1 N HCl at 60°C

  • Base Hydrolysis: 0.1 N NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105°C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light

A successful stability-indicating HPLC method will effectively separate the main this compound peak from any resulting degradation products, thereby proving its specificity.[3]

References

A Comparative Guide to Catalysts for N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of N-alkylated sulfonamides is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of various catalytic systems for this important transformation, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

The N-sulfonamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The ability to introduce diverse alkyl groups onto the sulfonamide nitrogen (N-alkylation) is crucial for modulating the pharmacological properties of these molecules. Traditional methods for N-alkylation often rely on stoichiometric amounts of strong bases and alkyl halides, which can lead to side reactions and the generation of significant waste. Modern catalytic approaches offer milder, more efficient, and environmentally benign alternatives. This guide compares the performance of several key catalytic systems, including those based on manganese, iridium, ruthenium, copper, and organophotoredox principles.

Performance Comparison of Catalytic Systems

The choice of catalyst for the N-alkylation of sulfonamides depends on several factors, including the desired substrate scope, reaction conditions, and tolerance of functional groups. The following table summarizes the performance of different catalytic systems based on published experimental data.

Catalyst SystemAlkylating AgentTypical Reaction ConditionsYield Range (%)Key AdvantagesLimitations
Manganese (Mn) AlcoholsMn(I) PNP pincer complex, K₂CO₃, xylenes, 150 °C, 24 h[1][2]70-98[2]Earth-abundant metal, high yields, broad substrate scope, tolerates reducible functional groups.[1][2]High temperature required, unreactive with secondary, allylic, or propargylic alcohols.[2]
Iridium (Ir) Alcohols[CpIrCl₂]₂, t-BuOK[3] or [CpIr(biimH₂)(H₂O)][OTf]₂[4]74-91[4]High efficiency at low catalyst loading, can be performed in water with specific ligands.[3][4]Precious metal catalyst, may require specific ligands for optimal performance.
Ruthenium (Ru) Alcohols[Ru(p-cymene)Cl₂]₂ with bidentate phosphine ligands[5][6] or [(p-cymene)Ru(2,2′-bpyO)(H₂O)][7]Good to Excellent[6]Versatile for primary and secondary alcohols, applicable to a wide range of amines and sulfonamides.[5][6]Precious metal catalyst, may require forcing conditions for secondary alcohols.[6]
Copper (Cu) AlcoholsCu(OAc)₂, K₂CO₃[8]~90[8]Inexpensive and readily available catalyst.[8]Reaction mechanism can be complex, and the active catalytic species may be formed in situ.[8]
Organophotoredox Carboxylic Acid DerivativesPhenothiazine photocatalyst, visible light[9]Moderate to HighTransition-metal-free, mild reaction conditions.[9]Requires a photocatalyst and a light source, may have a different substrate scope (uses redox active esters).[9]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic methods. Below are representative protocols for selected catalytic systems.

Manganese-Catalyzed N-Alkylation

This protocol is based on the work of Morrill and co-workers.[1][2]

Procedure: To an oven-dried Schlenk tube are added the sulfonamide (0.5 mmol), the alcohol (0.55 mmol, 1.1 equiv), the Mn(I) PNP pincer precatalyst (1-2 mol%), and potassium carbonate (0.55 mmol, 1.1 equiv). The tube is evacuated and backfilled with argon three times. Xylenes (1.0 mL) are then added, and the reaction mixture is stirred at 150 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-alkylated sulfonamide.

Iridium-Catalyzed N-Alkylation in Water

This protocol utilizes a water-soluble iridium complex.[4]

Procedure: In a microwave vial, the sulfonamide (0.5 mmol), alcohol (0.6 mmol, 1.2 equiv), [Cp*Ir(biimH₂)(H₂O)][OTf]₂ (1 mol%), and Cs₂CO₃ (0.05 mmol, 0.1 equiv) are combined in water (1.0 mL). The vial is sealed and heated under microwave irradiation at a specified temperature and time. After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Ruthenium-Catalyzed N-Alkylation

A general procedure using a ruthenium catalyst is as follows.[5][6][7]

Procedure: A mixture of the sulfonamide (1.0 mmol), alcohol (1.2 mmol), Cs₂CO₃ (1.0 mmol), and the ruthenium catalyst (e.g., [(p-cymene)Ru(2,2′-bpyO)(H₂O)], 1 mol %) in a suitable solvent (e.g., tert-amyl alcohol, 2 mL) is heated in a sealed tube at 125 °C for 12 hours.[7] After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to give the N-alkylated product.

Mechanistic Considerations & Experimental Workflow

The selection of an appropriate catalyst and the design of new catalytic systems are often guided by an understanding of the reaction mechanism. The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a common pathway for the N-alkylation of sulfonamides using alcohols with transition metal catalysts.

cluster_workflow General Experimental Workflow for Catalyst Screening start Define Substrates (Sulfonamide, Alkylating Agent) catalyst_selection Select Catalyst & Ligand start->catalyst_selection base_screening Screen Bases catalyst_selection->base_screening solvent_screening Screen Solvents base_screening->solvent_screening temp_optimization Optimize Temperature solvent_screening->temp_optimization concentration_optimization Optimize Concentration temp_optimization->concentration_optimization analysis Analyze Reaction (Yield, Selectivity) concentration_optimization->analysis analysis->catalyst_selection Iterate optimal_conditions Optimal Conditions Identified analysis->optimal_conditions

Caption: General workflow for screening and optimizing catalysts for N-alkylation of sulfonamides.

The logical process for selecting a suitable catalyst involves considering several interconnected factors.

cluster_factors Key Selection Criteria catalyst_choice Catalyst Selection cost Cost & Availability catalyst_choice->cost activity Catalytic Activity catalyst_choice->activity selectivity Selectivity catalyst_choice->selectivity functional_group_tolerance Functional Group Tolerance catalyst_choice->functional_group_tolerance environmental_impact Environmental Impact catalyst_choice->environmental_impact

Caption: Key criteria for the selection of a catalyst for N-alkylation of sulfonamides.

Conclusion

The N-alkylation of sulfonamides has seen significant advancements through the development of novel catalytic systems. Earth-abundant metal catalysts, such as those based on manganese, offer a sustainable and efficient option, particularly for primary alcohols.[1][2] Precious metal catalysts based on iridium and ruthenium continue to provide high catalytic activity and broad applicability, with the potential for reactions in aqueous media.[3][4][5][6][7] Copper catalysts represent a cost-effective alternative.[8] For reactions requiring transition-metal-free conditions, organophotoredox catalysis presents a promising avenue.[9] The choice of catalyst will ultimately be dictated by the specific requirements of the synthetic target, including cost, scalability, and functional group compatibility. This guide provides a foundation for making an informed decision in this critical area of synthetic chemistry.

References

Validating the Structure of N-Benzylbenzenesulfonamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For N-Benzylbenzenesulfonamide, a key structural motif in various biologically active compounds, unambiguous structural validation is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural elucidation of this compound and its derivatives. We present supporting experimental data, detailed protocols, and logical workflows to assist researchers in selecting the most appropriate methods for their specific needs.

Structural Validation: A Multi-faceted Approach

While X-ray crystallography stands as the gold standard for providing unequivocal proof of a molecule's solid-state structure, a combination of spectroscopic methods is often employed for a comprehensive characterization in solution and the solid phase. This guide will compare the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles. This technique offers unparalleled insight into the molecule's conformation and intermolecular interactions in the crystalline state.

While a crystal structure for the parent this compound is not publicly available, numerous derivatives have been characterized, providing a strong basis for understanding the structural parameters of this class of compounds.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes key crystallographic parameters for several derivatives of this compound, illustrating the level of detail achievable with X-ray crystallography.

ParameterN-allyl-N-benzyl-4-methylbenzenesulfonamide[1]4-methyl-N-(4-methylbenzyl)benzenesulfonamideN-Benzyl-N,4-dimethylbenzenesulfonamide
Formula C₁₇H₁₉NO₂SC₁₅H₁₇NO₂SC₁₅H₁₇NO₂S
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pna2₁P2₁P2₁/c
a (Å) 18.6919(18)9.655(2)15.0386(16)
b (Å) 10.5612(10)5.8820(15)8.2632(7)
c (Å) 8.1065(8)11.233(3)12.0758(12)
α (°) 909090
β (°) 90107.89(3)105.902(4)
γ (°) 909090
Volume (ų) 1600.3(3)606.8(3)1443.2(2)
Key Bond Length (S-N) (Å) 1.636(2)1.608(2)Not Reported
Key Bond Angle (O-S-O) (°) Not ReportedNot ReportedNot Reported
Key Torsion Angle (C-S-N-C) (°) 84.2(2)57.9(2)71.4(2)

Alternative and Complementary Analytical Techniques

Spectroscopic methods provide valuable information about the connectivity and electronic environment of atoms within a molecule, serving as essential tools for structural validation, particularly in solution.

Spectroscopic Data for this compound

The following table summarizes key spectroscopic data for the parent compound, this compound.

TechniqueParameterObserved Value[2]
¹H NMR (300.1 MHz, CDCl₃) Chemical Shift (δ, ppm)4.12 (s, 2H), 7.17-7.30 (m, 5H), 7.54-7.69 (m, 3H), 7.87-7.93 (m, 2H)
¹³C NMR (75.5 MHz, CDCl₃) Chemical Shift (δ, ppm)47.41, 127.23, 127.99, 128.10, 128.83, 129.27, 132.83, 136.32, 140.05
Mass Spectrometry (GC-MS) Molecular Ion Peak (m/z)Not explicitly stated, but purity confirmed by GC-MS.
Infrared (IR) Spectroscopy Key Vibrational Frequencies (cm⁻¹)N-H stretch: ~3300-3200, S=O stretch (asym/sym): ~1340/1160, S-N stretch: ~920

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The resulting data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the final atomic coordinates and molecular geometry.

NMR Spectroscopy

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and inserted into the spectrometer. ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and detecting the resulting signals. The chemical shifts, coupling constants, and integration of the peaks provide information about the chemical environment and connectivity of the atoms.

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum shows the molecular ion peak, which confirms the molecular weight of the compound, and fragmentation patterns that can provide clues about its structure.

Infrared (IR) Spectroscopy

A small amount of the solid sample is placed on an ATR (Attenuated Total Reflectance) crystal, or mixed with KBr to form a pellet. An infrared beam is passed through the sample, and the absorption of radiation at different frequencies is measured. The resulting IR spectrum shows characteristic absorption bands for different functional groups present in the molecule.

Visualizing the Validation Process

The following diagrams illustrate the logical workflow for the structural validation of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Structure Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography purification->xray validation Final Validated Structure nmr->validation ms->validation ir->validation xray->validation G cluster_info Information Provided cluster_methods Analytical Methods connectivity Connectivity & Functional Groups validated_structure Validated Structure connectivity->validated_structure mol_weight Molecular Weight mol_weight->validated_structure three_d_structure 3D Structure & Stereochemistry three_d_structure->validated_structure nmr NMR nmr->connectivity ms MS ms->mol_weight ir IR ir->connectivity xray X-ray xray->three_d_structure

References

N-Benzylbenzenesulfonamide: A Comparative Analysis of Its Biological Activity Against Other Sulfa Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of N-Benzylbenzenesulfonamide and its derivatives with other well-established sulfa drugs, namely sulfamethoxazole, acetazolamide, and celecoxib. This document summarizes key quantitative data, details experimental protocols for the cited assays, and visualizes relevant signaling pathways to offer a clear, objective overview for researchers in drug development and medicinal chemistry.

Executive Summary

This compound belongs to the sulfonamide class of compounds, which are known for their diverse pharmacological activities. While traditional sulfa drugs like sulfamethoxazole are primarily recognized for their antimicrobial properties through the inhibition of folic acid synthesis, other sulfonamides such as acetazolamide are utilized for their carbonic anhydrase inhibitory effects, and celecoxib is known for its anti-inflammatory and anticancer activities. This guide explores the antimicrobial, carbonic anhydrase inhibitory, and anticancer activities of this compound derivatives in comparison to these established drugs, highlighting its potential as a versatile scaffold in drug discovery.

Antimicrobial Activity

The primary mechanism of antimicrobial action for classical sulfonamides like sulfamethoxazole is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This pathway is crucial for the synthesis of nucleotides and amino acids, and its disruption leads to a bacteriostatic effect.[1][2]

While direct comparative studies between this compound and sulfamethoxazole are limited, various derivatives of this compound have demonstrated notable antibacterial activity.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundStaphylococcus aureusEscherichia coliReference
1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid1.8>1000[3]
N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamide--[4]
4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate>100012.5[3]
Sulfamethoxazole ~20 (Mean MIC for S. aureus isolates)-[5]

Note: The data presented is from different studies and not from a direct head-to-head comparison, thus limiting direct comparability.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound derivative or sulfamethoxazole) is prepared in a suitable solvent (like DMSO) at a high concentration.

  • Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

  • Inoculum Preparation: A standardized bacterial suspension (adjusted to 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A positive control (broth with bacteria, no drug) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solution of Test Compound C Serial Dilution of Compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually Determine MIC (Lowest concentration with no growth) E->F

Workflow for MIC determination.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] Acetazolamide is a potent inhibitor of several CA isoforms and is used clinically as a diuretic and for the treatment of glaucoma, epilepsy, and altitude sickness.[7][8][9] Benzenesulfonamides are a well-known class of CA inhibitors.[10][11]

Table 2: Comparative Carbonic Anhydrase Inhibition (IC₅₀/Kᵢ, nM)

Compound/DerivativehCA IhCA IIhCA IXhCA XIIReference
Benzenesulfonamide derivatives (17e-h)428 - 63895 - 16425 - 5231 - 80[12]
Acetazolamide 25012255.7[13]
Acetazolamide -126392[12][14]

Note: The data presented is from different studies and not from a direct head-to-head comparison, thus limiting direct comparability.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is a colorimetric assay based on the esterase activity of the enzyme.

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (pH 7.4).

    • Enzyme Solution: Purified human carbonic anhydrase (e.g., hCA II) is diluted in the assay buffer.

    • Substrate Solution: p-Nitrophenyl acetate (p-NPA) is dissolved in a suitable solvent like acetonitrile.

    • Inhibitor Solutions: Test compounds (e.g., this compound derivatives, acetazolamide) are prepared as stock solutions in DMSO and serially diluted.

  • Assay Procedure:

    • In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the inhibitor or vehicle (DMSO) for a short period at room temperature.

    • The reaction is initiated by adding the substrate solution (p-NPA).

    • The hydrolysis of p-NPA to the yellow-colored p-nitrophenol is monitored by measuring the absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time plot. The percent inhibition for each inhibitor concentration is determined relative to the control (enzyme with vehicle). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

CA_Inhibition CO2 CO₂ + H₂O CA Carbonic Anhydrase CO2->CA Hydration H2CO3 H₂CO₃ HCO3 H⁺ + HCO₃⁻ H2CO3->HCO3 Dissociation CA->H2CO3 Inhibitor Sulfonamide Inhibitor (e.g., Acetazolamide, This compound) Inhibitor->CA Inhibits

Carbonic anhydrase inhibition mechanism.

Anticancer Activity

Celecoxib, a selective COX-2 inhibitor, has demonstrated anticancer properties through both COX-2-dependent and independent mechanisms.[15][16][17] These mechanisms often involve the induction of apoptosis and cell cycle arrest. Some sulfonamide derivatives have also been investigated for their potential as anticancer agents, with some showing promising cytotoxic and apoptosis-inducing activities.[18][19][20][21][22]

Table 3: Comparative Anticancer Activity (IC₅₀, µM)

CompoundCell LineIC₅₀ (µM)Reference
Benzenesulfonamide derivative (2c)A2780 (ovarian)0.50 ± 0.09[18]
Benzenesulfonamide derivative (3c)A2780 (ovarian)0.58 ± 0.17[18]
Benzenesulfonamide derivative (12d)MDA-MB-468 (breast)3.99 ± 0.21 (hypoxic)[21]
Benzenesulfonamide derivative (12i)MDA-MB-468 (breast)1.48 ± 0.08 (hypoxic)[21]
Celecoxib KB (oral carcinoma)≥25[1]
Celecoxib Saos-2 (osteosarcoma)≥25[1]
Celecoxib 1321N (astrocytoma)≥25[1]
Celecoxib A2058 (melanoma)45 ± 4[23]

Note: The data presented is from different studies and not from a direct head-to-head comparison, thus limiting direct comparability.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound derivative or celecoxib) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of many sulfonamides, including celecoxib and various benzenesulfonamide derivatives, are often mediated through the modulation of key signaling pathways that control cell survival, proliferation, and apoptosis. While specific pathways for this compound are not extensively characterized, related sulfonamides have been shown to influence the PI3K/Akt, MAPK/ERK, and JNK signaling pathways.

  • PI3K/Akt Pathway: This is a crucial survival pathway that is often hyperactivated in cancer.[9][24][25][26][27][28][29] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

  • MAPK/ERK Pathway: This pathway plays a central role in regulating cell growth, differentiation, and survival.[12][23][30][31][32] Its dysregulation is common in cancer, and targeting this pathway is a key therapeutic strategy.

  • JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway that is a critical regulator of apoptosis.[13][29][33][34][35] Activation of the JNK pathway can lead to the induction of programmed cell death.

Apoptosis_Pathways cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_effects Cellular Effects Stimulus Sulfonamide Derivative PI3K_Akt PI3K/Akt Pathway Stimulus->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Stimulus->MAPK_ERK Modulates JNK JNK Pathway Stimulus->JNK Activates Proliferation Decreased Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation Apoptosis Increased Apoptosis JNK->Apoptosis

Potential signaling pathways in anticancer activity.

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with a broad range of potential biological activities. While direct comparative data against established sulfa drugs is limited, the available evidence suggests that this class of compounds holds promise in the fields of antimicrobial, carbonic anhydrase inhibition, and anticancer research. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and mechanisms of action of this compound derivatives. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and conduct such investigations.

References

A Comparative Guide to the Purity Analysis of Synthesized N-Benzylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds like N-Benzylbenzenesulfonamide is a critical step. This process ensures the compound's identity, safety, and efficacy, forming the foundation of reliable and reproducible research. This guide offers an objective comparison of prevalent analytical techniques for purity assessment, complete with experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for high-throughput screening, precise quantification, or definitive structural confirmation. The following table summarizes the key performance characteristics of the most common techniques employed for determining the purity of this compound.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Retention time (tʀ), peak area/height for quantification, % purity.[1]High (ng to µg/mL).[1]Excellent, high precision and accuracy.[1][2]Robust, reproducible, widely available, suitable for routine quality control.[1][2]Requires reference standards, potential for co-elution with impurities.[1]
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Retention factor (Rf), qualitative presence of impurities.[1][3]Moderate (µg to ng).Semi-quantitative at best.Simple, rapid, cost-effective, useful for reaction monitoring.[4][5]Lower resolution and sensitivity compared to HPLC; not ideal for precise quantification.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.Retention time, mass spectrum for structural identification, % purity.[6][7]Very High (pg to ng).Excellent, highly specific.Provides structural information for impurity identification.[6]Requires analytes to be volatile and thermally stable; may require derivatization.[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Chemical shifts (δ), coupling constants (J), integral values for structural elucidation and purity estimation.[3][9]Low to Moderate.Good, can be quantitative (qNMR) with an internal standard.[9]Provides detailed structural information, non-destructive, can identify unknown impurities.Lower sensitivity than chromatographic methods, requires higher sample concentration.

Experimental Protocols

Standardized and detailed protocols are crucial for achieving reliable and reproducible purity data. The following are methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for the quantitative determination of this compound purity and the detection of non-volatile impurities.

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a UV detector.[10]

    • Column: C18, 4.6 x 150 mm, 5 µm.[10]

    • Mobile Phase: A gradient of 0.1% Formic acid in Water (A) and Acetonitrile (B).[10]

    • Flow Rate: 1.0 mL/min.[10][11]

    • Column Temperature: 30 °C.[10]

    • Detection Wavelength: 254 nm.[10]

    • Injection Volume: 10 µL.[10]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.[1]

    • Dissolve in a suitable diluent (e.g., Methanol or Acetonitrile) in a 10 mL volumetric flask.

    • Make up the volume to the mark to achieve a concentration of ~1 mg/mL.[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.[12]

  • Data Analysis:

    • Integrate the peak areas of the main this compound peak and all impurity peaks.

    • Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of a synthesis reaction and for the qualitative assessment of purity.[3]

  • Procedure:

    • Plate Preparation: Use silica gel 60 F254 plates.

    • Sample Application: Dissolve the synthesized compound in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) and spot it onto the TLC plate baseline.

    • Development: Place the plate in a developing tank containing a suitable mobile phase (e.g., 20% Ethyl Acetate in Petroleum Ether).[9] Allow the solvent front to travel approximately 8-10 cm up the plate.[1]

    • Visualization: Remove the plate and allow it to dry. Visualize the spots under UV light (254 nm).[1] The presence of additional spots in the sample lane indicates impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and definitive identification of volatile impurities.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC system coupled to a mass spectrometer.[7]

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).[8]

    • MS Detection: Electron Ionization (EI) mode.[13]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent like Ethyl Acetate or Dichloromethane.

    • Note: Sulfonamides may require derivatization (e.g., with diazomethane followed by an acylating agent) to improve volatility and chromatographic performance.[6][8]

  • Data Analysis:

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

    • Identify impurity peaks by interpreting their mass spectra.

    • Calculate purity based on the relative peak areas. A purity of 98% has been reported for this compound using GC-MS analysis.[7]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and can be used to assess purity by identifying signals from impurities.[9]

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in a deuterated solvent (e.g., CDCl₃).[3]

    • Data Acquisition: Record the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.[3][14]

    • Data Analysis:

      • Confirm the structure of this compound by analyzing the chemical shifts, splitting patterns, and integration of the proton signals.[7][14]

      • Look for small, unassigned peaks in the spectrum, which may correspond to residual solvents or synthesis-related impurities.

      • For quantitative analysis (qNMR), add a known amount of an internal standard with a distinct, non-overlapping signal to the sample.[9] The purity can be calculated by comparing the integral of a product peak to the integral of the standard peak.

Data Presentation

Clear and structured data presentation is essential for comparison and interpretation.

Table 1: Typical Purity Analysis Results for this compound
Analytical MethodPurity (%)Detected Impurities
RP-HPLC99.2%Unreacted Benzylamine (0.3%), Benzenesulfonyl Chloride (0.1%), Unknown (0.4%)
GC-MS98.0%[7]Residual Toluene (solvent), N,N-Dibenzylbenzenesulfonamide
¹H NMR>99%Residual Ethyl Acetate (solvent)
Table 2: Example Validation Parameters for an RP-HPLC Method
ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantitation (LOQ) 0.07 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery %) 98.5% - 101.2%

Visualization of Workflows

Diagrams created using Graphviz help to visualize the logical flow of purity determination and related processes.

cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Analysis start Benzenesulfonyl Chloride + Benzylamine reaction Reaction start->reaction crude Crude This compound reaction->crude purify Column Chromatography or Recrystallization crude->purify product Purified Product purify->product tlc TLC (Qualitative Check) product->tlc hplc HPLC (Quantitative Purity) product->hplc gcms GC-MS (Impurity ID) product->gcms nmr NMR (Structural Confirmation) product->nmr final Final Report: Purity > 99% hplc->final gcms->final nmr->final

Caption: Workflow from synthesis to purity analysis.

cluster_main Purity Determination Workflow cluster_screening Initial Screening cluster_quant Quantitative & Structural Analysis sample Synthesized Sample tlc TLC Analysis sample->tlc decision1 Impurities Detected? tlc->decision1 hplc HPLC for % Purity decision1->hplc Yes gcms GC-MS for Volatile Impurities decision1->gcms Yes nmr NMR for Structure & Non-Chromatophoric Impurities decision1->nmr Yes report Final Purity Report decision1->report No (High Purity) hplc->report gcms->report nmr->report

Caption: Logical flow for purity determination.

References

Comparative Guide to Side Products in N-Benzylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Benzylbenzenesulfonamide, a key structural motif in various pharmacologically active compounds, can be approached through several synthetic routes. While the desired product is the primary focus, the formation of side products can significantly impact yield, purity, and downstream applications. This guide provides an objective comparison of common side products generated during two primary synthetic pathways to this compound, supported by experimental data and detailed characterization protocols.

Comparison of Synthetic Routes and Their Side Products

The two most prevalent methods for synthesizing this compound are the classical Schotten-Baumann condensation and the more modern borrowing hydrogen approach. Each method presents a unique profile of potential impurities.

Synthetic RouteKey ReactantsMajor Side Product(s)Minor Side Product(s)
Schotten-Baumann Condensation Benzenesulfonyl chloride, BenzylamineBenzenesulfonic acid, N,N-DibenzylbenzenesulfonamideDiphenyl sulfone
Borrowing Hydrogen Catalysis Benzenesulfonamide, Benzyl alcoholN-BenzylidenebenzenesulfonamideBenzaldehyde, Dibenzyl ether

Characterization of Key Side Products

Accurate identification and quantification of side products are crucial for process optimization and quality control. The following table summarizes the key analytical data for the most common impurities.

Side ProductChemical StructureMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spec (m/z)
Benzenesulfonic acid C₆H₅SO₃HC₆H₆O₃S158.187.4-8.0 (m, 5H), 10.5 (s, 1H)125.8, 129.2, 133.5, 142.0158 (M+)
N,N-Dibenzylbenzenesulfonamide C₆H₅SO₂N(CH₂C₆H₅)₂C₂₀H₁₉NO₂S349.444.35 (s, 4H), 7.20-7.40 (m, 10H), 7.70-7.80 (m, 5H)50.5, 127.5, 128.5, 128.6, 129.8, 132.8, 136.1, 137.6, 143.4349 (M+), 258, 91
Diphenyl sulfone C₆H₅SO₂C₆H₅C₁₂H₁₀O₂S218.277.50-7.65 (m, 6H), 7.95-8.05 (m, 4H)127.6, 129.3, 133.5, 141.8218 (M+), 141, 77
N-Benzylidenebenzenesulfonamide C₆H₅SO₂N=CHC₆H₅C₁₃H₁₁NO₂S259.307.30-7.90 (m, 10H), 9.10 (s, 1H)127.8, 128.9, 129.2, 131.9, 133.5, 134.8, 137.2, 165.1259 (M+), 180, 77
Benzaldehyde C₆H₅CHOC₇H₆O106.127.50-7.65 (m, 3H), 7.85-7.90 (m, 2H), 10.0 (s, 1H)129.0, 129.8, 134.5, 136.4, 192.4106 (M+), 105, 77
Dibenzyl ether (C₆H₅CH₂)₂OC₁₄H₁₄O198.264.55 (s, 4H), 7.25-7.40 (m, 10H)72.1, 127.8, 128.0, 128.6, 138.2198 (M+), 107, 91, 79

Experimental Protocols

Synthesis of this compound (Schotten-Baumann)
  • Dissolve benzylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in the same solvent to the cooled amine solution with vigorous stirring.

  • Simultaneously, add an aqueous solution of a base (e.g., 10% NaOH) dropwise to maintain a slightly alkaline pH.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound (Borrowing Hydrogen)
  • To a reaction vessel, add benzenesulfonamide (1.0 eq), benzyl alcohol (1.2 eq), a suitable catalyst (e.g., a ruthenium or iridium complex), and a base (e.g., K₂CO₃).

  • Add a high-boiling point solvent (e.g., toluene or xylene).

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter to remove the catalyst, and wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Characterization of Side Products by GC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 2 minutes, then ramp at a rate of 10-15 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and known fragmentation patterns.

Characterization of Side Products by NMR Spectroscopy
  • Sample Preparation: Dissolve the purified side product or a fraction from column chromatography containing the impurity in a deuterated solvent (e.g., CDCl₃).

  • 1H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the signals.

  • 13C NMR: Acquire a proton-decoupled carbon NMR spectrum to determine the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): If necessary, perform two-dimensional NMR experiments to establish connectivity between protons and carbons and to fully elucidate the structure of the side product.

Visualizing Reaction Pathways and Workflows

Synthesis_Pathways cluster_0 Schotten-Baumann Condensation cluster_1 Borrowing Hydrogen Catalysis Benzenesulfonyl\nchloride Benzenesulfonyl chloride This compound This compound Benzenesulfonyl\nchloride->this compound + Benzylamine + Base Benzenesulfonic\nacid Benzenesulfonic acid Benzenesulfonyl\nchloride->Benzenesulfonic\nacid Hydrolysis Diphenyl\nsulfone Diphenyl sulfone Benzenesulfonyl\nchloride->Diphenyl\nsulfone From synthesis of starting material Benzylamine Benzylamine N,N-Dibenzyl-\nbenzenesulfonamide N,N-Dibenzyl- benzenesulfonamide This compound->N,N-Dibenzyl-\nbenzenesulfonamide + Benzylamine (over-alkylation) Benzenesulfonamide Benzenesulfonamide N-Benzylidene-\nbenzenesulfonamide N-Benzylidene- benzenesulfonamide Benzenesulfonamide->N-Benzylidene-\nbenzenesulfonamide + Benzyl alcohol (oxidation) Benzyl\nalcohol Benzyl alcohol Benzaldehyde Benzaldehyde Benzyl\nalcohol->Benzaldehyde Oxidation Dibenzyl\nether Dibenzyl ether Benzyl\nalcohol->Dibenzyl\nether Self-condensation N-Benzylbenzenesulfonamide_2 This compound N-Benzylidene-\nbenzenesulfonamide->N-Benzylbenzenesulfonamide_2 Reduction

Caption: Reaction pathways for the synthesis of this compound.

Characterization_Workflow Crude Reaction\nMixture Crude Reaction Mixture Column\nChromatography Column Chromatography Crude Reaction\nMixture->Column\nChromatography GC-MS\nAnalysis GC-MS Analysis Crude Reaction\nMixture->GC-MS\nAnalysis Direct Analysis Isolated\nSide Product Isolated Side Product Column\nChromatography->Isolated\nSide Product NMR\nSpectroscopy NMR Spectroscopy Isolated\nSide Product->NMR\nSpectroscopy Structure\nElucidation Structure Elucidation GC-MS\nAnalysis->Structure\nElucidation NMR\nSpectroscopy->Structure\nElucidation

A Comparative Analysis of N-Benzylbenzenesulfonamide Compounds: Pitting In Silico Predictions Against In Vitro Realities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the predictive power of computational models versus laboratory-tested biological activity of N-Benzylbenzenesulfonamide derivatives. This report synthesizes data from multiple studies to provide a clear comparison, detailed experimental protocols, and visual representations of key biological pathways and research workflows.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The journey from compound design to a potential therapeutic agent is often long and arduous. To streamline this process, computational (in silico) methods are increasingly employed to predict the biological activity of novel compounds before they are synthesized and tested in the laboratory (in vitro). This guide provides a comparative analysis of the in silico predictions and in vitro performance of various this compound derivatives, offering valuable insights for researchers in the field of drug discovery.

Data Presentation: In Silico vs. In Vitro Activity

The following tables summarize the quantitative data from various studies, comparing the predicted (in silico) and experimentally determined (in vitro) activities of this compound and related benzenesulfonamide derivatives.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives Against MCF-7 Breast Cancer Cells

Compound IDIn Silico Binding Energy (kcal/mol) with 4PYPIn Vitro IC50 (µM)Reference
4a (2-benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide)-Potent[1]
4c (2-(4- methoxy benzylidene)-N-(phenylsulfonyl) hydrazine-1 carbothioamide)High binding affinityMost potent[1][2]
4d (2-(4-chloro benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide)Good absorption, low toxicityPotent[1][2]
4e (2-(4-(dimethyl amino) benzylidene)-N- (phenylsulfonyl)hydrazine-1-carbothioamide)High binding affinityMost potent[2]

Table 2: Enzyme Inhibition Profile of Benzenesulfonamide Derivatives

Compound IDTarget EnzymeIn Silico Docking Score/Binding EnergyIn Vitro Inhibition (Kᵢ or IC50)Reference
5a-l (beta-lactam-substituted benzenesulfonamides)Carbonic Anhydrase I (hCA I)-Kᵢ: 66.60-278.40 nM[3]
5a, 5d-g, 5lCarbonic Anhydrase II (hCA II)Fits snugly into active sitesKᵢ: 39.64-79.63 nM[3]
5a-lAcetylcholinesterase (AChE)-Kᵢ: 30.95-154.50 nM[3]
Aliphatic hydrazide-based benzenesulfonamides (e.g., 5, 6)α-Glucosidase-IC50: 2.50 - 3.20 µM[4]
Aliphatic hydrazide-based benzenesulfonamides (e.g., 5)Urease-IC50: 2.10 µM[4]
N-(phenylalkyl)piperidine derivatives (3, 4)Membrane-bound phospholipase A2-IC30: 0.009 - 0.028 µM[5]

Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound IDOrganismIn Silico PredictionIn Vitro Minimum Inhibitory Concentration (MIC)Reference
4aP. aeruginosa-6.67 mg/mL[6][7]
4aS. typhi-6.45 mg/mL[6][7]
4dE. coli-6.72 mg/mL[6][7]
4eA. niger-6.28 mg/mL[6][7]
4fB. subtilis-6.63 mg/mL[6][7]
4hS. aureus-6.63 mg/mL[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols cited in the reviewed literature.

In Silico Molecular Docking

Molecular docking studies are performed to predict the binding affinity and interaction patterns of a ligand (e.g., an this compound derivative) with a target protein.

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added. The 3D structures of the ligands are generated and optimized using computational chemistry software.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to place the ligand into the binding site of the protein in various conformations and orientations.

  • Scoring and Analysis: A scoring function is used to estimate the binding affinity (e-g., in kcal/mol) for each pose. The poses with the lowest binding energies, indicating more favorable binding, are then analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues.[3]

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, PANC-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[8][9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[8][9]

  • MTT Addition: After incubation, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: The cells are incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[9]

Enzyme Inhibition Assays

These assays are used to determine the potency of a compound in inhibiting the activity of a specific enzyme.

  • Assay Components: The assay mixture typically includes the target enzyme, a substrate for the enzyme, a buffer to maintain pH, and the inhibitor compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Product Measurement: The rate of the enzymatic reaction is monitored by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The inhibition data is analyzed to determine the inhibitory constant (Kᵢ) or the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3][4]

Mandatory Visualization

Diagrams are provided below to illustrate key workflows and biological pathways relevant to the activity of this compound compounds.

In_Silico_In_Vitro_Workflow cluster_in_silico In Silico (Computational) cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro (Laboratory) cluster_analysis Data Analysis & Correlation ligand_design Ligand Design & Structure Preparation docking Molecular Docking ligand_design->docking protein_prep Target Protein Preparation protein_prep->docking admet ADMET Prediction docking->admet correlation Correlation of In Silico & In Vitro Data docking->correlation synthesis Compound Synthesis admet->synthesis enzyme_assay Enzyme Inhibition Assays synthesis->enzyme_assay cell_assay Cell-Based Assays (e.g., MTT) synthesis->cell_assay antimicrobial_assay Antimicrobial Assays synthesis->antimicrobial_assay enzyme_assay->correlation cell_assay->correlation antimicrobial_assay->correlation sar Structure-Activity Relationship (SAR) correlation->sar

Caption: A typical workflow for comparing in silico and in vitro studies.

Carbonic_Anhydrase_Pathway cluster_cell Tumor Microenvironment CA_IX Carbonic Anhydrase IX (CA IX) H_HCO3 H⁺ + HCO₃⁻ CA_IX->H_HCO3 H2O_CO2 H₂O + CO₂ H2O_CO2->CA_IX Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis Intracellular_Alkalosis Intracellular Alkalosis H_HCO3->Intracellular_Alkalosis Tumor_Cell Tumor Cell Tumor_Cell->CA_IX Overexpression Proliferation Cell Proliferation & Invasion Extracellular_Acidosis->Proliferation Intracellular_Alkalosis->Proliferation Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->CA_IX Inhibition

Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.

References

A Comparative Guide to the Synthesis of N-Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic routes to a crucial pharmacological scaffold.

N-substituted benzenesulfonamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The versatility of this scaffold necessitates efficient and adaptable synthetic strategies. This guide provides a comprehensive comparison of five key synthetic routes for the preparation of N-substituted benzenesulfonamides: the classical Hinsberg reaction, Buchwald-Hartwig amination, reductive amination, the Ugi multicomponent reaction, and the Mitsunobu reaction. We present a summary of quantitative data, detailed experimental protocols, and visual representations of each synthetic pathway to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparison of Synthetic Routes

The choice of synthetic route to N-substituted benzenesulfonamides depends on several factors, including the nature of the desired substitution (N-aryl vs. N-alkyl), substrate availability, functional group tolerance, and scalability. The following table provides a summary of key quantitative data for each of the discussed methods.

Synthetic RouteTypical ReagentsProduct TypeReaction TimeTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Classical (Hinsberg) Benzenesulfonyl chloride, Amine, Base (e.g., Pyridine, NaOH)N-Aryl, N-Alkyl1 - 24 h0 - 2585 - 100Simple, high yielding for unhindered substrates.[1][2]Limited to primary and secondary amines; can be problematic for electron-deficient amines.[3]
Buchwald-Hartwig Amination Aryl halide/triflate, Sulfonamide, Palladium catalyst, Ligand, BaseN-Aryl5 min - 24 h25 - 11070 - 95Broad scope, good for sterically hindered and electron-poor/rich arenes.[4]Requires expensive catalyst and ligands; sensitive to air and moisture.
Reductive Amination Sulfonamide, Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃)N-Alkyl30 min - 12 h2570 - 95Mild conditions, broad functional group tolerance.[5]Primarily for N-alkylation; requires a suitable carbonyl compound.
Ugi Reaction Sulfonyl chloride, Amino acid, Aldehyde, IsocyanideComplex amides24 - 72 h25HighHigh diversity in a single step; convergent.[6][7]Generates complex products; may require subsequent transformations.
Mitsunobu Reaction Sulfonamide, Alcohol, PPh₃, DEAD/DIADN-Alkyl6 - 8 h0 - 25Moderate to HighInversion of stereochemistry at the alcohol center; mild conditions.[8][9]Stoichiometric phosphine oxide byproduct can be difficult to remove.[9]

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental transformations for each synthetic route.

classical_synthesis Benzenesulfonyl\nChloride Benzenesulfonyl Chloride N-Substituted\nBenzenesulfonamide N-Substituted Benzenesulfonamide Benzenesulfonyl\nChloride->N-Substituted\nBenzenesulfonamide + Amine Amine (1° or 2°) Amine (1° or 2°) Amine (1° or 2°)->N-Substituted\nBenzenesulfonamide Base Base Base->N-Substituted\nBenzenesulfonamide HCl scavenger

Caption: Classical synthesis of N-substituted benzenesulfonamides.

buchwald_hartwig Aryl Halide/Triflate Aryl Halide/Triflate N-Aryl\nBenzenesulfonamide N-Aryl Benzenesulfonamide Aryl Halide/Triflate->N-Aryl\nBenzenesulfonamide + Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide->N-Aryl\nBenzenesulfonamide Pd Catalyst\n+ Ligand Pd Catalyst + Ligand Pd Catalyst\n+ Ligand->N-Aryl\nBenzenesulfonamide Base Base Base->N-Aryl\nBenzenesulfonamide

Caption: Buchwald-Hartwig amination for N-aryl benzenesulfonamide synthesis.

reductive_amination Benzenesulfonamide Benzenesulfonamide Imine\nIntermediate Imine Intermediate Benzenesulfonamide->Imine\nIntermediate + Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine\nIntermediate N-Alkyl\nBenzenesulfonamide N-Alkyl Benzenesulfonamide Imine\nIntermediate->N-Alkyl\nBenzenesulfonamide Reducing Agent Reducing Agent Reducing Agent->N-Alkyl\nBenzenesulfonamide

Caption: Reductive amination for N-alkyl benzenesulfonamide synthesis.

ugi_reaction Sulfonyl Chloride Sulfonyl Chloride Complex N-Substituted\nBenzenesulfonamide Complex N-Substituted Benzenesulfonamide Sulfonyl Chloride->Complex N-Substituted\nBenzenesulfonamide Amino Acid Amino Acid Amino Acid->Complex N-Substituted\nBenzenesulfonamide Aldehyde Aldehyde Aldehyde->Complex N-Substituted\nBenzenesulfonamide Isocyanide Isocyanide Isocyanide->Complex N-Substituted\nBenzenesulfonamide

Caption: Ugi four-component reaction for complex sulfonamide synthesis.

mitsunobu_reaction Benzenesulfonamide Benzenesulfonamide N-Alkyl\nBenzenesulfonamide N-Alkyl Benzenesulfonamide Benzenesulfonamide->N-Alkyl\nBenzenesulfonamide + Alcohol Alcohol Alcohol Alcohol->N-Alkyl\nBenzenesulfonamide PPh3 + DEAD/DIAD PPh3 + DEAD/DIAD PPh3 + DEAD/DIAD->N-Alkyl\nBenzenesulfonamide

Caption: Mitsunobu reaction for N-alkylation of benzenesulfonamides.

Experimental Protocols

Detailed methodologies for each of the key synthetic routes are provided below.

Route 1: Classical Synthesis (Hinsberg Reaction)

This method involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.[1][3][10][11]

General Procedure:

  • To a solution of the primary or secondary amine (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane, or aqueous NaOH), add benzenesulfonyl chloride (1.0-1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is highly effective for the N-arylation of sulfonamides.[4]

General Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., K₂CO₃, NaOtBu, 1.5-2.0 eq).

  • Add the aryl halide or triflate (1.0 eq) and the sulfonamide (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane) and seal the tube.

  • Heat the reaction mixture at 80-110 °C for the specified time (typically 1-24 hours), with stirring.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Route 3: Reductive Amination

This method is a mild and efficient way to synthesize N-alkyl benzenesulfonamides from the corresponding sulfonamide and an aldehyde or ketone.[5]

General Procedure:

  • To a solution of the benzenesulfonamide (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane, THF), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 1-12 hours until the starting materials are consumed (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Route 4: Ugi Four-Component Reaction

This multicomponent reaction allows for the rapid assembly of complex N-substituted benzenesulfonamides from simple starting materials.[6][7]

General Procedure:

  • In a round-bottom flask, combine the sulfonyl chloride (1.0 eq), an amino acid (1.0 eq), and an aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol/water).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the isocyanide (1.0 eq) to the reaction mixture and continue stirring at room temperature for 24-72 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography or recrystallization.

Route 5: Mitsunobu Reaction

This reaction is particularly useful for the N-alkylation of sulfonamides with primary or secondary alcohols, proceeding with inversion of stereochemistry at the alcohol center.[8][9]

General Procedure:

  • To a solution of the benzenesulfonamide (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent (e.g., THF, dioxane) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction by TLC. Once complete, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography to remove the triphenylphosphine oxide byproduct and isolate the desired N-alkylated sulfonamide.

References

Safety Operating Guide

Proper Disposal of N-Benzylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount for both personal safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-Benzylbenzenesulfonamide, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood. This compound is classified as a skin irritant and may cause harm if ingested or inhaled.[1]

Key Safety Measures:

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[1]

  • Hand Protection: Use chemical-resistant gloves.[1]

  • Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.

  • Ventilation: Always handle the compound in a well-ventilated area to minimize inhalation exposure.[1]

Summary of Physical and Chemical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Appearance White to light brown Solid
Melting Point 85-86 °C
Boiling Point 409.5±38.0 °C (Predicted)
Density 1.232±0.06 g/cm3 (Predicted)
Hazard Statements Causes skin irritation.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Collection:

    • Collect all solid this compound waste, including any contaminated materials such as weighing paper, gloves, or absorbent pads, in a designated and clearly labeled hazardous waste container.

    • If this compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the date, and the specific contents (e.g., "solid waste" or "solution in ethanol").

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.[1]

    • Follow all institutional and local regulations for hazardous waste pickup and disposal.

  • Empty Container Disposal:

    • Triple-rinse the empty this compound container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous liquid waste and dispose of it accordingly.

    • After triple-rinsing, the container can typically be disposed of as regular laboratory glassware or plastic waste, but confirm this with your institution's EHS guidelines.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust or vapors.

  • Contain the Spill: For solid spills, carefully sweep or scoop up the material, avoiding dust generation. For liquid spills, use an inert absorbent material to contain the spill.

  • Collect and Dispose: Place all contaminated materials into a labeled hazardous waste container and dispose of it following the procedures outlined above.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Start: this compound Waste cluster_1 Waste Collection & Labeling cluster_2 Storage cluster_3 Final Disposal start Identify Waste (Solid or Liquid) collect_solid Collect in Labeled Solid Waste Container start->collect_solid Solid Waste collect_liquid Collect in Labeled Liquid Waste Container start->collect_liquid Liquid Waste store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs disposal Professional Disposal as Hazardous Waste contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Benzylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling N-Benzylbenzenesulfonamide. Adherence to these guidelines is critical for ensuring a safe laboratory environment. The information is based on available safety data sheets for N-(Benzyl)benzenesulfonamide and general best practices for handling similar chemical compounds.

Hazard Overview and Personal Protective Equipment (PPE)

While comprehensive toxicological data for this compound is limited, it is classified as causing skin and eye irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]To protect against potential splashes of the chemical.
Hand Protection Chemical-resistant, impervious gloves.[4]To prevent skin contact.
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] This includes a lab coat and closed-toe shoes.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Handling should occur in a well-ventilated area, preferably a chemical fume hood.[4]To avoid inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure risk.

  • Preparation:

    • Ensure a designated work area, such as a chemical fume hood, is clean and operational.

    • Verify that emergency equipment, including an eyewash station and safety shower, is accessible and functional.[1]

    • Assemble and inspect all required PPE before handling the chemical.

  • Handling:

    • Don all required PPE as specified in Table 1.

    • Perform all manipulations, including weighing and transferring, within a chemical fume hood to minimize inhalation exposure.[5]

    • Avoid the formation of dust and aerosols.[4]

    • Keep the container tightly closed when not in use.[1]

    • Wash hands thoroughly after handling.[4]

  • Post-Handling:

    • Decontaminate the work area and any equipment used in the procedure.

    • Remove PPE carefully to prevent cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated from non-hazardous waste.

  • Containerization: Collect all hazardous waste in a suitable, labeled, and closed container.[3]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable local, regional, and national regulations.[1] Do not allow the chemical to enter drains.[3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is required.

Table 2: First Aid and Emergency Response

IncidentAction
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Accidental Spill Ensure adequate ventilation. Use personal protective equipment as required. Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Prevent further leakage or spillage if safe to do so.[3]

Visual Safety Guides

The following diagrams illustrate the standard workflow for safely handling this compound and the logical steps for an emergency response.

Caption: Workflow for Safe Handling of this compound.

Caption: Emergency Response for this compound Incidents.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.